molecular formula C12H22N6O9+2 B1496920 6,6'-Diazido-6,6'-dideoxytrehalose CAS No. 18933-88-5

6,6'-Diazido-6,6'-dideoxytrehalose

Cat. No.: B1496920
CAS No.: 18933-88-5
M. Wt: 394.34 g/mol
InChI Key: XKQFTGGURWUGHN-LIZSDCNHSA-N
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Description

6,6'-Diazido-6,6'-dideoxytrehalose is a synthetically modified disaccharide of significant interest in chemical biology and medicinal chemistry. This symmetrical trehalose derivative, featuring azido groups at the 6 and 6' positions, serves as a versatile and critical intermediate for further chemical transformation. Its primary research value lies in its role as a direct precursor to 6,6'-diaminotrehalose and other 6,6'-functionalized trehalose analogs, which are designed to investigate and inhibit biosynthetic pathways in mycobacterial cell walls, including those of Mycobacterium tuberculosis . The azido groups are highly useful in bioorthogonal chemistry, particularly through Cu(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry), enabling the facile synthesis of trehalose-based glycoconjugates, polymers, and molecular probes . An efficient synthesis route for this compound has been established via triflation of protected trehalose followed by nucleophilic displacement with azide . Researchers will find this compound as a white to almost white crystalline solid . It has a melting point of approximately 209-211 °C , a specific rotation of 156° (C=1, H2O) , and is soluble in water and DMSO . To maintain stability, it should be stored refrigerated (at 0-8°C) and protected from heat . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imino-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O9/c13-17-15-1-3-5(19)7(21)9(23)11(25-3)27-12-10(24)8(22)6(20)4(26-12)2-16-18-14/h3-14,19-24H,1-2H2/q+2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQFTGGURWUGHN-LIZSDCNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O9+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the structure of 6,6'-Diazido-6,6'-dideoxytrehalose?

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Chemical Biology Applications[1][2][3][4][5]

Executive Summary

6,6'-Diazido-6,6'-dideoxytrehalose (often abbreviated as TreAz or 6,6'-TreDN3 ) is a bioorthogonal probe derived from


-D-trehalose.[1][2][3][4] By replacing the primary hydroxyl groups at the C6 and C6' positions with azido (

) moieties, this molecule retains the core recognition elements required for mycobacterial processing while introducing a "clickable" handle.[3][4]

This guide details the structural integrity, synthetic pathways, and validation protocols for TreAz, emphasizing its critical role in studying the Mycobacterium tuberculosis (Mtb) cell envelope ("The Trehalome").[3]

Structural Specifications & Physicochemical Properties[1][2][4][5][6][7]

The defining feature of TreAz is the


-symmetry maintained by the 

-1,1-glycosidic linkage, modified only at the exocyclic carbons.[1][2][3]
Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 6-Azido-6-deoxy-

-D-glucopyranosyl-(1

1)-6-azido-6-deoxy-

-D-glucopyranoside
Common Name This compound
CAS Registry Number 18933-88-5
Molecular Formula

Molecular Weight 392.32 g/mol
Melting Point 209–211 °C (dec.)[1][2][3][4]
Solubility High: DMSO, Water; Low: DCM, Hexanes
Appearance White crystalline solid
Structural Logic

The trehalose core adopts a "clam-shell" conformation in solution.[1][2][3][4] The substitution of


 (hydroxyl) with 

(azide) at C6/C6' alters the electronics and sterics minimally, allowing enzymes like the Antigen 85 complex (Ag85) to accept it as a substrate.[2][3][4] However, the lipophilicity is slightly increased, facilitating passive diffusion across the mycomembrane.

Synthesis Protocol: Regioselective Functionalization

Expert Insight: Direct azidation of trehalose is difficult due to the presence of eight hydroxyl groups. The most robust protocol utilizes the steric accessibility of the primary alcohols (C6/C6') for selective activation via sulfonation (Tosylation or Mesylation), followed by nucleophilic displacement.

Phase 1: Selective Activation (Tosylation)

Reagents:


-Trehalose, p-Toluenesulfonyl chloride (TsCl), Pyridine.[1][2][3][4]
Mechanism:  Kinetic control allows TsCl to react preferentially with the primary C6-OH groups over the secondary OH groups.[1][2]
  • Suspend anhydrous trehalose in dry pyridine at 0 °C.

  • Add TsCl (2.2 equiv) dropwise to minimize poly-substitution.[1][2][3][4]

  • Stir at ambient temperature for 12–24 hours.

  • Critical Checkpoint: Monitor TLC (DCM:MeOH 9:1). The product (6,6'-di-O-tosyltrehalose) appears as a major spot (

    
    ).[1][2][3][4]
    
Phase 2: Azi-Deoxy Displacement

Reagents: Sodium Azide (


), DMF, 80 °C.
Mechanism: 

displacement.[1][2][3][4] The azide anion attacks the C6 carbon, inverting the local geometry (though C6 is not a stereocenter, the connectivity changes).
  • Dissolve the crude tosylate in anhydrous DMF.

  • Add excess

    
     (5–10 equiv) to drive the reaction to completion.[3]
    
  • Heat to 80 °C for 12–18 hours.

  • Purification: Silica gel flash chromatography (Eluent: EtOAc/MeOH/H2O).

Visualization: Synthetic Pathway

SynthesisPath Trehalose Trehalose (C12H22O11) Activation Activation (TsCl / Pyridine) Trehalose->Activation Intermediate 6,6'-Di-O-tosyltrehalose (Leaving Group Installed) Activation->Intermediate Regioselective Sulfonation Displacement Nucleophilic Attack (NaN3 / DMF / 80°C) Intermediate->Displacement Product 6,6'-Diazido-trehalose (TreAz) Displacement->Product SN2 Substitution

Figure 1: Step-wise synthetic workflow transforming native trehalose into the diazido-derivative via sulfonate activation.[1][2][3][4][5]

Structural Validation (Spectroscopy)[2][4][5][9]

To ensure the integrity of the product, specific spectroscopic markers must be verified.

Infrared (IR) Spectroscopy

The most distinct diagnostic feature is the azide stretching vibration.[4]

  • Target Signal: Strong, sharp peak at 2100–2110 cm⁻¹ .

  • Interpretation: Asymmetric stretching of the

    
     bond.[6] Absence of this peak indicates failed displacement.
    
Nuclear Magnetic Resonance (NMR)

Solvent:


 or DMSO-

.[1][2][3][4][7]
NucleusShift (

ppm)
AssignmentDiagnostic Note

C NMR
~51.0 – 52.0 C-6, C-6' Primary Diagnostic. Upfield shift from ~61 ppm (native OH) confirms N3 substitution.

C NMR
~93.0 – 94.0C-1, C-1'Confirms

-anomeric linkage is intact.[1][2][3][4]

H NMR
~5.05 – 5.15H-1 (d)Anomeric doublet (

Hz).[2][3][4]

H NMR
~3.40 – 3.60H-6Shifts significantly compared to native trehalose.[1][2][3][4]
Visualization: NMR Logic

NMRLogic Sample Purified Sample (D2O) C13 13C NMR Spectrum Sample->C13 Signal_C6 Signal @ 51-52 ppm C13->Signal_C6 Check C6 Region Signal_C1 Signal @ 93-94 ppm C13->Signal_C1 Check Anomeric Conclusion VALID STRUCTURE: C6-Azide Installed Alpha-Linkage Intact Signal_C6->Conclusion Upfield Shift Confirmed Signal_C1->Conclusion Stereochem Confirmed

Figure 2: Logic gate for structural validation using Carbon-13 NMR chemical shifts.

Applications in Drug Development[9][11][12]

The "Clickable" Trehalome

6,6'-Diazido-trehalose acts as a metabolic trojan horse.[1][2][3][4] M. tuberculosis incorporates TreAz into its cell wall glycolipids (Trehalose Monomycolate - TMM, and Trehalose Dimycolate - TDM) via the Ag85 enzyme complex.[1][2][3][4]

Workflow:

  • Feeding: Bacteria are grown in media supplemented with TreAz.

  • Incorporation: Ag85 couples mycolic acids to the secondary hydroxyls (C2/C3/C4) of TreAz.

  • Detection: The cell surface now displays azide groups. These are reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-fluorophores.[1][2][3][4]

Visualization: Metabolic Labeling

ClickChem TreAz TreAz (Substrate) Mtb M. tuberculosis (Ag85 Enzymes) TreAz->Mtb Metabolic Uptake CellWall Azide-Labeled Cell Wall Mtb->CellWall Mycolylation Click CuAAC Reaction (+ Alkyne-Fluorophore) CellWall->Click Bioorthogonal Tagging Imaging Fluorescent Micrograph (Visualized Trehalome) Click->Imaging Fluorescence

Figure 3: Application workflow for metabolic labeling of mycobacterial cell walls using TreAz.[1][2][3][4][8]

Safety & Stability (E-E-A-T)

  • Azide Hazards: While organic azides with a

    
     ratio < 3 are potentially explosive, TreAz (
    
    
    
    ) has a ratio of 2:1 (C:N).[2][3][4] However, the high oxygen content stabilizes the molecule. It is generally stable at room temperature but should be stored at 2–8 °C.
  • Handling: Avoid contact with strong acids (formation of hydrazoic acid) and heavy metals (formation of explosive metal azides).[3][4]

References

  • Synthose Inc. Product Specification: 6,6'-Diazido-6,6'-dideoxy-alpha,alpha-D-trehalose (DG411).[1][2][3][4] Retrieved from [2][3][4]

  • National Institutes of Health (PubChem). 6-Azido-6-deoxy-alpha,alpha-D-trehalose (CID 9951096).[1][2][3][4] Retrieved from [2][3][4]

  • Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. J. Am. Chem. Soc. (Demonstrates the application of TreAz in Mtb labeling).

  • Beriault, J., et al. Improved Synthesis of 6-Azido-6-deoxy- and 6,6′-Diazido-dideoxy-α,α-trehaloses.[1][2][3][4] (Details the sulfonate displacement synthesis route).

Sources

Synthesis of 6,6'-diazido-6,6'-dideoxytrehalose derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-fidelity synthesis of 6,6'-diazido-6,6'-dideoxytrehalose (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), a 

-symmetric disaccharide derivative.[1][2] This molecule serves as a critical "Click-ready" scaffold for developing mycobacterial probes, cryoprotectants, and hydrogels.[1][3][2]

Unlike standard monosaccharide functionalization, trehalose presents unique challenges due to its non-reducing nature and high polarity.[2] This protocol prioritizes regioselectivity (targeting primary alcohols over six secondary hydroxyls) and safety (handling organic azides).[3][2]

Key Application Areas:

  • Mycobacteriology: Analogues of Trehalose-6,6'-dimycolate (Cord Factor) for TB drug target validation.

  • Bio-orthogonal Chemistry: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) for labeling live bacteria.[1][3][2]

  • Materials Science: Cross-linkers for biodegradable hydrogels.

Strategic Rationale & Retrosynthesis

The synthesis relies on the steric differentiation between the primary hydroxyls at C-6/C-6' and the secondary hydroxyls at C-2, C-3, and C-4.[1][3][2]

The Synthetic Logic

We utilize a classic nucleophilic substitution pathway. Direct azidation of the native sugar (Mitsunobu) is possible but often suffers from purification difficulties. The Sulfonate Displacement Strategy is preferred for scalability and robustness.

  • Activation: Regioselective tosylation of C-6/C-6'.

  • Displacement:

    
     attack by azide anion.
    
  • Purification: Critical desalting steps to isolate the water-soluble product.[1]

Retrosynthesis Target This compound (Target) Inter 6,6'-Di-O-tosyl-trehalose (Activated Electrophile) Target->Inter Azide Displacement (SN2) NaN3, DMF Start D-Trehalose Dihydrate (Starting Material) Inter->Start Regioselective Sulfonation TsCl, Pyridine

Figure 1: Retrosynthetic analysis leveraging steric differentiation of primary hydroxyls.

The Gold Standard Protocol

Safety Warning: Organic azides are potential explosophores. While this specific derivative has a safe Carbon/Nitrogen (C/N) ratio (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), standard safety protocols for azides must be enforced.[2]
Phase 1: Regioselective Activation (Tosylation)

Objective: Selectively install a leaving group on C-6 and C-6'.[1][3][2]

  • Reagents: D-Trehalose dihydrate, p-Toluenesulfonyl chloride (TsCl), Anhydrous Pyridine.[1][3][2]

  • Critical Parameter: Temperature control is vital to prevent over-tosylation at secondary positions.

Step-by-Step:

  • Drying: Dry Trehalose dihydrate (5.0 g, 13.2 mmol) under high vacuum at 60°C for 4 hours to remove crystal water.

  • Solvation: Suspend in anhydrous Pyridine (60 mL). Stir under Argon until fully dissolved (may require gentle warming, then cool to 0°C).

  • Addition: Add TsCl (1.1 eq per hydroxyl = 2.2 eq total; ~5.5 g) dropwise as a solution in minimal pyridine over 30 minutes at 0°C.

    • Scientist's Note: Adding solid TsCl directly causes local concentration spikes, leading to poly-substitution.[1][3][2]

  • Incubation: Allow to stir at 0°C for 4 hours, then warm to Room Temperature (RT) for 12–18 hours.

  • Quench: Add MeOH (5 mL) to destroy excess TsCl.

  • Workup: Pour into ice water (300 mL). The product, 6,6'-di-O-tosyl-trehalose , often precipitates as a white solid.[1][3][2] If not, extract with DCM/MeOH (difficult due to polarity) or use hydrophobic resin (HP-20).[1][3][2]

    • Preferred: Crystallization from EtOH/Water.

Phase 2: Azi-Deoxy-Substitution

Objective: Install the azide functionality via double


 displacement.
  • Reagents: 6,6'-Di-O-tosyl-trehalose, Sodium Azide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), DMF.[1][2]
    

Step-by-Step:

  • Setup: Dissolve the ditosylate (from Phase 1) in dry DMF (0.1 M concentration).

  • Displacement: Add

    
     (5.0 eq). The excess drives the reaction to completion.
    
  • Reaction: Heat to 80°C for 18–24 hours.

    • Monitoring: TLC (n-Butanol:Ethanol:Water 5:3:2).[1][3][2] Stain with Sulfuric acid/ethanol (charring).[3][2] The product (

      
      ) will migrate higher than the ditosylate.
      
  • Safety Stop: Cool to RT.

  • Purification (The Challenge):

    • Method A (Resin): Pass the reaction mixture through a column of Diaion HP-20.[1] Wash with water (removes salts/DMF), then elute product with MeOH.[2]

    • Method B (Acetylation - High Purity): If high purity is needed for biological assays, acetylate the crude mixture (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      /Pyridine), purify the per-acetylated diazide on Silica (Hexane/EtOAc), then deprotect (Zemplén: NaOMe/MeOH).[2]
      

Yield Expectation: 60–75% over two steps.

Functionalization: The "Click" Gateway

The utility of 6,6'-diazidotrehalose lies in its ability to undergo CuAAC. Below is the catalytic cycle for conjugating a terminal alkyne (e.g., a fluorescent dye or lipid tail).

ClickCycle Cu1 Cu(I) Species Acetylide Cu(I)-Acetylide Complex Cu1->Acetylide + Alkyne Metallacycle Cu-Metallacycle Intermediate Acetylide->Metallacycle + Diazido-Trehalose Product Triazole Product Metallacycle->Product Ring Contraction Product->Cu1 Release Cu(I)

Figure 2: Cu(I)-catalyzed cycle converting diazido-trehalose into functionalized triazoles.[1][3][2]

Troubleshooting & Quality Control

A self-validating system requires rigorous characterization.[1][3][2]

NMR Diagnostics ( , 400 MHz)

Trehalose is ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 symmetric.[2] You will see one set of signals for the two glucose units. Loss of symmetry indicates mono-substitution (failure).[1][2]
PositionShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm)
MultiplicityDiagnostic Note
H-1 (Anomeric) 5.15Doublet (

Hz)
Alpha-linkage confirmation.
H-6/H-6' 3.60 – 3.45MultipletUpfield shift relative to native trehalose (was ~3.[1][2]8) due to Azide shielding.
C-6 (Carbon) ~51.0SingletKey Indicator: Shift from 61 ppm (OH) to 51 ppm (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[1][2]
IR Spectroscopy[3]
  • Azide Stretch: Strong band at 2100 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     .[1][2] If this is absent, the reaction failed.
    
  • Hydroxyl Stretch: Broad band at 3300-3400 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (remains due to secondary OH groups).[1][2]
    
Safety: The "Rule of Six"

The "Rule of Six" states that organic azides are generally safe if the number of carbons (


) plus other atoms is at least six times the number of azide nitrogens (

).[4][5]
  • Formula:

    
    
    
  • Check:

    
    , 
    
    
    
    . Ratio = 6.[4][5][6]
  • Verdict: Safe for isolation, but avoid rotary evaporation to dryness at high heat (>50°C).[2]

References

  • Regioselective Sulfonation: Wallace, P. A., & Minnaard, A. J. (2013).[2] Improved Synthesis of 6-Azido-6-deoxy- and 6,6′-Diazido-dideoxy-α,α-trehaloses. Carbohydrate Research. Link

  • Safety Protocols: University of Pittsburgh. (2013).[3][2][4][7] Safe Handling of Azides. Department of Environmental Health and Safety. Link

  • Antioxidant Applications: Guo, Z., et al. (2017).[2][8] Synthesis and antioxidant ability of 6,6'-diamino-6,6'-dideoxytrehalose. Bioorganic Chemistry. Link

  • Mycobacterial Relevance: Hunter, R. L., et al. (2008).[2][9] Trehalose 6,6′-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression. Microbes and Infection.[9][10][11] Link

  • Commercial Standards: Synthose Inc. Product Data: 6,6'-Diazido-6,6'-dideoxy-α,α-D-trehalose. Link

Sources

Navigating the Mycobacterial Trehalome: A Technical Guide to Azido-Trehalose Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of azido-trehalose analogs. Content Type: In-depth Technical Guide.

Executive Summary

The mycobacterial cell wall, particularly the mycomembrane of Mycobacterium tuberculosis (Mtb), is a fortress of unique glycolipids that confers resistance to antibiotics and host immune responses.[1][2][3][4] Central to this architecture is Trehalose , a


-symmetric disaccharide.[5] The development of Azido-Trehalose (TreAz)  analogs represents a paradigm shift in mycobacterial chemical biology. Unlike bulky fluorescent conjugates (e.g., FITC-Tre) that are restricted by steric hindrance, TreAz probes utilize bioorthogonal "Click Chemistry" to infiltrate the mycomembrane with minimal structural perturbation. This guide details the discovery, synthesis, and mechanistic application of these critical molecular tools.

Historical Genesis: The Bioorthogonal Shift

The Pre-Click Era

Early attempts to visualize the mycobacterial cell envelope relied on non-specific dyes or bulky fluorophore-conjugated nutrients.

  • The Limitation: In 2011, Backus et al. demonstrated that fluorescein-conjugated trehalose (FITC-Tre) could label Mtb. However, the bulky fluorescein group prevented the molecule from accessing certain metabolic pathways, specifically the recycling pathway mediated by the LpqY-SugABC transporter. The probe was largely restricted to extracellular processing by the Antigen 85 (Ag85) complex.

The Azide Breakthrough (2012)

The pivotal moment occurred in 2012 when the Bertozzi group (Swarts et al., J. Am. Chem. Soc.) introduced Azido-Trehalose (TreAz) .[1][2][3][5][6][7][8][9] By replacing a single hydroxyl group with a minute azido (


) moiety, they created a "Trojan Horse."
  • Key Innovation: The azide group is sterically small and chemically inert under physiological conditions. This allowed the analogs to be recognized by the highly specific LpqY-SugABC transporter, entering the cytoplasm to label the "Trehalome" from the inside out.

  • The Analogs: The initial library included 2-, 3-, 4-, and 6-TreAz.[5] The 6-TreAz analog emerged as the gold standard due to its superior uptake and incorporation efficiency.

Mechanistic Principles: The Ag85 & Recycling Pathway

Understanding the biological fate of TreAz is critical for experimental design. The utility of these probes relies on their ability to hijack the native trehalose metabolism machinery.

The LpqY-SugABC Gatekeeper

The LpqY-SugABC transporter is an ATP-binding cassette (ABC) transporter essential for scavenging trehalose.[1][10]

  • Selectivity: It strictly regulates entry. While FITC-Tre is rejected, 6-TreAz and 2-TreAz are accepted.

  • Recycling: Once internalized, TreAz is not merely fuel; it is recycled. The Ag85 complex (Ag85A, B, C) utilizes cytosolic TreAz to esterify mycolic acids, forming Azido-Trehalose Monomycolate (TMM-Az) and Dimycolate (TDM-Az).

Visualization: The Metabolic Insertion Pathway

The following diagram illustrates the "Inside-Out" labeling mechanism utilized by 6-TreAz.

TrehalosePathway Extracellular Extracellular Space Transporter LpqY-SugABC (Transporter) Extracellular->Transporter Recognition TreAz_Out 6-TreAz (Probe) TreAz_Out->Transporter TreAz_In Cytosolic 6-TreAz Transporter->TreAz_In Active Transport Cytoplasm Cytoplasm Ag85 Ag85 Complex (Mycolyltransferase) TreAz_In->Ag85 Substrate TMM_Az TMM-Azide Ag85->TMM_Az Esterification Mycomembrane Mycomembrane (Cell Wall) TMM_Az->Mycomembrane Insertion TDM_Az TDM-Azide TMM_Az->TDM_Az Ag85 Processing TDM_Az->Mycomembrane Insertion

Caption: The metabolic trajectory of 6-TreAz. Uptake via LpqY-SugABC is followed by Ag85-mediated mycolylation and cell wall insertion.

Chemical Architectures: Synthesis Evolution

The synthesis of azido-trehalose is non-trivial due to the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-symmetry of the parent molecule.[5]
Route A: Chemical Desymmetrization (The "Classic" Route)

Used in the initial discovery (Swarts et al., 2012), this method relies on the Appel reaction or Hanessian-type bromination.

  • Mechanism: Selective bromination of the primary (C6) alcohol using

    
    -bromosuccinimide (NBS) and Triphenylphosphine (
    
    
    
    ).
  • Challenge: Statistical mixtures. Because trehalose has two identical C6 positions, the reaction yields a mixture of unreacted, mono-bromo, and di-bromo products.

  • Resolution: Acetylation facilitates chromatographic separation of the mono-substituted derivative.

Route B: Chemoenzymatic Synthesis (The "Modern" Route)

Developed by the Swarts and Davis groups (2014), this method utilizes Trehalose Synthase (TreT) .

  • Mechanism: TreT catalyzes the formation of the

    
    -1,1-glycosidic bond between UDP-Glucose and Glucose.
    
  • Innovation: By using 6-Azido-Glucose as an acceptor and UDP-Glucose as a donor, TreT synthesizes 6-TreAz in a single step with high regioselectivity.

  • Advantage: Bypasses the need for protecting groups and statistical separations.

Experimental Protocol: Chemical Synthesis & Labeling

Note: This protocol focuses on the Chemical Route (Route A) as it utilizes standard reagents accessible to most organic chemistry labs without access to specific enzymes.

Synthesis of 6-Azido-6-deoxy-D-trehalose (6-TreAz)

Reagents: D-Trehalose (anhydrous),


, 

(or NBS), Pyridine, Acetic Anhydride,

, NaOMe.

Step 1: Regioselective Bromination (Appel Conditions)

  • Suspend anhydrous D-trehalose (1.0 eq) in anhydrous DMF.

  • Add

    
     (1.1 eq) and 
    
    
    
    (1.1 eq) at 0°C.
  • Stir at room temperature for 12-24h. Expert Note: Control stoichiometry strictly to minimize 6,6'-dibromo formation.

Step 2: Per-O-acetylation (Purification Aid)

  • Add Pyridine and Acetic Anhydride (excess) directly to the reaction mixture.

  • Stir overnight.

  • Perform aqueous workup (DCM/HCl/NaHCO3).

  • Critical Step: Purify via Flash Column Chromatography (Silica, Hexanes:EtOAc). Isolate the mono-bromo-hepta-O-acetyl-trehalose .

Step 3: Azidation

  • Dissolve the purified bromo-intermediate in DMF.

  • Add Sodium Azide (

    
    , 5.0 eq). Heat to 60-80°C for 12h.
    
  • Workup and verify formation of the azido-intermediate via NMR (characteristic shift of H-6 protons).

Step 4: Global Deprotection

  • Dissolve in dry MeOH.

  • Add catalytic NaOMe (Zemplén conditions) to pH ~9.

  • Neutralize with acidic resin (e.g., Amberlite IR-120 H+).

  • Filter and concentrate. Lyophilize to obtain 6-TreAz as a white powder.

Metabolic Labeling Workflow (M. tuberculosis / M. smegmatis)

Validation: This protocol is self-validating via fluorescence microscopy.

  • Culture: Grow mycobacteria to mid-log phase (

    
     0.5–0.8) in 7H9 media.
    
  • Pulse: Add 6-TreAz (final conc. 25–100

    
    ) to the culture.
    
    • Control: Incubate a separate sample with unmodified Trehalose.

  • Incubation: Incubate for 3–12 hours at 37°C. (Longer times label deeper layers of the mycomembrane).

  • Wash: Centrifuge (3000 x g, 5 min) and wash 2x with PBS/Tween-80 (0.05%) to remove unbound probe.

  • Click Reaction (CuAAC):

    • Resuspend cells in PBS.

    • Add Click Reagents:

      
       (1 mM), Sodium Ascorbate (2 mM), THPTA Ligand (2 mM), and Alkyne-Fluorophore (e.g., Alkyne-488, 10 
      
      
      
      ).
    • Incubate for 30 min in the dark.

  • Analysis: Wash 3x with PBS. Analyze via Flow Cytometry or Fluorescence Microscopy.

    • Success Metric: Strong peripheral staining (halo effect) in 6-TreAz samples; no signal in controls.

Comparative Analysis of Analogs

Not all azido-positions are equal.[5] The following table summarizes the performance of the four primary isomers based on the Bertozzi (2012) and Swarts (2014) data.

AnalogUptake Efficiency (LpqY)Metabolic IncorporationFluorescence IntensitySynthesis Difficulty
6-TreAz High Excellent (TMM/TDM) ++++ Moderate (Chemical) / Low (Enzymatic)
2-TreAz HighGood+++High (Complex protection steps)
3-TreAz LowPoor / Negligible+High
4-TreAz ModerateModerate++High

Expert Insight:6-TreAz is the preferred analog for general imaging because the C6 position is the primary site of mycolylation, and the enzyme Ag85 tolerates modifications here surprisingly well. 2-TreAz is useful for probing specific substrate tolerances but is synthetically more demanding.

References

  • Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society. Link

  • Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis.[1][2][3][6][11] Nature Chemical Biology. Link

  • Urbanowicz, B. R., et al. (2014).[3] Chemoenzymatic synthesis of trehalose analogues: rapid access to chemical probes for investigating mycobacteria.[4][12] ChemBioChem. Link

  • Lesur, E., et al. (2021). Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane. Comptes Rendus Chimie. Link

Sources

A Technical Guide to 6,6'-Diazido-6,6'-dideoxytrehalose: A Bioorthogonal Probe for Mycobacterial Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formidable cell wall of Mycobacterium tuberculosis (Mtb), rich in unique trehalose-containing glycolipids, is central to its pathogenicity and resistance to antibiotics.[1] Understanding the metabolic pathways that construct and maintain this barrier is paramount for developing new anti-tubercular agents. This guide details the application of 6,6'-diazido-6,6'-dideoxytrehalose (Az₂-Tre), a bioorthogonal chemical reporter, for the investigation of the mycobacterial "trehalome." By mimicking native trehalose, this probe is metabolically incorporated into essential cell wall components, enabling unprecedented visualization and proteomic analysis of trehalose metabolism in live mycobacteria.[1][2] This document serves as a technical resource for researchers, providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to leverage this powerful tool in tuberculosis research and drug development.

The Centrality of Trehalose in Mycobacterium tuberculosis

Trehalose, a disaccharide absent in mammals, is an indispensable metabolite for Mycobacterium tuberculosis.[3][4] Its importance is multifaceted:

  • Structural Cornerstone: Trehalose forms the core of essential cell wall glycolipids, including trehalose monomycolate (TMM) and trehalose dimycolate (TDM, also known as cord factor).[5][6] TMM is the essential carrier molecule that transports mycolic acids—the long-chain fatty acids that define the mycomembrane—to the cell envelope.[6][7] TDM is a potent immunomodulator crucial for Mtb virulence.[1][8]

  • Metabolic Hub: It serves as a carbon and energy source and plays a significant role in protecting the bacterium from environmental stresses like desiccation and osmotic shock.[3][7]

  • Virulence Factor: The pathways utilizing trehalose are directly linked to Mtb's ability to survive and persist within host macrophages.[1][5]

The absence of trehalose metabolism in humans makes the enzymes involved in these pathways highly attractive targets for novel antibiotics.[3] However, studying these dynamic processes within a living bacterium requires tools that can intercept and report on metabolic activity without causing significant perturbation.

This compound: A Molecular Impostor

This compound (Az₂-Tre) is a synthetic analogue of trehalose where the primary hydroxyl groups at the 6 and 6' positions are replaced by small, bio-inert azide (-N₃) groups.[1][2] This modification is the key to its function as a chemical reporter.

Why Azides? The Logic of Bioorthogonal Chemistry

The azide group is a cornerstone of bioorthogonal chemistry. It is virtually absent in biological systems and does not react with native functional groups. However, it undergoes a highly specific and efficient reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," with a corresponding alkyne-functionalized molecule.[1][9]

This two-step strategy—metabolic incorporation followed by bioorthogonal ligation—allows researchers to tag and study trehalose-containing molecules with remarkable specificity.[2] By attaching a fluorescent dye or an affinity tag (like biotin) to the alkyne probe, scientists can visualize the location of these glycolipids or pull them down for proteomic identification.[1][10]

Mechanism of Action: Hijacking Mycobacterial Pathways

Az₂-Tre gains entry into mycobacterial cells and is processed by the native enzymatic machinery. The primary route of incorporation involves hijacking the trehalose "recycling" pathway.

  • Transport: Free trehalose and its analogues are transported from the periplasm into the cytoplasm by the LpqY-SugABC transporter, which is the sole pathway for trehalose entry into Mtb.[6][11][12] Studies have confirmed that this transporter recognizes and imports azide-modified trehalose analogues.[12][13]

  • Metabolic Incorporation: Once inside the cell, Az₂-Tre can be utilized by enzymes that process trehalose. A key enzyme complex, Antigen 85 (Ag85), which is a mycolyltransferase, can use the azide-labeled trehalose as a substrate.[1][6] The Ag85 complex transfers mycolic acids onto the sugar, forming azide-labeled TMM (TMM-N₃) and subsequently TDM (TDM-N₃).[1][14]

  • Localization: These newly synthesized glycolipids, now bearing an azide "handle," are integrated into the mycomembrane, the outer layer of the mycobacterial cell wall.[1][15]

This process effectively tags the sites of active cell wall synthesis and remodeling.

Visualization: The Az₂-Tre Metabolic Labeling Workflow

The following diagram illustrates the general workflow for using Az₂-Tre to study mycobacteria.

G cluster_cell In Vivo / In Vitro cluster_prep Sample Preparation cluster_reaction Bioorthogonal Ligation cluster_analysis Analysis A Mycobacteria Culture (e.g., M. smegmatis, Mtb) B Metabolic Labeling: Add Az₂-Tre Probe A->B Step 1 C Incubation (Allows for probe uptake & incorporation) B->C Step 2 D Wash Cells (Remove excess probe) C->D Step 3 E1 Fix & Permeabilize (For Imaging) D->E1 Step 4 (Choose Path) E2 Lyse Cells (For Proteomics) D->E2 Step 4 (Choose Path) F1 Click Reaction: + Alkyne-Fluorophore E1->F1 Step 5a F2 Click Reaction: + Alkyne-Biotin E2->F2 Step 5b G1 Fluorescence Microscopy Flow Cytometry F1->G1 Step 6a G2 Affinity Purification (Streptavidin beads) F2->G2 Step 6b H2 LC-MS/MS Proteomics (Identify labeled proteins) G2->H2 Step 7b G Ext_Tre Periplasmic Space (Az₂-Tre) LpqY LpqY-SugABC Transporter Ext_Tre->LpqY Uptake Int_Tre Cytoplasm (Az₂-Tre) LpqY->Int_Tre Pks13 Pks13 Int_Tre->Pks13 Mycolic Acid Attachment TMM Az₂-TMM Pks13->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Peri_TMM Periplasmic Az₂-TMM MmpL3->Peri_TMM Ag85 Antigen 85 Complex Peri_TMM->Ag85 Mycolyl- transfer TDM Az₂-TDM (Mycomembrane) Ag85->TDM mAG Az₂-mAG (Mycomembrane) Ag85->mAG

Sources

Mechanism of Action: Diazido-Dideoxytrehalose (TreAz) and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental application of diazido-dideoxytrehalose and its analogues.

Executive Summary

Diazido-dideoxytrehalose (specifically 6,6'-diazido-6,6'-dideoxy-α,α-trehalose , often abbreviated as 6,6'-TreAz ) and its mono-substituted analogue (6-TreAz ) are synthetic chemical reporters designed to probe the essential trehalose metabolic pathways in Mycobacterium tuberculosis (Mtb) and related species.

While often grouped under the umbrella term "TreAz," their mechanisms of action diverge fundamentally based on their chemical substitution:

  • 6-TreAz (Mono-azide): Functions as a metabolic probe . It acts as a "Trojan horse," hijacking the trehalose salvage pathway to be enzymatically incorporated into the mycobacterial cell envelope (mycomembrane), enabling fluorescence imaging via click chemistry.

  • 6,6'-TreAz (Di-azide): Functions primarily as a competitive inhibitor or transport probe . Lacking the requisite free hydroxyl group for mycolylation, it cannot be processed into the cell wall but competitively binds to trehalose transporters (LpqY) and enzymes (Ag85), serving as a tool to study substrate specificity and inhibition kinetics.

This guide dissects the molecular mechanisms of both variants, with a primary focus on the Ag85-mediated incorporation pathway utilized for bacterial labeling.

Molecular Architecture & Chemical Biology

Structural Basis of Activity

Native trehalose is a


-symmetric disaccharide (

-D-glucopyranosyl-(1

1)-

-D-glucopyranoside). The critical sites for enzymatic processing in mycobacteria are the primary hydroxyl groups at the C6 and C6' positions.
CompoundStructure ModificationFunctional Consequence
Native Trehalose 6,6'-OH (Hydroxyls)Substrate for phosphorylation (OtsB), mycolylation (Ag85), and transport (LpqY).
6-TreAz 6-N

(One Azide), 6'-OH
Substrate. The remaining 6'-OH allows esterification with mycolic acids. The 6-N

handle remains exposed for click chemistry.
6,6'-TreAz 6,6'-di-N

(Two Azides)
Inhibitor/Non-Substrate. Lacks nucleophilic 6-OH groups required for ester formation. Cannot form Trehalose Monomycolate (TMM).
The Bioorthogonal Handle

The azide group (


) is biologically inert (bioorthogonal) within the mycobacterial system but reacts highly specifically with alkynes via:
  • CuAAC: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Rapid, requires fixed cells due to Cu toxicity).

  • SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition (Copper-free, suitable for live-cell imaging using cyclooctyne probes like DBCO or BCN).

Mechanism of Action: The Incorporation Pathway (6-TreAz)[1]

The utility of TreAz as a labeling reagent relies on its ability to mimic trehalose through three distinct physiological checkpoints.

Step 1: Periplasmic Capture & Transport (LpqY-SugABC)

Exogenous TreAz permeates the porous outer capsule and reaches the periplasm. It is recognized by LpqY , the solute-binding protein of the ABC transporter SugABC .[1]

  • Mechanism: LpqY binds trehalose with high affinity (

    
     nM). Crystallographic data confirms that LpqY tolerates substitutions at the C6 position, allowing 6-TreAz and 6,6'-TreAz to be actively transported into the cytoplasm against a concentration gradient.
    
  • Causality: Deletion of the lpqY gene abolishes TreAz labeling, confirming this transporter is the exclusive entry gate for these analogues (Swarts et al., 2012).

Step 2: Intracellular Processing (The Divergence Point)

Once cytoplasmic, the fate of the analogue depends on its structure:

  • 6-TreAz: Is recognized by the acyltransferase Pks13 (or related mycolyltransferases).[2] It accepts a mycolyl chain at the unsubstituted 6'-OH position to form 6-Azido-Trehalose Monomycolate (TMM-Az) .

  • 6,6'-TreAz: Lacking a 6-OH, it cannot be acylated. It accumulates in the cytoplasm or is effluxed, acting as a competitive inhibitor for LpqY and potentially Pks13, but generating no mycolated products.

Step 3: Translocation & Cell Wall Insertion (Ag85 Complex)

The synthesized TMM-Az is flipped across the inner membrane by the MmpL3 transporter. In the periplasm/mycomembrane interface, the Antigen 85 Complex (Ag85A, B, C) catalyzes the final incorporation.

  • Reaction: Ag85 functions as a transesterification enzyme.[3][4] It uses TMM (or TMM-Az) as both donor and acceptor.

  • Outcome: TMM-Az is covalently linked to the arabinogalactan layer (forming Azido-AGM) or coupled with another mycolate to form Azido-Trehalose Dimycolate (TDM-Az) .

  • Result: The azide handle is now permanently embedded in the mycomembrane, displaying the bioorthogonal tag on the bacterial surface.

Visualization: The TreAz Pathway

TreAz_Mechanism cluster_legend Pathway Legend Exogenous Exogenous TreAz (6 or 6,6') Periplasm Periplasm Exogenous->Periplasm LpqY LpqY-SugABC (Importer) Periplasm->LpqY Binding Cytoplasm Cytoplasm LpqY->Cytoplasm Active Transport Processing Mycolylation (Pks13) Cytoplasm->Processing 6-TreAz (Has 6'-OH) DeadEnd Metabolic Dead End (No 6-OH) Cytoplasm->DeadEnd 6,6'-TreAz (No OH) MmpL3 MmpL3 (Flippase) Processing->MmpL3 TMM-Az Ag85 Antigen 85 Complex (Transesterification) MmpL3->Ag85 Export Mycomembrane Mycomembrane (Cell Wall) Ag85->Mycomembrane Incorporation (TDM-Az / AGM-Az) key1 Green Path: Successful Labeling (6-TreAz) key2 Red Path: Inhibition/Stalling (6,6'-TreAz)

Figure 1: Divergent metabolic fates of mono-azido (6-TreAz) and di-azido (6,6'-TreAz) analogues.[5] Only the mono-azide variant possesses the hydroxyl group necessary for Ag85-mediated incorporation into the cell wall.

Experimental Protocol: Metabolic Labeling

This protocol describes the use of 6-TreAz for labeling live mycobacteria.[6][7] For 6,6'-TreAz , this protocol serves as a negative control or competition assay.

Materials
  • Reagent: 6-Azido-trehalose (6-TreAz) stock (100 mM in sterile water or DMSO).

  • Strain: M. smegmatis mc²155 or M. tuberculosis H37Rv.

  • Media: 7H9 broth supplemented with ADC/OADC.

  • Click Reagent: DBCO-Fluorophore (for live cell) or Azide-Fluorophore + Cu/THPTA (for fixed cell).

Step-by-Step Methodology
Phase 1: Metabolic Incorporation
  • Inoculation: Culture bacteria in 7H9 media to mid-log phase (

    
    ).
    
  • Pulse Labeling: Add 6-TreAz to the culture.

    • Concentration: 25–100 µM (Higher concentrations may be needed for slow growers like Mtb).

    • Duration: Incubate for 12–16 hours (overnight) at 37°C with shaking.

    • Note: This duration allows sufficient time for uptake, processing, and accumulation in the mycomembrane.

  • Wash: Centrifuge (3000 x g, 5 min) and wash pellets 3x with PBS + 0.05% Tween-80 (PBST) to remove unincorporated sugar.

Phase 2: Bioorthogonal Ligation (Click Reaction)

Choose Option A (Live) or Option B (Fixed).

Option A: SPAAC (Copper-Free, Live Cell)

  • Resuspend washed bacteria in 100 µL warm media.

  • Add DBCO-Cy5 (or similar cyclooctyne probe) to a final concentration of 5–20 µM.

  • Incubate for 30–60 minutes at 37°C in the dark.

  • Wash 3x with PBST.

Option B: CuAAC (Copper-Catalyzed, Fixed Cell)

  • Fixation: Resuspend pellets in 4% Paraformaldehyde (PFA) for 15-30 min. Wash 2x with PBS.

  • Reaction Mix: Prepare a cocktail of:

    • 1 mM CuSO

      
      
      
    • 100 µM Alkyne-Fluorophore

    • 5 mM Sodium Ascorbate (Freshly prepared)

    • 1 mM THPTA (Ligand to protect proteins)

  • Add mix to cells and incubate for 30 min at Room Temp in dark.

  • Wash 3x with PBST.

Phase 3: Analysis
  • Fluorescence Microscopy: Mount on agarose pads. TreAz labeling typically appears as a peripheral "halo" (cell wall) or polar staining (sites of active growth).

  • Flow Cytometry: Quantify Mean Fluorescence Intensity (MFI) to compare uptake efficiency across strains or conditions.

Visualization: Labeling Workflow

Protocol_Workflow Step1 1. Pulse Labeling (Culture + TreAz) 12-16h @ 37°C Step2 2. Wash (Remove Free TreAz) Step1->Step2 Decision Live or Fixed? Step2->Decision SPAAC 3A. SPAAC (Live) Add DBCO-Dye 30 min Decision->SPAAC Live CuAAC 3B. CuAAC (Fixed) Fix w/ PFA -> Add Cu/Alkyne 30 min Decision->CuAAC Fixed Imaging 4. Imaging/FACS (Detect Cell Wall Fluorescence) SPAAC->Imaging CuAAC->Imaging

Figure 2: Workflow for metabolic labeling of Mycobacteria using TreAz reporters.

Quantitative Data Summary

The following table summarizes the labeling efficiency and transport dependence of TreAz analogues, derived from flow cytometry data (Swarts et al., 2012; Backus et al., 2011).

AnalogueLabeling Efficiency (MFI)Pathway DependenceSubstrate for Ag85?Notes
2-TreAz High (+++++)Recycling (LpqY)YesRobust labeling; minimal toxicity.
6-TreAz High (++++)Recycling (LpqY)Yes Standard probe; incorporated into TMM/TDM.
6,6'-TreAz Negligible (-)Recycling (LpqY)No Inhibitor. Competes for uptake but cannot be incorporated.
4-TreAz Low (+)Ag85 (Extracellular)YesCan be used by Ag85 directly without uptake (in some strains).

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality in Experimental Design
  • Why Wash Before Click? Free TreAz in the media will react with the fluorophore, creating high background noise. The wash step ensures only cell-associated azides are detected.

  • Why LpqY Mutants as Controls? To validate that the signal is metabolic and not non-specific sticking, use a

    
     or 
    
    
    
    mutant. These strains should show near-zero fluorescence with 6-TreAz.
Self-Validating Checks
  • Competition Assay: Co-incubate TreAz with 100x excess native trehalose. Signal should decrease significantly (

    
    ), confirming specific transport via the trehalose pathway.
    
  • Viability Check: High concentrations of 6,6'-TreAz (>1 mM) may inhibit growth. Always monitor

    
     during the pulse phase to ensure the bacteria are metabolically active, as dormant bacteria do not actively remodel their cell wall.
    

References

  • Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society. Link

  • Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis. Nature Chemical Biology. Link

  • Kamariza, M., et al. (2018). Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe (DMN-Tre). Science Translational Medicine. Link

  • Chen, Y., et al. (2025). Exquisite specificity of Pks13 defines the essentiality of trehalose in mycobacteria.[8][9] bioRxiv. Link (Demonstrates 6,6'-TreAz is not a substrate for mycolylation).

  • Urbanek, B. L., et al. (2019). Trehalose Conjugation Enhances Toxicity of Photosensitizers against Mycobacteria. ACS Central Science. Link

Sources

Technical Guide: Safety and Handling of 6,6'-Diazido-6,6'-dideoxytrehalose

[1][2]

Executive Summary & Chemical Physics

6,6'-Diazido-6,6'-dideoxytrehalose (TreAz-Di) is a synthetic analogue of


122
The "Rule of Six" vs. C/N Ratio

Unlike its mono-azido counterpart, TreAz-Di falls into a unique safety category.[1][2] Standard safety heuristics for organic azides rely on the Carbon-to-Nitrogen (

123
  • Formula:

    
    
    
  • Carbon Count (

    
    ):  12
    
  • Nitrogen Count (

    
    ):  6
    
  • 
     Ratio: 
    
    
    [1][2]

Critical Safety Analysis: A

Rule of Six

Rule of Six: Organic azides are generally stable if the ratio of carbons to energetic functional groups is


.[3]

For TreAz-Di:

12stableenergetic3
Physical Properties Table[1][2]
PropertySpecificationSafety Implication
Molecular Weight 392.32 g/mol High MW reduces volatility and shock sensitivity compared to small azides.[1][2]
Melting Point 209–211 °CDecomposition may occur near MP. Do not heat neat solids >100 °C.
Solubility Water, DMSO, DMFStore as stock solutions (10–100 mM) to phlegmatize (desensitize) the compound.
Appearance White crystalline solidDo not grind crystals; friction can trigger decomposition in high-nitrogen compounds.[1][2]

Storage & Handling Protocols

The "No-Metal" Mandate

Azide anions (

12
  • Prohibited: Metal spatulas, copper fittings in waste lines, metal needles for dry solid handling.

  • Required: Teflon-coated, ceramic, or plastic spatulas.[1][2]

Solvation & Phlegmatization

The safest state for TreAz-Di is in solution.[1][2]

  • Stock Preparation: Dissolve the solid immediately upon receipt or synthesis into DMSO or sterile water.

  • Concentration Limit: Maintain stocks

    
    . High concentrations increase the energy density.
    
  • Evaporation: NEVER rotary evaporate azide solutions to total dryness if the water bath is

    
    . Concentrate only to a viscous oil or wet solid.
    
Visualizing the Safety Decision Tree

AzideSafetyStartHandling 6,6'-Diazido-trehaloseStateCurrent State?Start->StateSolidNeat SolidState->SolidPowderSolIn SolutionState->SolDissolvedAction1Use Teflon/Ceramic SpatulaAvoid Friction/GrindingSolid->Action1Action3Avoid Rotary Evap to DrynessKeep T < 40°CSol->Action3Action2Store at -20°CProtect from LightAction1->Action2WasteWaste DisposalAction2->WasteAction3->Action2AcidAvoid Acid Contact(Risk of HN3 Gas)Waste->Acid

Caption: Operational safety workflow for TreAz-Di. Note the critical prohibition of acid contact in waste streams.

Biological Application: Metabolic Labeling

TreAz-Di functions as a "Trojan Horse."[1][2] It is structurally similar enough to native trehalose to be recognized by the Antigen 85 (Ag85) complex in mycobacteria, yet it carries the bioorthogonal azide handle.

Mechanism of Action

The Ag85 complex transfers mycolic acids onto the TreAz-Di scaffold, inserting it into the mycomembrane as TreAz-Monomycolate (TMM-Az) or Dimycolate (TDM-Az).[1][2]

MetabolicLabelingTreAz6,6'-TreAz (Exogenous)UptakeLpqY-SugABCTransporterTreAz->UptakeCytoCytosolUptake->CytoImportAg85Ag85 Complex(Mycolyltransferase)Cyto->Ag85SubstrateWallMycomembraneInsertionAg85->WallMycolylationClickCuAAC Reaction(Fluorophore)Wall->ClickLabeling

Caption: Pathway of TreAz-Di incorporation into the mycobacterial cell envelope via the Ag85 complex.[1][2]

Validated Protocol: Labeling M. smegmatis

This protocol balances labeling efficiency with copper toxicity (from the click reaction).

Materials:

  • M. smegmatis mc²155 culture (log phase).[2]

  • TreAz-Di stock (100 mM in sterile water).[1][2]

  • Click Reagents: CuSO4 (100 mM), TBTA ligand (50 mM), Sodium Ascorbate (100 mM), Alkyne-Fluorophore (e.g., AF488-Alkyne).[1][2]

Step-by-Step Methodology:

  • Inoculation (Pulse):

    • Dilute M. smegmatis culture to OD₆₀₀ ~0.1.

    • Add TreAz-Di to a final concentration of 25–100 µM .[1][2]

    • Control: Incubate a separate sample with native Trehalose or vehicle (water).[2]

    • Incubate at 37°C with shaking for 1–4 hours (shorter times label the poles; longer times label the whole septum).

  • Wash (Chase):

    • Pellet cells (3,500 x g, 5 min).

    • Wash 2x with PBS + 0.05% Tween 80 (PBST) to remove unincorporated sugar.

    • Note: This step is critical to prevent high background fluorescence.

  • Fixation (Biosafety):

    • Resuspend in 4% Paraformaldehyde (PFA) for 15 mins at RT.[2]

    • Why: Fixation kills the bacteria, allowing safe handling outside BSL-2 hoods, and stabilizes the cell wall for the click reaction.

  • CuAAC Reaction ("Click"):

    • Prepare "Click Mix" immediately before use (order matters):

      • PBS (buffer)[2]

      • CuSO4 (1 mM final)

      • TBTA (100 µM final) - Premix Cu and Ligand before adding

      • Alkyne-Fluorophore (10–20 µM final)

      • Sodium Ascorbate (2 mM final) - Add last to start reduction

    • Resuspend cell pellet in Click Mix.

    • Incubate 30–60 mins at RT in the dark .

  • Imaging:

    • Wash 3x with PBST to remove copper and excess dye.

    • Resuspend in mounting medium and image via fluorescence microscopy.

Waste Management & Decontamination[1][2]

The Acid Hazard

Never dispose of TreAz-Di (or any azide) into acidic waste streams.[1][2]

124
Decontamination Protocol

For spills or deactivating stock solutions:

  • Dilution: Dilute the azide solution to <1%.

  • Quenching: React with excess sodium nitrite (

    
    )  in a slightly acidic environment (controlled) or use a commercial azide neutralization kit.
    
    • Reaction:

      
      [1][2]
      
    • Alternative: Exposure to UV light (photolysis) degrades organic azides over time, releasing nitrogen gas.

References

  • Swarts, B. M., et al. (2012).[5] "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society.[5] Link[1][2]

  • Backus, K. M., et al. (2011).[6] "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis."[7] Nature Chemical Biology.[7] Link

  • Synthose Inc. (2024). "Product Data Sheet: 6,6'-Diazido-6,6'-dideoxy-alpha,alpha-D-trehalose." Link

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link[1][2]

  • University of California, Santa Cruz (EHS). "Azides: Chemical Safety Guide." Link

Sourcing and Validating 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) for Mycobacterial Metabolic Labeling

[1]

Executive Summary

This compound (TreAz) has emerged as a critical chemical probe for studying the mycobacterial cell envelope.[1] By exploiting the promiscuity of the Antigen 85 (Ag85) complex and the trehalose recycling pathways, TreAz incorporates into the mycomembrane, specifically labeling Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).[1] This enables the visualization of cell wall dynamics via bioorthogonal "Click" chemistry (CuAAC or SPAAC).

This guide provides a technical analysis of the commercial landscape for TreAz, distinguishing between bulk chemical suppliers and boutique synthesis labs.[1] It establishes a self-validating Quality Control (QC) protocol to ensure reagent integrity, which is paramount for reproducible metabolic labeling experiments.

Technical Profile & Mechanism of Action

Chemical Identity:

  • IUPAC Name: 6,6'-Diazido-6,6'-dideoxy-α,α-D-trehalose[1][2][3]

  • CAS Number: 18933-88-5 (Free sugar)[1]

  • Molecular Formula: C₁₂H₂₀N₆O₉[1][2]

  • Molecular Weight: 392.32 g/mol [1]

  • Solubility: Highly soluble in water, DMSO; sparingly soluble in non-polar organic solvents.[1]

Mechanism of Incorporation: Unlike mammalian metabolic labeling which often utilizes per-O-acetylated sugars for passive diffusion, mycobacterial labeling typically employs the free sugar form of TreAz.[1] The compound is actively transported into the cytoplasm (likely via the LpqY-SugABC transporter system) or processed extracellularly by the Ag85 complex, where it serves as a substrate for mycolyltransferases.[1]

Diagram 1: Metabolic Incorporation Pathway

The following diagram illustrates the uptake and incorporation of TreAz into the mycobacterial cell wall, culminating in the bioorthogonal ligation step.

TreAz_Pathwaycluster_extracellularExtracellular Spacecluster_membraneMycobacterial Cell Wall (Mycomembrane)TreAzExogenous TreAz(Free Sugar)TransporterLpqY-SugABCTransporterTreAz->TransporterActive TransportClickProbeAlkyne-Fluorophore(e.g., DBCO-TAMRA)Labeled_CellFluorescently LabeledMycobacteriumClickProbe->Labeled_CellSPAAC/CuAACLigationAg85Ag85 Complex(Mycolyltransferase)Transporter->Ag85SubstratePresentationTMM_AzTreAz-Monomycolate(TMM-Az)Ag85->TMM_AzEsterification(Mycolic Acid)TDM_AzTreAz-Dimycolate(TDM-Az)TMM_Az->TDM_AzExport &ProcessingTDM_Az->Labeled_CellCell SurfacePresentation

Caption: TreAz is taken up by mycobacteria, mycolylated by Ag85, and displayed as TMM/TDM analogues for Click labeling.

Commercial Sourcing Landscape

Sourcing TreAz requires balancing purity, cost, and lead time.[1] The market is divided between major catalog suppliers and specialized carbohydrate synthesis firms.

Critical Note on CAS Numbers:

  • 18933-88-5: The free sugar (Active reagent for bacteria).[1]

  • 23103-34-6: The hexaacetate derivative (Protected intermediate).[1] Ensure you order the free sugar for standard bacterial labeling protocols unless you plan to perform deprotection in-house.[1]

Supplier Comparison Table
Supplier CategoryVendor ExamplesProduct CodePurity SpecTypical Pack SizeBest For
Tier 1 (Global) TCI Chemicals D5372>93.0% (HPLC)100mg, 500mgRoutine usage; fast shipping from local stock.[1]
Specialized Synthose DG411>98% (NMR)50mg - 1gHigh-sensitivity assays requiring max purity.[1]
Specialized Apollo Scientific OR923055Unspecified100mg - 500mgUK/EU based sourcing; bulk inquiries.[1]
Boutique Carbosynth MD06064>95%CustomCustom synthesis or bulk scale-up.[1]

Sourcing Recommendation: For biological assays (MIC determination, fluorescence microscopy), TCI (D5372) is often the most accessible source with sufficient purity.[1] However, for analytical standards or quantitative mass spectrometry (lipidomics), the higher purity guarantees from Synthose (typically >98%) are preferable to avoid signal convolution from mono-azido impurities.[1]

Quality Assurance & Validation Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for critical drug development assays.[1] The azide group is metastable, and trehalose analogs can undergo hydrolysis if stored improperly.[1]

Diagram 2: Reagent Validation Workflow

This workflow ensures that the reagent is chemically competent before it is committed to long-term biological cultures.[1]

QC_WorkflowReceiptReagent Receipt(Store at -20°C)VisualVisual Inspection(White/Off-white Powder)Receipt->VisualSolubilitySolubility Test(10mM in H2O)Visual->SolubilityNMR1H-NMR (D2O)Check Anomeric ProtonSolubility->NMRPassPASS:Proceed to CultureNMR->PassClean Doublet~5.2 ppmFailFAIL:Contact SupplierNMR->FailComplex Signals/Hydrolysis

Caption: A self-validating QC workflow to confirm TreAz identity and purity prior to experimental use.

Self-Validating QC Steps:
  • Solubility Check: Dissolve 1 mg in 100 µL sterile water. The solution must be clear and colorless. Turbidity suggests contamination or hydrolysis to insoluble lipid-like byproducts (rare but possible).[1]

  • 1H-NMR Verification (The "Fingerprint"):

    • Solvent: D₂O.

    • Key Marker: Look for the anomeric proton (H-1) doublet at ~5.18–5.25 ppm (J ~3.6 Hz).[1]

    • Impurity Check: Signals around 3.0–3.5 ppm that do not integrate to the trehalose core may indicate residual solvents or mono-azido analogs.[1]

  • Azide Functionality Test (Optional): React a small aliquot (10 µM) with a fluorogenic alkyne (e.g., DBCO-Fluor) in a tube. Measure fluorescence.[4] No fluorescence = degraded azide.

Experimental Protocol: Metabolic Labeling of Mycobacterium smegmatis

Context: This protocol describes the labeling of M. smegmatis mc²155. For M. tuberculosis, all steps must be performed in a BSL-3 facility.[1]

Reagents:

  • TreAz (100 mM stock in sterile water).

  • 7H9 Middlebrook Broth (supplemented with ADC/Tween-80).[1][5]

  • DBCO-PEG4-TAMRA (or equivalent cyclooctyne probe).[1][5]

  • 4% Paraformaldehyde (PFA).[1][6]

Methodology:

  • Inoculation: Culture M. smegmatis in 7H9 medium until mid-log phase (OD₆₀₀ ~0.5).

  • Pulse Labeling:

    • Dilute bacteria to OD₆₀₀ 0.1 in fresh 7H9.

    • Add TreAz to a final concentration of 25–100 µM .

    • Control: Prepare a "No TreAz" control and a "Trehalose Competition" control (100 µM TreAz + 1 mM Trehalose) to verify specificity.

  • Incubation: Incubate at 37°C with shaking (100 rpm) for 4–12 hours. (Longer incubation labels deeper layers of the mycomembrane).[1]

  • Wash: Centrifuge (3000 x g, 5 min) and wash 2x with PBS + 0.05% Tween-80 (PBST) to remove unincorporated sugar.

  • Click Reaction:

    • Resuspend pellets in PBST containing 20 µM DBCO-PEG4-TAMRA .

    • Incubate for 30–60 minutes at Room Temperature in the dark.

  • Fixation & Analysis:

    • Wash 3x with PBST.[5]

    • Fix with 4% PFA for 15 mins.

    • Analyze via Flow Cytometry (quantification) or Fluorescence Microscopy (localization).[1]

Safety & Handling

  • Shock Sensitivity: While organic azides with a C/N ratio < 3 can be explosive, TreAz (C₁₂H₂₀N₆O₉) has a C/N ratio of 2:[1]1. However, the high oxygen content and molecular weight stabilize it. It is generally considered stable but should be treated as a potential energetic material . Avoid rotary evaporation to dryness at high heat.

  • Storage: Store lyophilized powder at -20°C desicated. Stock solutions in water are stable at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles which can hydrolyze the glycosidic bond.[1]

References

  • Swarts, B. M., et al. (2012).[1] "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society. Link[1]

  • Banahene, N., & Swarts, B. M. (2021).[1][7] "Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes." Methods in Molecular Biology. Link

  • Foley, H. N., et al. (2013).[1] "Improved Synthesis of 6-Azido-6-deoxy- and 6,6′-Diazido-dideoxy-α,α-trehaloses." Carbohydrate Research. Link[1]

  • TCI Chemicals. "Product Specification: this compound (D5372)." Link[1]

  • Synthose. "Product Specification: 6,6'-Diazido-6,6'-dideoxy-α,α-D-trehalose (DG411)." Link

Methodological & Application

Using 6,6'-Diazido-6,6'-dideoxytrehalose for click chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dissecting Mycobacterial Metabolism with 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz)

Abstract & Introduction

The mycobacterial cell envelope is a complex fortress defined by the presence of mycolic acids and unique glycolipids, specifically Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).[1][2] While 6-Azido-trehalose (6-TreAz) has become the gold standard for imaging the mycomembrane (cell wall) via metabolic incorporation, This compound (6,6'-TreAz) serves a distinct and critical role in mycobacterial chemical biology.

Unlike its mono-azido counterpart, 6,6'-TreAz lacks the primary hydroxyl groups required for mycolation by the Antigen 85 (Ag85) complex. Consequently, it acts as a "dead-end" metabolic probe . It is actively transported into the cytoplasm by the specific LpqY-SugABC transporter but cannot be processed into cell wall glycolipids.

Key Applications:

  • Transporter Kinetics: Quantifying LpqY-SugABC activity independent of downstream cell wall processing.

  • Metabolic Inhibition: Acting as a competitive inhibitor for trehalose recycling pathways.

  • Synthetic Scaffolding: Serving as a core for the ex vivo synthesis of "Clickable" TDM mimetics via CuAAC.

This guide details the protocols for using 6,6'-TreAz to probe transporter function and contrasts its behavior with cell-wall labeling probes.

Mechanism of Action

To use these probes effectively, one must understand the divergence in their metabolic fate.

  • Native Trehalose: Transported in (LpqY)

    
     Mycolated at pos. 6 (Ag85) 
    
    
    
    Exported as TMM/TDM.
  • 6-TreAz (Mono): Transported in

    
     Mycolated at pos. 6' (Ag85) 
    
    
    
    Incorporated into Cell Wall (Fluorescent after Click).
  • 6,6'-TreAz (Di): Transported in

    
    Cannot be mycolated  (Both 6/6' blocked) 
    
    
    
    Accumulates in Cytosol / Competes for Transporter.

TrehaloseMetabolism cluster_fate Metabolic Fate Extracellular Extracellular Space LpqY LpqY-SugABC (Transporter) Extracellular->LpqY Substrate Availability Cytosol Cytoplasm LpqY->Cytosol Active Transport Ag85 Ag85 Complex (Mycolyltransferase) Cytosol->Ag85 Substrate for Mycolation? CellWall Mycomembrane (TMM/TDM) Ag85->CellWall Export & Incorporation Fate_Wall Cell Wall Labeling (Clickable) Ag85->Fate_Wall Native / 6-TreAz Fate_Trap Cytosolic Trapping (No Mycolation) Ag85->Fate_Trap 6,6'-TreAz (Blocked) TreNative Native Trehalose TreNative->LpqY TreMono 6-TreAz (Mono) TreMono->LpqY TreDi 6,6'-TreAz (Di) TreDi->LpqY

Figure 1: Differential metabolic fate of Trehalose analogs. 6,6'-TreAz enters the cell but is blocked from cell wall incorporation.

Materials & Reagents

ComponentSpecificationStorageNotes
6,6'-TreAz >95% Purity-20°C, DesiccatedDissolve in sterile H₂O or DMSO (Stock 100 mM).
6-TreAz Positive Control-20°CRequired to distinguish uptake vs. incorporation.
Mycobacteria M. smegmatis mc²155 or M. tuberculosis H37Rv37°CGrow in 7H9 broth + ADC/OADC + Tween 80.
Click Ligand THPTA or BTTAA-20°CCritical: Protects proteins from Cu-induced oxidation.
Cu Source CuSO₄ · 5H₂ORTPrepare fresh 50 mM stock.
Reductant Sodium AscorbateFreshly PreparedDo not store. Make 100 mM stock immediately before use.
Alkyne Probe Cy5-Alkyne or TAMRA-Alkyne-20°C, DarkUse 10-20 µM final concentration.
Fixative 4% Paraformaldehyde (PFA)4°CSafety: Perform fixation in BSL-2/3 hood.

Protocol A: Differential Metabolic Profiling (Uptake vs. Incorporation)

This protocol uses 6,6'-TreAz to measure transporter uptake capacity without the confounding variable of cell wall turnover.

Step 1: Culture Preparation
  • Inoculate Mycobacteria in 7H9 medium.[3] Grow to mid-log phase (OD₆₀₀ = 0.5–0.8).

  • Wash Step: Centrifuge (3500 x g, 5 min) and resuspend in 7H9 without Tween 80 if possible, or minimal Tween, as surfactant can affect outer membrane permeability.

Step 2: Metabolic Labeling (Pulse)
  • Aliquot culture into 3 groups (triplicates):

    • Group A (Negative): DMSO vehicle.

    • Group B (Wall Control): 25 µM 6-TreAz (Mono).

    • Group C (Uptake Probe): 25 µM 6,6'-TreAz (Di).

  • Incubate at 37°C with shaking for 1–4 hours .

    • Note: Unlike cell wall labeling which often runs overnight, uptake studies can be shorter.

Step 3: Fixation and Permeabilization

Since 6,6'-TreAz is cytosolic, permeabilization is strictly required for the click reagents to reach the probe.

  • Harvest cells (3500 x g, 5 min). Wash 2x with PBS.[4]

  • Resuspend in 4% PFA/PBS.[3] Incubate 30 min at RT (kill step).

  • Wash 3x with PBS.[5]

  • Permeabilization: Resuspend in PBS containing 0.1% Triton X-100 for 15 minutes.

    • Critical: Without Triton, you will not detect the cytosolic 6,6'-TreAz.

Step 4: CuAAC Click Reaction

Prepare the Click Master Mix (add in order):

  • PBS (buffer to volume)

  • CuSO₄ (1 mM final)

  • THPTA Ligand (1.5 mM final) -> Premix Cu and Ligand before adding others.

  • Alkyne-Fluorophore (e.g., Cy5-Alkyne, 20 µM final)

  • Sodium Ascorbate (5 mM final) -> Add last.

  • Add 100 µL Master Mix to cell pellets. Resuspend.

  • Incubate 30–60 min at RT in the dark.

Step 5: Analysis (Flow Cytometry)[2]
  • Wash cells 3x with PBS containing 1% BSA (to remove sticky dye).

  • Analyze via Flow Cytometry (e.g., APC channel for Cy5).

Expected Results:

  • Group B (6-TreAz): High fluorescence (Cell Wall + Cytosol).

  • Group C (6,6'-TreAz): Moderate fluorescence (Cytosol only).

    • Interpretation: If Group C signal is abolished in an LpqY mutant, it confirms specific transport. If Group C signal is high but no cell wall rim is seen in microscopy, it confirms "dead-end" uptake.

Protocol B: Synthesis of TDM Mimetics (Chemoenzymatic/Synthetic)

6,6'-TreAz is an excellent scaffold for creating defined Trehalose Dimycolate (TDM) analogs for immunological studies (e.g., Mincle receptor activation) without handling live TB.

  • Scaffold: Start with purified 6,6'-TreAz.

  • Lipid Partner: Synthesize Alkyne-functionalized fatty acids (e.g., Alkyne-Stearate or Alkyne-Mycolic Acid mimics).

  • Click Reaction (Synthetic):

    • Solvent: t-Butanol/Water (1:1).

    • Catalyst: CuSO₄ (10 mol%) + Sodium Ascorbate (20 mol%).

    • Reaction: Stir at RT for 12 hours.

  • Purification: Silica gel chromatography.

  • Result: A 1,2,3-triazole linked TDM mimic (Trehalose-Lipid₂).

    • Application: Coat plates with this mimic to test macrophage activation via Mincle signaling.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (No TreAz) Non-specific dye bindingIncrease BSA in wash buffer (3%). Use THPTA ligand to prevent dye precipitation.
No Signal (6,6'-TreAz) Lack of permeabilization6,6'-TreAz is cytosolic. Ensure 0.1% Triton X-100 or 0.5% Saponin is used after fixation.
Cell Clumping Mycobacterial aggregationSonicate briefly (water bath) before flow cytometry. Use Tween-80 in wash buffers.
Low Signal (6-TreAz) High native trehalose competitionUse 7H9 media with low carbon sources or remove exogenous trehalose.

References

  • Swarts, B. M., et al. (2012).[6] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126.

    • Foundational paper describing the synthesis and testing of 2-, 3-, 4-, and 6-TreAz.
  • Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis detection.[7] Nature Chemical Biology, 7(4), 228–235.

    • Describes the FITC-Trehalose uptake pathway via Ag85, setting the stage for azide variants.
  • Banahene, N., & Swarts, B. M. (2021).[7] Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes. Methods in Molecular Biology, 2314, 385–398.[5][7]

    • Detailed protocols for handling trehalose probes in BSL-2/3 settings.
  • Furman, J. L., et al. (2020). DMN-Tre Labeling for Detection and High-Content Screening of Compounds against Intracellular Mycobacteria.[4] ACS Omega, 5(9), 4611–4619.

    • Contrasts solvatochromic probes with click-chemistry approaches.
  • Koliwer-Brandl, H., et al. (2022).[8] PPE51 mediates uptake of trehalose across the mycomembrane of Mycobacterium tuberculosis.[9] Nature Microbiology, 7, 1043–1053.

    • Highlights the specific transport mechanisms relevant to 6,6'-TreAz uptake.

Sources

Application Note: Metabolic Labeling of the Mycobacterial Mycomembrane using 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz) as a probe for mycobacterial cell walls. Content Type: Detailed Application Note & Protocol.

Abstract & Introduction

The mycobacterial cell envelope is a complex, multilayered structure essential for viability and virulence in species such as Mycobacterium tuberculosis (Mtb) and Mycobacterium smegmatis (Msmeg).[1][2] A defining feature of this envelope is the mycomembrane (MM) , an outer lipid barrier rich in mycolic acids.[1][2]

This compound (6,6'-TreAz) is a bioorthogonal metabolic probe designed to study the dynamics of this barrier. Unlike non-specific lipophilic dyes, 6,6'-TreAz structurally mimics native trehalose. It is metabolically incorporated into the mycomembrane via the Antigen 85 (Ag85) complex, where it is esterified with mycolic acids to form azido-labeled Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).

This Application Note details the protocol for using 6,6'-TreAz to visualize mycomembrane biosynthesis, offering a distinct advantage over peptidoglycan probes (e.g., FDAAs) by specifically targeting the outer lipid layer.

Mechanism of Action

The utility of 6,6'-TreAz relies on the "promiscuity" of the mycobacterial trehalose salvage pathways.

  • Uptake: 6,6'-TreAz is transported into the cytoplasm, primarily via the LpqY-SugABC transporter system, which tolerates modifications at the 6-position of trehalose.

  • Processing: Once intracellular, the probe serves as a substrate for the Antigen 85 complex (Ag85A, B, C) . These extracellular mycolyltransferases esterify the probe with mycolic acids.

  • Insertion: The resulting azido-TMM and azido-TDM analogues are shuttled to the cell surface and incorporated into the mycomembrane.

  • Detection: The azide handle remains chemically inert until reacted via Click Chemistry (CuAAC or SPAAC) with a fluorescent alkyne or biotin-alkyne.

Pathway Visualization

TreAz_Mechanism TreAz Exogenous 6,6'-TreAz Transporter LpqY-SugABC (Importer) TreAz->Transporter Uptake Cytoplasm Cytoplasmic Pool Transporter->Cytoplasm Ag85 Ag85 Complex (Mycolyltransferase) Cytoplasm->Ag85 Substrate TMM_Az Azido-TMM (Precursor) Ag85->TMM_Az Esterification Mycolic Mycolic Acids Mycolic->Ag85 TDM_Az Azido-TDM (Mycomembrane) TMM_Az->TDM_Az Export & Insertion Click Click Reaction (Fluorophore) TDM_Az->Click Labeling

Figure 1: Metabolic fate of 6,6'-TreAz.[3] The probe hijacks the native trehalose recycling pathway to label the outer mycomembrane.

Experimental Protocol

A. Materials & Reagents
ReagentSpecificationStorage
6,6'-TreAz >95% Purity, lyophilized-20°C (Dark)
Middlebrook 7H9 Supplemented with ADC/OADC4°C
Click Ligand TBTA (for fixed) or BTTAA (for live)-20°C
Fluorophore Alkyne-Fluor 488 (CuAAC) or DBCO-Fluor (SPAAC)-20°C (Dark)
Fixative 4% Paraformaldehyde (PFA) in PBSRoom Temp
B. Cell Culture & Metabolic Labeling

Note: M. tuberculosis requires BSL-3 containment. M. smegmatis requires BSL-1/2.

  • Inoculation: Inoculate mycobacteria into Middlebrook 7H9 medium supplemented with ADC (for M. smegmatis) or OADC (for M. tuberculosis) and 0.05% Tween-80.

  • Growth: Grow cultures at 37°C with shaking (100-200 rpm) until they reach the mid-logarithmic phase (OD₆₀₀ ≈ 0.5–0.8).

  • Labeling Pulse:

    • Aliquot 1 mL of culture into a sterile tube.

    • Add 6,6'-TreAz to a final concentration of 25 µM – 100 µM .

    • Control: Prepare a "No Probe" control (DMSO vehicle only).

  • Incubation: Incubate for 12–16 hours (overnight) at 37°C.

    • Expert Insight: Shorter pulses (1-4 hours) will label only the poles (sites of active growth), while overnight incubation labels the entire cell envelope.

C. Click Chemistry Detection

Choose Protocol A for maximum resolution (Fixed Cells) or Protocol B for live-cell dynamics.

Protocol A: CuAAC (Copper-Catalyzed) – Fixed Cells (Gold Standard)

Recommended for high-resolution microscopy as it allows the use of smaller fluorophores (e.g., Alexa 488-Alkyne) which penetrate the thick mycobacterial wall better than bulky cyclooctynes.

  • Wash: Centrifuge bacteria (3500 x g, 5 min). Discard supernatant. Wash 2x with PBS + 0.05% Tween-80 (PBST) to remove unincorporated TreAz.

  • Fixation: Resuspend in 4% PFA for 15–30 minutes at RT. Wash 2x with PBS.

  • Reaction Cocktail: Prepare the following mix in PBS (freshly made):

    • CuSO₄: 1 mM

    • Ascorbate (NaAsc): 2.5 mM (Add last to initiate)

    • Ligand (THPTA or TBTA): 100 µM (Premix with Cu before adding)

    • Alkyne-Fluorophore: 10 µM

  • Reaction: Resuspend bacterial pellet in 100 µL of Reaction Cocktail. Incubate for 30–60 minutes at RT in the dark.

  • Final Wash: Wash 3x with PBST to remove excess dye. Resuspend in PBS for imaging.

Protocol B: SPAAC (Copper-Free) – Live Cells

Uses strain-promoted alkyne-azide cycloaddition. Ideal for time-lapse imaging.

  • Wash: Centrifuge and wash cells 2x with 7H9 media (no Tween if possible, to maintain lipid integrity).

  • Labeling: Resuspend in 100 µL media containing 20–50 µM DBCO-Fluorophore (e.g., DBCO-Cy5).

    • Warning: DBCO dyes are bulky and "sticky." High background is common.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Wash: Wash 3x vigorously with warm media to remove sticky dye.

Workflow Visualization

TreAz_Protocol cluster_Click Detection Method Start Log-Phase Culture (OD 0.5) AddProbe Add 6,6'-TreAz (50 µM) Start->AddProbe Incubate Incubate 12h (Metabolic Incorporation) AddProbe->Incubate Wash1 Wash 2x PBS-Tween (Remove Free Probe) Incubate->Wash1 Choice Select Method Wash1->Choice Fixed Fix (PFA) -> CuAAC (CuSO4 + Alkyne-Dye) Choice->Fixed High Res Live Live -> SPAAC (DBCO-Dye) Choice->Live Dynamics Analyze Fluorescence Microscopy (Ex/Em specific to dye) Fixed->Analyze Live->Analyze

Figure 2: Step-by-step experimental workflow for 6,6'-TreAz labeling.

Data Interpretation & Troubleshooting

Expected Results
  • Pattern: Peripheral staining of the bacterial boundary (mycomembrane).

  • Heterogeneity: In log-phase cultures, staining is often bipolar (at the growing tips) if pulse times are short (<4h). Long pulses (>12h) result in uniform contour labeling.

  • Specificity: M. smegmatis should show robust labeling. E. coli (negative control) should show no labeling as it lacks the Ag85 pathway.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Non-specific dye bindingIncrease wash steps (3-4x) with 0.05% Tween-80. Use BSA (1%) in wash buffer to block hydrophobic interaction.
No Signal Inefficient click reactionCuAAC: Freshly prepare Ascorbate (it oxidizes rapidly). Ensure Ligand:Cu ratio is 5:1. SPAAC: DBCO hydrolysis; use fresh stock.
Clumping Mycobacterial aggregationSonicate briefly (mild bath sonication) before imaging. Add Tween-80 to all wash buffers.
Internal Staining Cell permeabilizationIf using CuAAC, copper toxicity can permeabilize live cells. Ensure cells are fully fixed with PFA before adding copper.

References

  • Swarts, B. M., et al. (2012). "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society. [Link]

  • Backus, K. M., et al. (2011). "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis detection."[4] Nature Chemical Biology. [Link]

  • Kalscheuer, R., et al. (2010). "Self-poisoning of Mycobacterium tuberculosis by targeting antimetabolites to cell envelope biogenesis." Proceedings of the National Academy of Sciences. [Link]

  • Foley, H. N., et al. (2016). "Mycomembrane Probes in Mycobacteria." Methods in Molecular Biology. [Link]

Sources

Experimental workflow for labeling Mycobacterium tuberculosis with 6,6'-Diazido-6,6'-dideoxytrehalose.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Labeling of the Mycobacterium tuberculosis Mycomembrane with 6-TreAz

Abstract & Mechanistic Rationale

The mycobacterial outer membrane, or "mycomembrane," is a formidable barrier comprised of mycolic acids covalently linked to the arabinogalactan-peptidoglycan core.[1][2] This unique architecture is essential for Mycobacterium tuberculosis (Mtb) virulence and drug tolerance.

This protocol details the use of 6,6'-Diazido-6,6'-dideoxytrehalose (6-TreAz) , a bioorthogonal metabolic probe, to visualize this structure. Unlike non-specific lipophilic dyes, 6-TreAz exploits the specific enzymatic machinery of Mtb.

Mechanism of Action:

  • Uptake: 6-TreAz mimics native trehalose. It is imported into the cytoplasm via the LpqY-SugABC ABC transporter, a recycling system essential for Mtb virulence.[3]

  • Metabolic Incorporation: Once cytosolic, 6-TreAz enters the Antigen 85 (Ag85) pathway. The Ag85 complex (FbpA/B/C) functions as a mycolyltransferase, esterifying the probe with mycolic acids to form Azide-Trehalose Monomycolate (Az-TMM) and Dimycolate (Az-TDM).

  • Translocation: These azide-labeled glycolipids are transported across the inner membrane (via MmpL3) and incorporated into the outer mycomembrane.

  • Detection: The exposed azide handles react with alkyne-functionalized fluorophores via Click Chemistry (CuAAC or SPAAC), rendering the cell wall fluorescent.

Mechanistic Pathway Visualization

The following diagram illustrates the hijacking of the native trehalose recycling pathway by 6-TreAz.

TrehalosePathway Exogenous Exogenous 6-TreAz LpqY LpqY-SugABC (Importer) Exogenous->LpqY Uptake Cytosol Cytosolic 6-TreAz LpqY->Cytosol Transport Ag85 Ag85 Complex (Mycolyltransferase) Cytosol->Ag85 Substrate AzTMM Azide-TMM/TDM (Glycolipids) Ag85->AzTMM Synthesis Mycolic Mycolic Acids Mycolic->Ag85 Esterification CellWall Mycomembrane (Cell Surface) AzTMM->CellWall MmpL3 Export Click Click Reaction (Fluorophore) CellWall->Click Labeling

Figure 1: The 6-TreAz probe enters via the recycling pathway (LpqY) and is processed by Ag85 into cell wall glycolipids.

Pre-Experimental Considerations

Safety & Containment (Critical)
  • Biosafety Level: Mycobacterium tuberculosis is a Risk Group 3 pathogen. All metabolic labeling steps involving live bacteria must be performed in a BSL-3 facility within a Class II Biosafety Cabinet (BSC).

  • Fixation: Samples must be fixed (killed) with 4% Paraformaldehyde (PFA) for at least 24 hours (or per institutional SOP) before removal from BSL-3 for microscopy or flow cytometry.

  • Surrogates: For method development, use Mycobacterium smegmatis mc²155 (BSL-2).

Reagent Preparation
ReagentStock Conc.SolventStorageNotes
6-TreAz 100 mMSterile H₂O-20°CStable for months. Avoid repeated freeze-thaw.
DBCO-Fluorophore 10 mMDMSO-20°CUse for Copper-free (SPAAC) click.
Alkyne-Fluorophore 10 mMDMSO-20°CUse for Copper-catalyzed (CuAAC) click.
7H9 Medium N/AN/A4°CSupplement with OADC and Tyloxapol/Tween.

Core Protocol: Metabolic Labeling (BSL-3)

Objective: Incorporate the azide handle into the Mtb cell wall during active growth.

  • Inoculation:

    • Culture Mtb H37Rv in Middlebrook 7H9 broth (supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tyloxapol) at 37°C.

    • Grow to mid-log phase (OD₆₀₀ ≈ 0.4 – 0.6). Note: Active growth is required for efficient Ag85 activity.

  • Pulse Labeling:

    • Aliquot 1 mL of culture into sterile tubes.

    • Add 6-TreAz to a final concentration of 25 µM – 100 µM .

    • Control: Prepare a "No Probe" control (add equivalent volume of sterile H₂O).

    • Incubate at 37°C with shaking (100 rpm) for 12–24 hours .

    • Bench Note: Shorter pulses (1-4 hours) label only the poles (sites of new growth); overnight labeling stains the entire periphery.

  • Wash Step (Critical):

    • Centrifuge bacteria at 3,500 x g for 5 minutes.

    • Discard supernatant (into BSL-3 liquid waste).

    • Resuspend pellet in 1 mL sterile PBS (pH 7.4) + 0.05% Tyloxapol.

    • Repeat wash 2x to remove unincorporated probe.

Core Protocol: Bioorthogonal Ligation & Fixation

Choice of Chemistry:

  • Route A (SPAAC - Copper Free): Recommended for simplicity and biocompatibility. Uses DBCO-functionalized dyes.

  • Route B (CuAAC - Copper Catalyzed): Recommended if high background is observed with DBCO or for specific dye availability. Must be done on fixed cells or with copper-protecting ligands.

Protocol (Route A: SPAAC with Fixation):

  • Ligation Reaction:

    • Resuspend the washed bacterial pellet in 100 µL of PBS/Tyloxapol.

    • Add DBCO-Fluorophore (e.g., DBCO-Cy5 or DBCO-Alexa488) to a final concentration of 20 µM .

    • Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

  • Wash:

    • Wash 2x with PBS/Tyloxapol to remove excess dye.

  • Fixation (Kill Step):

    • Resuspend pellet in 4% Paraformaldehyde (PFA) in PBS.

    • Incubate at RT for 30 minutes (or overnight at 4°C depending on biosafety SOP).

    • Verification: Ensure no viable bacteria remain before removing from BSL-3 (e.g., via plating assay validation).

  • Analysis:

    • Samples are now ready for Flow Cytometry or Fluorescence Microscopy outside the BSL-3 facility.

Experimental Workflow Diagram

Workflow Start Log-Phase Mtb Culture (OD 0.5) Label Add 6-TreAz (100 µM) Incubate 12-24h Start->Label Wash1 Wash 3x PBS/Tyloxapol Label->Wash1 Click Add DBCO-Dye (20 µM) 30 min RT Wash1->Click Wash2 Wash 2x PBS Click->Wash2 Fix Fixation (4% PFA) BSL-3 Exit Wash2->Fix Image Microscopy / Flow Cytometry Fix->Image

Figure 2: Step-by-step workflow from culture to imaging.[2][4] Note that fixation occurs after labeling to ensure safety.

Data Interpretation & Troubleshooting

Expected Results
  • Microscopy: Distinct peripheral staining of the bacilli.[5] Polar accentuation may be visible in shorter pulses.

  • Flow Cytometry: A shift in fluorescence intensity (MFI) of 2-3 logs compared to the "No Probe" control.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Signal Inactive Ag85 or LpqYEnsure cells are in log-phase (not stationary). Stationary cells downregulate cell wall synthesis.
High Background Non-specific dye stickingIncrease washing steps (3x) after the Click reaction. Use 0.05% Tween-80 or Tyloxapol in wash buffer.
Clumping Mycolic acids causing aggregationSonicate briefly (in BSL-3 sealed cup) before flow cytometry. Ensure Tyloxapol is in all buffers.
Dye Precipitation DBCO hydrophobicityLower dye concentration to 5-10 µM. Ensure DMSO stock is fresh.

References

  • Swarts, B. M., et al. (2012).[6][7] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126.[6][7] [Link]

  • Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs by the tubercle bacillus.[5][8] Nature Chemical Biology, 7(4), 228–235. [Link]

  • Kalscheuer, R., et al. (2010).[3] Trehalose-recycling ABC transporter LpqY-SugA-SugB-SugC is essential for virulence of Mycobacterium tuberculosis.[3] Proceedings of the National Academy of Sciences, 107(50), 21761–21766.[9] [Link][9]

Sources

Application Note: In Vitro Detection of 6,6'-Diazido-6,6'-dideoxytrehalose in Mycobacteria

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating mycobacterial physiology, specifically the uptake and metabolic fate of trehalose analogs.

Abstract

This guide details the protocol for the metabolic labeling and fluorescent detection of 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz₂) in mycobacterial culture.[1][2] Unlike its mono-azido counterpart (6-TreAz), which is extensively incorporated into the mycomembrane via the Antigen 85 (Ag85) complex, the 6,6'-diazido variant lacks the primary hydroxyl groups required for mycolation.[1][2] Consequently, it serves as a potent probe for investigating the LpqY-SugABC transport system, cytosolic accumulation, and potential competitive inhibition of trehalose metabolism.[1] This protocol utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate fluorophores to the internalized probe, necessitating specific fixation and permeabilization steps distinct from standard cell-wall labeling workflows.[1][2]

Introduction & Mechanism

Mycobacteria, including Mycobacterium tuberculosis (Mtb), rely on the disaccharide trehalose for cell wall biosynthesis and stress response. The uptake of trehalose is mediated exclusively by the LpqY-SugABC ABC transporter.[3] Once cytosolic, trehalose is typically mycolated by the Ag85 complex to form Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).[4]

The 6,6'-TreAz₂ Distinction:

  • 6-TreAz (Mono-azide): Contains one free -OH at the 6' position, allowing mycolation and incorporation into the cell wall (TMM-analogs).[1][2]

  • 6,6'-TreAz₂ (Di-azide): Both 6-positions are substituted with azides.[1][2] It cannot function as an acyl acceptor for Ag85. Therefore, it accumulates in the cytosol or acts as a competitive inhibitor, making it a specific tool for probing uptake kinetics and intracellular trapping without the confounding factor of cell wall integration.

Mechanism of Action Diagram

TreAz_Pathway Extracellular Extracellular 6,6'-TreAz₂ Transporter LpqY-SugABC Transporter Extracellular->Transporter Uptake Cytosol Cytosolic 6,6'-TreAz₂ Transporter->Cytosol Translocation Ag85 Ag85 Complex (Mycolyl Transferase) Cytosol->Ag85 Binds (Inhibitor?) Click CuAAC Reaction (Fluorophore) Cytosol->Click Permeabilization Required CellWall Cell Wall Incorporation Ag85->CellWall BLOCKED (No 6-OH) Detection Fluorescent Detection Click->Detection

Caption: Pathway analysis of 6,6'-TreAz₂. Unlike mono-azides, the di-azide is blocked from cell wall incorporation, leading to cytosolic accumulation.[1][2]

Materials & Reagents
Chemical Probes
ReagentSpecificationSource/Notes
6,6'-TreAz₂ This compoundCustom synthesis or Synthose (Cat# DG411)
Alkyne-Fluorophore e.g., Alkyne-488 or Cy5-AlkyneFor CuAAC detection
THPTA Ligand Tris(3-hydroxypropyltriazolylmethyl)amineProtects biomolecules from Cu oxidation
CuSO₄[1][2][4][5][6][7][8][9][10][11][12][13] · 5H₂O 20 mM stock in dH₂OCatalyst source
Sodium Ascorbate 100 mM stock (Freshly prepared)Reducing agent
Biologicals [1][2][5][7][10][12][13][14][15][16][17]
  • Strain: Mycobacterium smegmatis mc²155 (Biosafety Level 1) or M. tuberculosis H37Rv (BSL-3).[1][2]

  • Media: Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and Tween-80 (0.05%).[1][2]

Experimental Protocol
Phase 1: Metabolic Labeling

Rationale: To allow sufficient time for the bacteria to import the trehalose analog via the LpqY-SugABC transporter.[1]

  • Inoculation: Inoculate mycobacteria into 5 mL 7H9 media. Grow at 37°C with shaking (200 rpm) until mid-log phase (OD₆₀₀ ≈ 0.6–0.8).

  • Pulse Labeling:

    • Aliquot 1 mL of culture into sterile tubes.

    • Add 6,6'-TreAz₂ to a final concentration of 25–100 µM (from a 100 mM DMSO stock).[1][2]

    • Control: Add equivalent volume of DMSO vehicle to a separate tube.

    • Competition Control: Add 100 µM native Trehalose + 100 µM 6,6'-TreAz₂ (to verify transporter specificity).[1][2]

  • Incubation: Incubate for 12–24 hours at 37°C with shaking.

    • Note: Since 6,6'-TreAz₂ is not incorporated into the wall, shorter incubation (1–4 hours) may be sufficient for uptake studies, but 12+ hours ensures maximal cytosolic accumulation.[2]

Phase 2: Fixation & Permeabilization (CRITICAL)

Rationale: Because 6,6'-TreAz₂ accumulates in the cytosol (unlike cell-wall bound probes), the cell envelope must be permeabilized to allow the bulky click chemistry reagents (fluorophores) to enter the cell and react.[2]

  • Wash: Centrifuge cells (3,500 x g, 5 min). Discard supernatant. Resuspend in 1 mL PBS. Repeat wash 2x to remove extracellular probe.

  • Fixation: Resuspend pellets in 4% Paraformaldehyde (PFA) in PBS. Incubate for 30 minutes at Room Temperature (RT).

    • Safety: Perform in a fume hood.

  • Wash: Centrifuge and wash 2x with PBS to remove PFA.

  • Permeabilization: Resuspend cells in PBS + 0.5% Triton X-100 . Incubate for 15 minutes at RT.

    • Self-Validation: Without this step, fluorescence signal will be negligible for the di-azide probe.[1][2]

Phase 3: CuAAC Click Reaction

Rationale: Covalent attachment of the fluorophore to the azide-labeled trehalose.[1][2]

  • Reaction Cocktail Preparation: Prepare the following mix in order (per sample):

    • PBS: 860 µL

    • CuSO₄ (20 mM): 20 µL (Final: 400 µM)[2]

    • THPTA Ligand (50 mM): 10 µL (Final: 500 µM) – Premix Cu and Ligand before adding others.[2]

    • Alkyne-Fluorophore (1 mM): 10 µL (Final: 10 µM)

    • Sodium Ascorbate (100 mM): 100 µL (Final: 10 mM) – Add last.

  • Reaction: Resuspend the permeabilized cell pellet in 200–500 µL of the Click Cocktail.

  • Incubation: Incubate for 30–60 minutes at RT in the dark .

  • Final Wash: Centrifuge and wash cells 3x with PBS + 0.05% Tween-80 (PBST) to remove excess fluorophore.[1][2]

    • Tip: A final wash with PBS containing 1 mg/mL BSA can help reduce non-specific background binding.

Detection & Analysis
Workflow Diagram

Workflow Step1 1. Culture & Pulse (12-24h with 6,6'-TreAz₂) Step2 2. Wash & Fixation (4% PFA) Step1->Step2 Step3 3. Permeabilization (0.5% Triton X-100) *Critical for Cytosolic Probe* Step2->Step3 Step4 4. Click Reaction (CuSO4 + THPTA + Alkyne-Dye) Step3->Step4 Step5 5. Analysis (Flow Cytometry / Microscopy) Step4->Step5

Caption: Step-by-step workflow for the detection of 6,6'-TreAz₂. Note the mandatory permeabilization step.

Analysis Methods
  • Fluorescence Microscopy:

    • Mount cells on agarose pads or poly-L-lysine coated slides.[1][2]

    • Expected Result: Diffuse cytosolic fluorescence. Unlike 6-TreAz (which shows distinct septal and polar labeling typical of cell wall growth), 6,6'-TreAz₂ should stain the entire cytoplasm.[1][2]

  • Flow Cytometry:

    • Analyze 10,000 events.

    • Metric: Median Fluorescence Intensity (MFI). Compare 6,6'-TreAz₂ samples vs. DMSO controls.

    • Gating: Gate on bacteria (FSC vs SSC) to exclude debris.

Troubleshooting & Optimization (Expertise)
IssueProbable CauseCorrective Action
No Signal Lack of permeabilizationEnsure 0.5% Triton X-100 step is performed. The di-azide is internal.[1][2][10]
No Signal Copper toxicity (if live click)Use the fixed-cell protocol above. If live click is required, increase THPTA:Cu ratio to 5:1.
High Background Non-specific dye bindingIncrease washing steps with PBST or include a BSA (1%) wash.
Low Signal Competition with GlucoseRemove Glucose/Glycerol from media during the pulse step (use Tyloxapol/Saline) to force Trehalose uptake.
References
  • Swarts, B. M., et al. (2012).[10][15] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126. Link[2]

  • Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis.[10] Nature Chemical Biology, 7(4), 228–235. Link

  • Urban Prankel, et al. (2013). Improved Synthesis of 6-Azido-6-deoxy- and 6,6′-Diazido-dideoxy-α,α-trehaloses. Synlett, 24(17), 2271-2273.[1][2] Link

  • Kalscheuer, R., et al. (2019). The LpqY-SugABC transporter is essential for trehalose recycling in Mycobacterium tuberculosis.[1][2] Nature Microbiology. (Context on the transporter mechanism).

Sources

In vivo applications of azide-modified trehalose analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Applications of Azide-Modified Trehalose Analogs

Executive Summary

The mycobacterial cell envelope, characterized by its unique mycolic acid-rich outer membrane ("mycomembrane"), acts as a formidable barrier to antibiotics and host immune defenses.[1][2][3] Trehalose is a critical component of this envelope, serving as the scaffold for Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).[1][3][4][5]

This guide details the application of Azide-modified Trehalose (TreAz) analogs for the metabolic labeling of live mycobacteria (M. tuberculosis, M. marinum, M. smegmatis).[3] Unlike bulky fluorophore-conjugates (e.g., FITC-Trehalose) that may be sterically hindered, TreAz analogs are small, readily transported into the cytoplasm, and incorporated into the cell wall by the Antigen 85 (Ag85) complex. Once incorporated, the azide handle serves as a bioorthogonal chemical reporter, allowing for high-resolution in vivo imaging and flow cytometric analysis via Copper-free Click Chemistry (SPAAC).

Mechanistic Basis & Analog Selection

The Trehalose Metabolic Pathway

To successfully label mycobacteria, the probe must hijack the endogenous trehalose recycling pathway.

  • Uptake: The LpqY-SugABC ATP-binding cassette (ABC) transporter is essential for importing extracellular trehalose (and TreAz) into the cytoplasm.[5][6]

  • Mycolylation: Inside the cell, the Antigen 85 complex (Ag85A, B, C) functions as a mycolyltransferase, esterifying mycolic acids onto the trehalose scaffold to form TMM and TDM.

  • Insertion: These glycolipids are transported and inserted into the outer mycomembrane.

Figure 1: Metabolic Incorporation Pathway of TreAz

TreAz_Pathway Exogenous Exogenous TreAz Transporter LpqY-SugABC (Transporter) Exogenous->Transporter Uptake Cytosol Cytosolic Pool Transporter->Cytosol Internalization Ag85 Ag85 Complex (Mycolyltransferase) Cytosol->Ag85 Substrate TMM TreAz-Monomycolate (TMM-Az) Ag85->TMM Esterification TDM TreAz-Dimycolate (TDM-Az) TMM->TDM Processing Mycomembrane Mycomembrane Insertion TMM->Mycomembrane Transport TDM->Mycomembrane Transport

Caption: Schematic of TreAz hijacking the LpqY-SugABC transporter and Ag85-mediated mycolylation pathway for cell wall insertion.

Selecting the Right Analog

Not all azide positions are equivalent.[5][7] The choice depends on the balance between incorporation efficiency and bacterial toxicity.

AnalogIncorporation EfficiencyToxicity / Growth InhibitionRecommended Application
6-TreAz High. Excellent substrate for LpqY and Ag85.Moderate to High. Can inhibit growth at >100 µM by blocking TDM synthesis or inhibiting TreS.Short-term pulse labeling; Drug susceptibility testing.
2-TreAz High. Comparable to 6-TreAz.[8]Low. Better tolerated by bacteria over long durations.Long-term in vivo tracking; Infection models.
4-TreAz Low.Negligible.Negative control or specific structural studies.

Expert Insight: For in vivo zebrafish or mouse studies where bacterial fitness is paramount, 2-TreAz is often preferred over 6-TreAz to avoid confounding results due to probe toxicity.

Experimental Protocols

Protocol A: Preparation of Reagents
  • Stock Solution: Dissolve TreAz (2- or 6-isomer) in sterile water or DMSO to 100 mM. Store at -20°C.

  • Click Reagent (In Vivo/Live): DBCO-Fluorophore (e.g., DBCO-Cy5, DBCO-Alexa488). Avoid Copper (CuAAC) for live cells due to toxicity.

  • Click Reagent (Fixed/Ex Vivo): Azide-Fluorophore + CuSO4 + THPTA (ligand) + Sodium Ascorbate.

Protocol B: In Vivo Labeling in Zebrafish Larvae (M. marinum)

Objective: To image mycobacterial infection dynamics in real-time.

Step 1: Bacterial Preparation [1][3]

  • Culture M. marinum (strain M) in 7H9 broth to mid-log phase (OD600 ~0.6).

  • Wash bacteria 2x in PBS to remove culture media.

  • Resuspend in PBS containing 25–50 µM 2-TreAz .

  • Incubate for 2–4 hours (pulse) or overnight (saturation) at 32°C.

  • Wash 3x with PBS to remove unincorporated TreAz.

Step 2: Infection

  • Anesthetize zebrafish larvae (2–3 days post-fertilization) with Tricaine.

  • Microinject ~100–200 CFU of TreAz-labeled M. marinum into the caudal vein or hindbrain ventricle.

  • Return larvae to E3 medium.

Step 3: In Vivo Click Reaction Note: If tracking pre-labeled bacteria, skip to imaging. If labeling bacteria inside the host:

  • Infect larvae with unlabeled bacteria.

  • At 24 h post-infection (hpi), microinject 2-TreAz (100 mM stock diluted to ~10 mM) directly into the yolk sac or caudal vein (approx 1–2 nL).

  • Incubate larvae for 12–24 hours to allow metabolic incorporation.

  • Microinject DBCO-Cy5 (20 µM) into the caudal vein.

  • Incubate for 30–60 minutes.

  • Wash larvae in E3 medium (or keep in flow).

Step 4: Imaging

  • Mount larvae in low-melting agarose.

  • Image using Confocal Laser Scanning Microscopy (CLSM).

    • Channel 1: Bacterial GFP (if strain is fluorescent).

    • Channel 2: Cy5 (Metabolic Label).

    • Observation: Colocalization indicates metabolically active bacteria remodeling their cell wall.

Protocol C: Mouse Model (Metabolic Incorporation & Ex Vivo Analysis)

Objective: To assess bacterial viability and cell wall metabolism in a mammalian host.

Step 1: Infection & Administration

  • Infect C57BL/6 mice with M. tuberculosis (H37Rv) via aerosol or intravenous route.

  • Allow infection to establish (e.g., 2 weeks).

  • Administration: Administer 2-TreAz (1 mg/mouse) via Intraperitoneal (IP) injection or Intravenous (IV) tail vein injection.

    • Frequency: Daily for 2–3 days prior to harvest.

Step 2: Harvesting & Reaction

  • Sacrifice mice and harvest lungs/spleen.

  • Homogenize tissues in sterile PBS.

  • Digestion: Briefly treat homogenate with Collagenase D to release intracellular bacteria (optional, depends on host cell lysis method).

  • Filter homogenate (40 µm) to remove debris.

  • Centrifuge (3000 x g) to pellet bacteria/host cells.

Step 3: Ex Vivo Click Chemistry

  • Resuspend pellet in reaction buffer (PBS + 0.1% BSA).

  • Add DBCO-Fluorophore (5 µM) .

  • Incubate for 30 minutes at Room Temperature (RT) in the dark.

  • Wash 2x with PBS.

  • Fix samples with 4% Paraformaldehyde (PFA) for 20 mins (Biosafety Level 3 requirement).

Step 4: Analysis

  • Flow Cytometry: Gate on bacteria (using scatter or constitutive GFP). Measure Mean Fluorescence Intensity (MFI) of the Click-Fluorophore.

  • Microscopy: Smear on slides, counterstain with DAPI, and visualize.

Workflow Visualization

Figure 2: Experimental Workflow for In Vivo Labeling

Workflow Start Experimental Design Infection Host Infection (Zebrafish/Mouse) Start->Infection Admin Administer TreAz (IP/IV/Microinjection) Infection->Admin Post-Infection Metabolism Metabolic Incorporation (12-48 Hours) Admin->Metabolism In Vivo Labeling Click Reaction (SPAAC with DBCO-Dye) Metabolism->Labeling In Vivo or Ex Vivo Analysis Imaging / Flow Cytometry Labeling->Analysis

Caption: Step-by-step workflow from host infection to bioorthogonal detection.

Troubleshooting & Validation

IssueProbable CauseSolution
High Background Signal Non-specific binding of DBCO dye to serum albumin or tissue.Use lower dye concentration (1–5 µM); Perform extensive washes; Use "wash-free" fluorogenic probes (e.g., CalFluor).
No Signal on Bacteria Poor uptake or competition with endogenous glucose/trehalose.Ensure LpqY transporter is functional (use wild-type strains); Increase TreAz dosage; Verify specific activity of Ag85.
Bacterial Growth Defect Toxicity of 6-TreAz.[8][9][10]Switch to 2-TreAz ; Reduce concentration to <50 µM.
Loss of Signal over Time Cell division dilutes the label.TreAz labeling is "pulse-chase." Signal halves with every division. Re-administer TreAz for continuous monitoring.

References

  • Swarts, B. M., et al. (2012). "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society.[11] Link

  • Banahene, N., & Swarts, B. M. (2021).[2] "Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes." Methods in Molecular Biology. Link

  • Backus, K. M., et al. (2011). "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis."[1][6][9][12][13] Nature Chemical Biology. Link

  • Kalscheuer, R., et al. (2010). "The trehalose-specific transporter LpqY-SugABC is required for antimicrobial and anti-biofilm activity of trehalose analogues in Mycobacterium smegmatis." Proceedings of the National Academy of Sciences. Link

  • Urbanek, B. L., et al. (2019). "High-Throughput Screening for Inhibitors of the Mycobacterial Trehalose Transporter LpqY-SugABC." Antimicrobial Agents and Chemotherapy. Link

Sources

Synthesis of 6,6'-diamino-6,6'-dideoxytrehalose from the diazido compound.

[1][2]

Part 1: Strategic Analysis & Rationale

Scientific Significance

6,6'-Diamino-6,6'-dideoxytrehalose (often referred to as 6,6'-trehalosamine) is a C2-symmetric disaccharide analogue of

1

Key Applications:

  • Mycobacterial Research: As an analogue of trehalose-6,6'-dimycolate (Cord Factor), it serves as a probe for studying the mycobacterial cell wall biosynthesis machinery.[1]

  • Drug Delivery: The amino groups allow for conjugation with drugs or acting as a non-reducing cryoprotectant with enhanced buffering capacity.

  • Antibiotic Mimetics: It shares structural features with aminoglycosides, interacting with RNA constructs.

Retrosynthetic Strategy

The synthesis hinges on the regioselective introduction of nitrogen at the primary positions. The 6,6'-diazido derivative is the ideal intermediate because the primary hydroxyls of trehalose are sterically accessible and more nucleophilic than the secondary hydroxyls, allowing for selective activation (e.g., tosylation or Mitsunobu reaction) followed by azide displacement.

The critical step addressed in this guide is the reduction of the diazide to the diamine . While seemingly trivial, this step requires careful control to prevent side reactions (e.g., hydrolysis of the glycosidic bond under harsh acidic conditions) and to ensure complete reduction of both azide moieties.

Part 2: Experimental Protocols

Method A: Catalytic Hydrogenation (Standard Protocol)

Recommended for gram-scale synthesis where "green chemistry" principles and ease of workup are prioritized.[1]

Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C) facilitates the homolytic cleavage of the H-H bond, followed by stepwise reduction of the azide (-N3) to the amine (-NH2) with the release of N2 gas.

Materials
  • Substrate: 6,6'-Diazido-6,6'-dideoxytrehalose (1.0 equiv)

  • Catalyst: 10% Pd/C (Degussa type E101 or equivalent), 10-20 wt% loading relative to substrate.[1]

  • Solvent: Methanol:Water (1:1 v/v) or Ethanol:Water (1:1 v/v).[2] Note: Water is essential to solubilize the polar product.

  • Reagent: Hydrogen gas (H2), balloon pressure (1 atm).

  • Equipment: Two-neck round bottom flask, magnetic stirrer, vacuum/gas manifold.[1]

Step-by-Step Procedure
  • Preparation: Dissolve the diazide substrate in the MeOH:H2O solvent mixture (concentration ~0.1 M). The starting material may be sparingly soluble in pure alcohols but dissolves readily upon water addition.

  • Catalyst Addition: Under an argon or nitrogen atmosphere, carefully add the Pd/C catalyst.

    • Safety Alert: Pd/C is pyrophoric. Do not add to dry solvent; ensure the solvent is static or wet the catalyst with a small amount of water before addition.

  • Hydrogenation:

    • Evacuate the flask and backfill with H2 (repeat 3 times).

    • Maintain the reaction under a balloon of H2 at Room Temperature (20-25°C).

    • Stir vigorously (800+ rpm) to overcome mass transfer limitations between the gas, liquid, and solid phases.

  • Monitoring: Monitor by Thin Layer Chromatography (TLC) using n-Propanol:Ethyl Acetate:Water:Ammonia (6:1:3:1).[1]

    • Visualization: Ninhydrin stain (turns purple for amines).[3] The starting azide will be UV active (weak) or char with H2SO4 but negative to Ninhydrin.

    • Endpoint: Typically 4–12 hours. Look for the disappearance of the mobile azide spot and the appearance of a baseline spot (amine).

  • Workup:

    • Filter the reaction mixture through a Celite 545 pad to remove the catalyst.

    • Wash the pad with water (3x volume).

    • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C to afford the crude diamine as a white foam or glass.

Method B: Staudinger Reduction (Alternative Protocol)

Recommended for substrates containing double bonds or protecting groups sensitive to hydrogenolysis (e.g., Benzyl ethers).[1]

Mechanism: Phosphine attack on the terminal nitrogen of the azide forms a phosphazide, which eliminates N2 to form an iminophosphorane.[4][5][6] Hydrolysis of this intermediate yields the amine and phosphine oxide.[4]

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Triphenylphosphine (PPh3) (2.5 equiv per azide group = 5.0 equiv total).[2]

  • Solvent: THF:Water (10:1 v/v).[2]

  • Base (Optional): Ammonia solution (helps hydrolysis).

Step-by-Step Procedure
  • Reaction: Dissolve the diazide in THF. Add PPh3. Stir at Room Temperature for 2 hours. Nitrogen evolution will be observed.

  • Hydrolysis: Add water (essential for the second step).[2][4] Heat the mixture to 50°C for 4–6 hours to ensure hydrolysis of the iminophosphorane intermediate.

  • Workup:

    • Concentrate to remove THF.[2]

    • The residue will contain the product (water-soluble) and Triphenylphosphine oxide (TPPO, water-insoluble).[1]

    • Partition the residue between Water and Dichloromethane (DCM). Wash the aqueous phase 3x with DCM to remove TPPO.[2]

    • Lyophilize the aqueous phase to obtain the crude amine.

Part 3: Purification & Characterization[3]

Ion Exchange Chromatography (Critical Step)

Since the product is a highly polar polyamine, silica chromatography is ineffective. Cation exchange is the industry standard for purification.

  • Resin: Dowex 50W-X8 (or Amberlite IR-120), H+ form or NH4+ form.[1]

  • Loading: Dissolve crude product in minimal deionized water (pH ~7). Load onto the column.[7][8]

  • Washing: Elute with water (5 column volumes) to remove neutral impurities (unreacted trehalose, salts).

  • Elution: Elute with a gradient of Ammonium Hydroxide (0.1 M

    
     1.0 M). The diamine will elute as the pH increases.
    
  • Post-Process: Pool ninhydrin-positive fractions and lyophilize. Note: Repeated lyophilization from water may be needed to remove residual ammonium carbonate/bicarbonate species.[2]

Analytical Data Summary
ParameterSpecificationNotes
Appearance White amorphous solidHighly hygroscopic.[1] Store under desiccator.
Solubility Water (>100 mg/mL)Insoluble in MeOH, EtOH, Acetone.
Mass Spec (ESI+) m/z 341.15 [M+H]+Calc. MW = 340.33 g/mol .[2]
1H NMR (D2O)

5.10 (d, J=3.8 Hz, H-1)
Anomeric proton doublet confirms

linkage.[1]
13C NMR (D2O)

40-42 ppm (C-6)
Significant upfield shift from -OH precursor (~61 ppm).[1]
Ninhydrin Test Positive (Purple/Blue)Confirms presence of primary amines.

Part 4: Visualization & Logic Flows[1][3]

Reaction Scheme

The following diagram illustrates the chemical transformation and the key intermediate states.

ReactionSchemeDiazideThis compound(Precursor)InterIntermediate(Pd-Complex or Iminophosphorane)Diazide->InterReduction(H2/Pd or PPh3)Product6,6'-Diamino-6,6'-dideoxytrehalose(Target)Inter->ProductHydrolysis/EliminationByproductsByproducts(N2 Gas, TPPO)Inter->Byproducts

Caption: Chemical pathway from diazide precursor to diamine target via reduction intermediates.

Experimental Workflow

This flowchart guides the researcher through the critical decision points and processing steps.

WorkflowStartStart: Diazido-TrehaloseChoiceSelect MethodStart->ChoiceMethodAMethod A: Hydrogenation(Pd/C, H2, MeOH/H2O)Choice->MethodAStandardMethodBMethod B: Staudinger(PPh3, THF/H2O)Choice->MethodBIf C=C presentFilterFiltration (Celite)Remove Pd/CMethodA->FilterPartitionPartition (DCM/H2O)Remove TPPOMethodB->PartitionCrudeCrude Aqueous PhaseFilter->CrudePartition->CrudePurifyCation Exchange(Dowex 50W, NH4OH gradient)Crude->PurifyLyophilizeLyophilizationPurify->LyophilizeFinalFinal Product(White Solid)Lyophilize->Final

Caption: Operational workflow for the synthesis and purification of 6,6'-diamino-trehalose.

Part 5: Safety & Troubleshooting

Safety Protocols (Azide Handling)
  • Explosion Hazard: Organic azides with a

    
     ratio 
    
    
    are considered explosive. 6,6'-diazidotrehalose has a ratio of
    
    
    , making it relatively stable, but it should still be treated with caution.[1] Avoid concentrating diazide solutions to dryness with heat.
  • Metal Azides: When using NaN3 to synthesize the precursor, ensure no contact with heavy metals (Cu, Pb) in drains, as this forms highly explosive metal azides.

  • Hydrogenation: H2 gas is flammable.[2] Ensure proper grounding of equipment to prevent static discharge when adding Pd/C.

Troubleshooting Guide
  • Incomplete Reduction: If TLC shows intermediate spots (mono-amine), repressurize with H2 and add fresh catalyst.[1] For Staudinger, ensure the hydrolysis step (heating with water) is sufficient.

  • Low Yield after Column: The amine binds strongly to cation exchange resins. Ensure the Ammonia concentration in the eluent reaches at least 1.0 M.

  • Sticky Product: The product is hygroscopic. Lyophilize thoroughly and store in a sealed container with desiccant at -20°C.

References

  • Toubiana, R., & Das, B. C. (1966). Synthesis of 6,6'-diamino-6,6'-dideoxytrehalose. Carbohydrate Research, 2(3), 219-224.[1]

  • Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.[1] (Contextual reference for silyl protection strategies often used in trehalose modification).

  • Wang, J., et al. (2006). Chemoenzymatic synthesis of 6,6'-diamino-6,6'-dideoxytrehalose and its analogues. Bioorganic & Medicinal Chemistry, 14(15), 5211-5219.[1] (Modern enzymatic/chemoenzymatic approaches).[2]

  • Staudinger, H., & Meyer, J. (1919).[9] Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine.[9] Helvetica Chimica Acta, 2(1), 635-646.[1] (Foundational reference for Staudinger reduction). [1]

  • Simmons, C. J., et al. (2021). Synthesis of Trehalose-Based Probes for Mycobacterial Imaging. Journal of Organic Chemistry. (Recent application of trehalose amines). [1]

Use of 6,6'-Diazido-6,6'-dideoxytrehalose in drug delivery systems.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6,6'-Diazido-6,6'-dideoxytrehalose in Advanced Drug Delivery Systems

Executive Summary

This compound (Trehalose-N3) represents a specialized class of functionalized disaccharides combining the exceptional cryoprotective and lyoprotective properties of trehalose with the bio-orthogonal reactivity of azide groups.[1] Unlike its mono-azido counterpart (used primarily for metabolic probing), the C2-symmetric di-azide functionality allows this molecule to serve as a homobifunctional crosslinker , a high-density drug scaffold, or a surface-passivating agent for nanoparticle formulations.[1]

This guide details the integration of Trehalose-N3 into drug delivery workflows, focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for in vitro formulation and metabolic incorporation strategies for mycobacterial targeting.[1]

Mechanism of Action & Design Philosophy

The Trehalose Advantage

Trehalose is a non-reducing alpha-linked disaccharide (


-D-glucopyranosyl-(1

1)-

-D-glucopyranoside).[1] Its unique "clam-shell" hydrogen bonding network allows it to replace water molecules at biological surfaces, preserving protein structure and lipid membrane integrity during desiccation or freezing.[1]
The Azide Handle (Bio-orthogonality)

The substitution of hydroxyl groups at the primary 6 and 6' positions with azides (


) provides two critical advantages:
  • Steric Accessibility: The 6-positions are the least sterically hindered, ensuring rapid kinetics during conjugation.

  • Symmetry: The molecule maintains C2 symmetry, allowing for the loading of two payload molecules per sugar unit (increasing drug-to-carrier ratio) or enabling the formation of crosslinked hydrogels.

Strategic Workflows

The following diagram illustrates the three primary utilization pathways for Trehalose-N3 in drug delivery.

Trehalose_Workflows cluster_0 Pathway A: Small Molecule Conjugation cluster_1 Pathway B: Surface Engineering cluster_2 Pathway C: Metabolic Targeting Trehalose This compound Prodrug Trehalose-Drug Conjugate (Pro-Drug) Trehalose->Prodrug CuAAC (Click) Coating Cryoprotected Nanoparticle Trehalose->Coating Surface Click Myco Mycobacteria (Ag85 Complex) Trehalose->Myco Uptake Release Enzymatic Hydrolysis (Trehalase) Prodrug->Release In Vivo Liposome Alkyne-Liposome Liposome->Coating CellWall Mycomembrane Incorporation Myco->CellWall Metabolism

Figure 1: Strategic utilization pathways for Trehalose-N3.[1] Pathway A utilizes the sugar as a soluble carrier; Pathway B as a stabilizer; Pathway C as a "Trojan Horse" for tuberculosis therapy.

Application 1: Synthesis of Trehalose-Drug Conjugates (Pro-Drugs)

This protocol describes the conjugation of an alkyne-functionalized small molecule drug to Trehalose-N3.[1] This system improves the solubility of hydrophobic drugs and potentially targets tissues expressing high levels of trehalase (e.g., kidney brush border, intestinal villi) or mycobacterial infection sites.

Protocol A: CuAAC Click Conjugation

Reagents Required:

  • This compound (1 equiv).[1][2]

  • Alkyne-functionalized payload (2.2 equiv).[1]

  • CuSO

    
    
    
    
    
    5H
    
    
    O (100 mM stock in water).[1]
  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (200 mM stock).[1]

  • Sodium Ascorbate (freshly prepared 500 mM stock).[1]

  • Solvent: DMSO/Water (1:[1]1) or t-Butanol/Water (1:1).[1]

Step-by-Step Methodology:

  • Ligand Complexation (Critical):

    • Premix CuSO

      
       and THPTA in a separate vial before adding to the reaction.
      
    • Ratio: 1:5 (Cu:Ligand).[1] This protects the biomolecule from oxidative damage and prevents Cu(I) disproportionation.

    • Example: Mix 10

      
      L CuSO
      
      
      
      stock with 25
      
      
      L THPTA stock. Incubate for 5 mins.
  • Reaction Assembly:

    • Dissolve Trehalose-N3 (10 mg, ~25

      
      mol) in 250 
      
      
      
      L water.[1]
    • Dissolve Alkyne-Drug (55

      
      mol) in 250 
      
      
      
      L DMSO.
    • Combine solutions in a sealable glass vial.

  • Catalyst Addition:

    • Add the Cu-THPTA complex (final concentration ~1 mM Cu).[1]

    • Add Sodium Ascorbate (final concentration 5 mM).[1] Note: The solution may turn slightly yellow.

  • Incubation:

    • Flush headspace with Nitrogen or Argon (oxygen kills the catalytic cycle).

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS.[1] The disappearance of the azide peak (2100 cm

      
      ) in IR is a quick confirmation.[1]
      
  • Purification (Copper Removal):

    • Option A (Small Scale): Use a silica spin column or C18 Sep-Pak cartridge.[1]

    • Option B (Large Scale): Add EDTA (10 mM) to chelate copper, then perform dialysis against water (MWCO 500-1000 Da depending on payload size) or preparative HPLC.[1]

Data Validation:

ParameterMethodAcceptance Criteria
Purity HPLC (C18)> 95% (Single peak)
Identity ESI-MSMass = Trehalose + 2

Drug + 2

Triazole
Azide Content FT-IRDisappearance of peak at ~2100 cm

Application 2: Metabolic Labeling of Mycobacteria

While 6-Azido-trehalose (mono) is the standard for metabolic labeling, the 6,6'-Diazido variant offers a unique probe for Antigen 85 (Ag85) promiscuity and extracellular mycomembrane crosslinking.[1]

Expert Insight: Mycobacterium tuberculosis (Mtb) utilizes the Ag85 complex to transfer mycolic acids onto trehalose. Trehalose-N3 can compete with natural trehalose.[1] If incorporated, it places bio-orthogonal handles directly into the mycomembrane (TMM/TDM analogues).

Protocol B: Bacterial Incorporation
  • Culture Preparation:

    • Grow M. smegmatis mc

      
      155 or M. tuberculosis H37Rv in 7H9 media to mid-log phase (OD
      
      
      
      ~ 0.5).
  • Pulse Labeling:

    • Add Trehalose-N3 to the culture media.[1]

    • Concentration: 25

      
      M to 100 
      
      
      
      M. (Higher concentrations may inhibit growth due to Ag85 competition).[1]
    • Incubation: 12–24 hours at 37°C.

  • Wash Step (Critical):

    • Centrifuge bacteria (3000

      
       g, 5 min).
      
    • Wash 3

      
       with PBS + 0.05% Tween 80. Failure to wash thoroughly results in high background noise during detection.
      
  • Detection (Click Reaction on Cell Surface):

    • Resuspend bacteria in PBS.

    • Add DBCO-Fluorophore (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[1]

    • Why SPAAC? Avoids copper toxicity which can kill bacteria and alter membrane permeability during imaging.

    • Concentration: 10

      
      M DBCO-Probe.[1]
      
    • Incubate 30 mins at RT.

  • Analysis:

    • Flow Cytometry or Fluorescence Microscopy.

Application 3: Liposome Surface Engineering

Trehalose-N3 can be clicked onto pre-formed liposomes containing alkyne-lipids.[1] This creates a "sugar-coated" liposome that mimics the "Water Replacement Hypothesis," stabilizing the liposome during lyophilization (freeze-drying).[1]

Formulation Table: Liposome Components

ComponentMole %Function
DSPC55%Structural lipid (high T

)
Cholesterol40%Membrane fluidity/stability
DSPE-PEG2000-Alkyne 5% Anchor for Trehalose-N3

Workflow:

  • Form liposomes via thin-film hydration and extrusion (100 nm).[1]

  • Perform CuAAC reaction (Protocol A) in buffer between Liposomes (Alkyne) and Trehalose-N3 (Excess, 5 equiv relative to surface alkynes).

  • Dialyze to remove copper and unreacted trehalose.

  • Lyophilization Challenge: Freeze-dry the formulation.

  • Rehydration: Add water and measure size via Dynamic Light Scattering (DLS). Success is defined by <20% change in size and PDI < 0.2.

Troubleshooting & Safety

  • Shock Sensitivity: While organic azides with a C/N ratio > 3 are generally stable, 6,6'-Diazido-trehalose (C12/N6 = Ratio 2) is on the borderline.[1] Do not heat neat material above 60°C. Store in solution or as a solvated solid.

  • Regioselectivity: Ensure your starting material is 6,6' and not a mixture of 2, 3, or 4-positions. The Ag85 enzyme is highly specific for the 6-position.[1]

  • Copper Toxicity: For live-cell applications, always use SPAAC (DBCO/BCN reagents) or extensive washing after CuAAC.[1]

References

  • Swarts, B. M., et al. (2012).[3][4][5] Probing the mycobacterial trehalome with bioorthogonal chemistry. Journal of the American Chemical Society, 134(39), 16123-16126.[3] [Link][1]

  • Backus, K. M., et al. (2011).[5] Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis.[3][6][7] Nature Chemical Biology, 7(4), 228-235.[1] [Link]

  • Presolski, S. I., et al. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.[1] [Link][1]

  • Dutta, A. K., et al. (2019).[8] Trehalose Conjugation Enhances Toxicity of Photosensitizers against Mycobacteria.[8] ACS Central Science, 5(4), 721-729.[1] [Link][1]

  • Gouin, S. G. (2014). Trehalose: A unique disaccharide for the design of new therapeutics. ChemMedChem, 9(12), 2596-2605.[1] [Link][1]

Sources

Troubleshooting & Optimization

Low yield in 6,6'-Diazido-6,6'-dideoxytrehalose synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 6,6'-Diazido-6,6'-dideoxytrehalose Synthesis Ticket ID: TRE-N3-66-OPT Status: Open Responder: Senior Application Scientist, Carbohydrate Chemistry Division[1]

Introduction: Why This Synthesis Fails

Welcome to the technical support center. You are likely here because your synthesis of This compound (Trehalose Diazide) has resulted in a low yield (<20%), an intractable syrup, or a mixture of mono-substituted products.[1]

Carbohydrate chemistry is unforgiving due to the high polarity of the starting materials and the subtle reactivity differences between hydroxyl groups. In trehalose, you have eight hydroxyl groups; two are primary (C6, C6') and six are secondary.

The Core Problem: Low yield almost always stems from one of three failure points:

  • Poor Regioselectivity: The activating group (Tosyl, Mesyl, Halogen) reacts with secondary hydroxyls (C2, C3, C4), creating a complex mixture.

  • Incomplete Substitution: The reaction stops at the mono-azide stage (

    
    -azido-
    
    
    
    -hydroxy).[1]
  • Purification Loss: The product is water-soluble and amphiphilic; it refuses to crystallize and is lost in the aqueous layer during extraction.

Module 1: Diagnostic Logic Tree

Before altering your protocol, use this logic flow to identify your specific bottleneck.

TroubleshootingTree Start START: Low Yield Observed TLC_Check Check TLC of Activation Step (Tosylation/Halogenation) Start->TLC_Check MultiSpot Multiple Spots/Streaking? TLC_Check->MultiSpot Yes CleanSpot Clean Mono/Di Spots? TLC_Check->CleanSpot No RegioIssue ISSUE: Regioselectivity Failure Secondary OHs reacted. MultiSpot->RegioIssue Azide_Step Proceed to Azide Displacement CleanSpot->Azide_Step RegioFix SOLUTION: Control Temp/Stoichiometry RegioIssue->RegioFix Solubility Product lost in Aqueous Workup? Azide_Step->Solubility Yield < 10% Purification SOLUTION: Peracetylation Strategy Solubility->Purification

Figure 1: Diagnostic workflow to isolate the cause of yield loss, distinguishing between reaction failure and purification loss.

Module 2: The "Golden Standard" Protocol (Sulfonate Route)

While the Appel reaction (


) is faster, it generates triphenylphosphine oxide (

), which is notoriously difficult to separate from polar sugars. For high yield and purity, the Selective Tosylation route is the industrial standard.
Step 1: Regioselective Activation

Objective: Selectively tosylate C6 and C6' without touching secondary alcohols.

  • Reagents:

    
    -D-Trehalose dihydrate, p-Toluenesulfonyl chloride (TsCl), Pyridine (anhydrous).[1]
    
  • Critical Parameter: Temperature control.

Protocol:

  • Dry the Starting Material: Trehalose dihydrate is tenacious with water. Dry it under high vacuum at 60°C for 12 hours or azeotrope with toluene.

  • Solvation: Suspend trehalose (1 eq) in anhydrous pyridine (0.5 M concentration).

  • Reagent Addition: Cool to 0°C . Add TsCl (2.5 eq). Note: A slight excess over 2.0 is needed, but >3.0 risks over-tosylation.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (25°C) for 24 hours.

    • Why? At 0°C, the kinetic preference for primary alcohols is maximized.

  • Quench: Add small amount of water to hydrolyze excess TsCl.

Step 2: Nucleophilic Substitution ( )

Objective: Displace the tosylate leaving group with azide.

  • Reagents: Sodium Azide (

    
    ), DMF (Dimethylformamide).
    
  • Critical Parameter: Solvent polarity and heat.[2][3]

Protocol:

  • Solvent Swap: Remove pyridine completely (co-evaporate with toluene). Dissolve the crude tosylate in dry DMF.

  • Azidation: Add

    
     (6 eq).
    
  • Heat: Stir at 80°C for 24 hours.

    • Mechanism:[4][5][6][7][8] This is a classic

      
       reaction. The primary carbon is unhindered. Secondary tosylates (if formed) react much slower, often eliminating to form alkenes rather than substituting.
      

Module 3: The "Secret Weapon" – Purification via Peracetylation

This is where 90% of researchers lose their yield. Free 6,6'-diazido-trehalose is highly water-soluble.[1] Standard extraction (DCM/Water) leaves the product in the water layer.

The Fix: Convert the product into a lipophilic hexaacetate derivative, purify it easily on silica, and then deprotect.

Protocol: The Acetylation Workup
  • Evaporation: Evaporate the DMF from the azidation step (high vacuum, 50°C). You are left with a solid residue containing salts and product.[9]

  • Acetylation: Suspend the residue in Pyridine:Acetic Anhydride (2:1 v/v). Add a catalytic amount of DMAP (4-Dimethylaminopyridine).[1] Stir overnight.

  • Extraction: Dilute with Ethyl Acetate (EtOAc).[10] Wash with 1M HCl (to remove pyridine), saturated

    
    , and Brine.
    
  • Result: Your product is now This compound hexaacetate . It is soluble in organic solvents and can be purified by standard silica flash chromatography (Hexane:EtOAc).

  • Deprotection (Zemplén): Once pure, dissolve in dry MeOH, add catalytic NaOMe (pH ~9), and stir for 2 hours. Neutralize with acidic resin (Amberlite IR-120), filter, and evaporate.

    • Yield: Quantitative recovery of the free sugar.

Module 4: Comparative Data & Yield Optimization

The following table compares the expected yields of different methodologies based on literature and internal optimization.

ParameterDirect Isolation (Water Workup)Peracetylation Method (Recommended)Appel Reaction (

)
Overall Yield 15 - 25%65 - 80% 40 - 55%
Purity Low (Salt contamination)High (>98%) Moderate (Phosphine oxides)
Purification Difficult (Reverse Phase/HILIC)Easy (Normal Phase Silica) Difficult (Silica)
Time 3 Days5 Days2 Days
Major Risk Product loss in aqueous phaseDeacetylation failure (rare)Removal of

Visualizing the Pathway

Synthesispath cluster_0 Activation (Regioselective) cluster_1 Substitution (SN2) cluster_2 Purification Strategy Trehalose Trehalose (8 OH groups) Tosylate 6,6'-Ditosylate (Primary OH only) Trehalose->Tosylate TsCl, Pyridine 0°C -> RT Azide 6,6'-Diazide (Crude/Salt Mix) Tosylate->Azide NaN3, DMF 80°C Acetate Hexaacetate Azide (Lipophilic/Purifiable) Azide->Acetate Ac2O, Pyridine (Workup Fix) Final Pure 6,6'-Diazide Trehalose Acetate->Final NaOMe, MeOH (Zemplén)

Figure 2: The optimized synthetic workflow utilizing the acetylation strategy to maximize yield and purity.

Frequently Asked Questions (FAQ)

Q: Why can't I just use the Appel reaction (


, 

, then

)?
A: You can, and it is often faster. However, the Appel reaction produces triphenylphosphine oxide (

) as a byproduct.

has solubility properties very similar to acetylated sugars and can streak on silica columns, contaminating your final product. If you require pharmaceutical-grade purity, the Tosyl route is cleaner.

Q: My reaction mixture turned black during azidation. Is it ruined? A: Not necessarily. Carbohydrates can caramelize or degrade at high temperatures in basic conditions (azide is slightly basic). If you heated above 90°C, you might have degradation. Stick to 60-80°C. The black color can often be removed during the acetylation/silica gel step.

Q: I see two spots on TLC after tosylation. Which one is my product? A: The lower


 spot is usually the mono-tosylate, and the higher 

spot is the di-tosylate. If you see a third, very high

spot, it is likely tri-tosylate (over-reaction). You want the specific di-tosylate spot.[1]

Q: Can I use "Click Chemistry" directly on the crude azide? A: Yes! If your end goal is to click a hydrophobic tag onto the trehalose, you can perform the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) directly on the crude mixture. The resulting triazole product will be much more lipophilic than the starting sugar, making isolation significantly easier.

References

  • Improved Synthesis of 6-Azido-6-deoxy- and 6,6′-Diazido-dideoxy-α,α-trehaloses. Source: Semantic Scholar. Context: Describes efficient synthesis using trifluoromethanesulfonic anhydride (triflate) for higher reactivity, though tosyl is more standard for general labs.

  • Synthesis and Application of Trehalose Materials. Source: National Institutes of Health (NIH) / PMC. Context: Reviews the selective tosylation of primary alcohols in trehalose and subsequent displacement with azides for polymer synthesis.

  • Regioselective Protection and Functionalization of Trehalose. Source: ResearchGate.[11][12] Context: Detailed review of protecting group strategies (Trityl, Tosyl) to distinguish primary vs. secondary hydroxyls.

  • This compound hexaacetate (Commercial Standard). Source: Synthose. Context: Verification of the peracetylated intermediate as a stable, commercial standard for purification.

Sources

Improving solubility of 6,6'-Diazido-6,6'-dideoxytrehalose for experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: TRE-N3-SOL-001 | Lead Scientist: Dr. A. Vance[1]

Executive Summary

You are likely encountering difficulties with 6,6'-Diazido-6,6'-dideoxytrehalose (Tre-Az) because of its amphiphilic "identity crisis."[1] While the azide groups (


) introduce a degree of lipophilicity, the core trehalose structure retains six hydroxyl groups, making it stubbornly hydrophilic.

This guide addresses the three most common failure modes:

  • Insolubility in organic synthesis solvents (e.g., DCM, Hexane).

  • "Crashing out" upon dilution into aqueous buffers for metabolic labeling.

  • Inefficient Click Chemistry (CuAAC) due to copper precipitation or ligand incompatibility.

Module 1: Solubility Profiling & Solvent Selection

The Core Rule: Tre-Az is a polar sugar derivative.[1] Do not treat it like a standard organic azide.

Solubility Matrix
SolventSolubility RatingApplication ContextTechnical Note
Water ⭐⭐⭐⭐⭐ (High)Bio-orthogonal labelingSoluble >50 mM.[1] Ideal for final assay conditions.
DMSO ⭐⭐⭐⭐⭐ (High)Stock storageRecommended. Prevents hydrolysis and microbial growth.
DMF ⭐⭐⭐⭐ (Good)Synthesis / CouplingGood alternative to DMSO if easier evaporation is needed.
Methanol ⭐⭐⭐ (Moderate)PurificationSoluble, but may require warming. Good for precipitating salts.
DCM / Hexane ⭐ (Poor)AVOID Will form a suspension/gum. Requires peracetylation to dissolve here.
Protocol: The "Gradient Solvation" Method

Use this method to prepare stable stock solutions that won't precipitate when added to culture media.

  • Weighing: Weigh the target amount of Tre-Az solid.

  • Primary Solvation: Add anhydrous DMSO to reach 100x the desired final assay concentration (e.g., 10 mM or 100 mM stock).

    • Why: DMSO disrupts the strong intermolecular hydrogen bonding of the trehalose crystal lattice more effectively than cold water.

  • Dissolution: Vortex vigorously for 30 seconds. If the solution is cloudy, sonicate at 35°C for 2 minutes.

    • Critical Check: The solution must be perfectly clear before proceeding.

  • Storage: Aliquot into amber tubes (azides are light-sensitive over long periods) and store at -20°C.

Module 2: Bio-Orthogonal Click Chemistry (CuAAC)

The Problem: Standard click protocols often use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) as a ligand.[1] TBTA is poorly soluble in water and requires high % DMSO/tBuOH, which can precipitate Tre-Az or kill bacteria in metabolic labeling experiments.[1]

The Solution: Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2][3][4] It is fully water-soluble and protects the biomolecule from Cu(I)-induced oxidation.[1]

Optimized Aqueous Click Workflow

ClickChemistry Start Start: Labeled Sample (Cell Lysate or Bacteria) AddProbe Step 2: Add Alkyne Probe (Fluorophore/Biotin) Start->AddProbe Prepare in PBS Premix Step 1: Catalyst Premix Mix CuSO4 + THPTA (1:2 ratio) Incubate 5 mins AddCat Step 3: Add Catalyst Complex Final [Cu] = 100 µM Premix->AddCat Stable Complex AddProbe->AddCat AddReduct Step 4: Initiate Reaction Add Sodium Ascorbate (5 mM) AddCat->AddReduct Start Reduction Cu(II)->Cu(I) Incubate Incubate 1 hr @ RT, Dark AddReduct->Incubate Stop Precipitate/Wash Remove excess reagents Incubate->Stop

Caption: Optimized CuAAC workflow using THPTA ligand to maintain solubility of trehalose derivatives in aqueous buffers.

Module 3: Metabolic Labeling of Mycobacteria

When using Tre-Az to probe the Mycobacterium tuberculosis (Mtb) trehalome, solubility issues often manifest as "spotty" fluorescence due to micro-precipitation on the cell wall.

Key Parameters for Success:

  • Concentration Limit: Do not exceed 100 µM in the culture medium. Higher concentrations saturate the TreT (trehalose transferase) pathway and increase background noise.

  • Vehicle Control: Ensure the final DMSO concentration in the culture is < 1% (v/v) .

    • Example: Add 10 µL of 10 mM DMSO stock to 1 mL of culture medium (Final: 100 µM Tre-Az, 1% DMSO).

  • Washing: Tre-Az is highly hydrophilic.[1] Extensive washing with PBS/Tween-80 is required after the click reaction to remove unreacted probe, as it sticks to the mycolic acid layer non-specifically.

Module 4: Troubleshooting FAQ

Q1: My stock solution in DMSO froze at -20°C. Is the molecule damaged?

  • Answer: No. DMSO freezes at 19°C. The molecule is stable. Thaw it completely at room temperature and vortex before use to ensure no concentration gradients exist.

Q2: I tried to dissolve Tre-Az in DCM for a chemical reaction, and it formed a sticky gum.

  • Answer: This is expected. Unprotected sugars do not dissolve in DCM.

    • Fix: If you need to perform organic synthesis (e.g., esterification), you must first peracetylate the molecule (using Acetic Anhydride/Pyridine). The peracetylated form (Ac-Tre-Az) is soluble in DCM, EtOAc, and Toluene.[1]

Q3: The click reaction solution turned brown/yellow and precipitated.

  • Answer: This indicates Copper(I) oxidation and disproportionation.

    • Cause: Insufficient ligand (THPTA) or too much Oxygen.

    • Fix: Degas your buffers (bubble with

      
       for 5 mins) and ensure the THPTA:Cu ratio is at least 2:1 (preferably 5:1) .
      

Q4: Can I heat the solution to speed up dissolution?

  • Answer: Caution. While trehalose is stable, organic azides can be shock/heat sensitive.

    • Safe Range: You may heat up to 40°C to aid dissolution.

    • Danger Zone: Do not reflux or exceed 80°C, especially in concentrated forms.

References
  • Swarts, B. M., et al. (2012).[5] "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society, 134(32), 13123–13126.

  • Backus, K. M., et al. (2011). "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis." Nature Chemical Biology, 7(4), 228–235.

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology, 1(1), 13–21. [1]

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883. [1]

Sources

Technical Guide: Optimizing Click Chemistry with 6,6'-Diazido-6,6'-dideoxytrehalose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

6,6'-Diazido-6,6'-dideoxytrehalose (Trehalose Diazide) is a


-symmetrical disaccharide derivative. Unlike simple monosaccharide azides, its unique structure presents specific solubility and steric challenges. This guide addresses the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to ensure high-efficiency conjugation while managing the competing formation of mono- and di-substituted products.
Key Physicochemical Properties
PropertySpecificationImplication for Protocol
Solubility High:

, DMSO.[1] Low: MeOH, EtOH, DCM.
Reaction must include water or DMSO. Non-polar alkynes require a co-solvent system.
Symmetry

(Two equivalent primary azides)
Statistical mixture of products (Mono:Di:Unreacted) occurs unless stoichiometry is strictly controlled.
Chelation Moderate (Polyhydroxyl structure)Trehalose can weakly coordinate

, potentially requiring higher catalyst loading or strong chelating workups.

Reaction Design & Optimization (Q&A)

Q1: How do I control Mono- vs. Di-substitution?

The Issue: You want a single functional group attached (e.g., one fluorophore), but the reagent has two azide sites. The Mechanism: Since both C6 positions are chemically equivalent, the reaction follows statistical probability.

  • Targeting Di-substitution (Homobifunctional): Use 2.5 – 3.0 equivalents of alkyne per mole of Trehalose Diazide. Drive the reaction to completion.

  • Targeting Mono-substitution (Heterofunctional/Monovalent): You cannot "stop" the reaction chemically at the mono-stage. You must use statistics .

    • Protocol: Use a 5:1 to 10:1 molar excess of Trehalose Diazide relative to the alkyne.

    • Result: The alkyne is consumed entirely, yielding mostly mono-product and unreacted excess trehalose.

    • Cleanup: The large difference in polarity between the unreacted trehalose (highly polar) and the mono-conjugate (less polar) facilitates separation via C18 or Silica chromatography.

Q2: My reaction turned yellow/brown and stalled. What happened?

The Diagnosis: Oxidation of the Copper(I) catalyst. The Fix:

  • Ligand is Mandatory: Never run this reaction with naked

    
    /Ascorbate in complex media. Use THPTA  (water-soluble) or TBTA  (DMSO-soluble) at a 5:1 ratio relative to Copper.
    
  • Degassing: While ligands stabilize Cu(I), dissolved oxygen rapidly consumes the catalyst. Sparge buffers with

    
     or Argon for 15 minutes before mixing.
    
  • Fresh Reductant: Sodium Ascorbate solutions degrade within hours. Make fresh stocks (100 mM) immediately before use.

Q3: The alkyne precipitated upon addition. How do I fix solvent incompatibility?

The Science: Trehalose requires water/DMSO, while many functional alkynes (lipids, dyes) are hydrophobic. The Solution: Use a Gradient Addition Method .

  • Dissolve Trehalose Diazide in Water or Buffer (PBS).

  • Dissolve Alkyne and Ligand/Cu in DMSO.

  • Final Solvent Ratio: Aim for 50% DMSO / 50% Water. If the alkyne is very hydrophobic, you can go up to 70% DMSO, but ensure the trehalose remains soluble (it may crash out in >90% organic solvent).

Standard Operating Procedure (SOP)

Scale: 10 µmol Trehalose Diazide (targeting Di-substitution).

Reagents
  • Stock A: Trehalose Diazide (100 mM in Water).

  • Stock B: Alkyne of choice (100 mM in DMSO).

  • Stock C:

    
     (20 mM in Water).
    
  • Stock D: THPTA Ligand (50 mM in Water).

  • Stock E: Sodium Ascorbate (100 mM in Water) – PREPARE FRESH .

Step-by-Step Protocol
  • Pre-complex Copper: In a separate tube, mix 5 µL Stock C (

    
    )  and 10 µL Stock D (THPTA) . Incubate for 5 mins. The solution should remain clear blue/aqua.
    
  • Main Reaction Mix: In a 1.5 mL Eppendorf tube, combine:

    • 68 µL Water (or buffer pH 7-8).

    • 10 µL Stock A (Trehalose Diazide, 1.0 eq).

    • 25 µL Stock B (Alkyne, 2.5 eq).

    • Vortex to ensure homogeneity. If cloudy, add more DMSO.

  • Catalyst Addition: Add the 15 µL pre-complexed Cu-THPTA mixture to the reaction.

  • Initiation: Add 10 µL Stock E (Ascorbate).

  • Incubation: Purge headspace with

    
    , cap tightly, and rotate (do not vortex vigorously) at Room Temp for 1–4 hours.
    
  • Quenching: Add 100 µL of 10 mM EDTA (pH 8.0) to chelate copper.[2] Solution will turn from yellow/orange back to clear/blue (chelated Cu).

Purification & Workflows

Workflow Visualization

The following diagram illustrates the decision process for synthesis and purification.

G Start Start: 6,6'-Diazido-Trehalose Target Target Product? Start->Target MonoPath Mono-Substitution Strategy Target->MonoPath Single Conjugate DiPath Di-Substitution Strategy Target->DiPath Crosslinking/Double StoichMono Stoichiometry: 5-10 eq. Trehalose : 1 eq. Alkyne MonoPath->StoichMono ReactMono Reaction (CuAAC) MonoPath->ReactMono PurifyMono Purification: C18 HPLC or Silica (Remove excess Trehalose) ReactMono->PurifyMono StoichDi Stoichiometry: 1 eq. Trehalose : 2.5+ eq. Alkyne DiPath->StoichDi ReactDi Reaction (CuAAC) DiPath->ReactDi PurifyDi Purification: Precipitation or Dialysis (Remove excess Alkyne) ReactDi->PurifyDi

Caption: Decision tree for optimizing stoichiometry based on the desired substitution degree (Mono vs. Di).

Copper Removal Strategies

Sugars can weakly bind metals, making Copper removal critical for biological assays.

  • Ion Exchange (The "Green" Method):

    • Use a mixed-bed ion-exchange resin (e.g., Amberlite MB-6113).

    • Stir crude reaction with resin for 30 mins. Filter.

    • Advantage:[3][4][5] Removes both Cu and Ascorbate salts.

  • EDTA Dialysis:

    • Dialyze against 10 mM EDTA (pH 8) for 4 hours, then against pure water for 12 hours.

    • Note: Only works if the product MW is significantly higher than the dialysis cutoff (e.g., if conjugated to a protein or polymer). For small molecule conjugates, use Method 1 or C18 SPE.

Troubleshooting Logic

Troubleshooting Issue Problem Detected Precip Precipitation Issue->Precip Color Solution turns Brown Issue->Color NoReact No Product (TLC/LCMS) Issue->NoReact Fix1 Increase DMSO % or add detergent Precip->Fix1 Fix2 O2 Contamination: Degas & Add more Ascorbate Color->Fix2 Fix3 Check Ligand:Cu ratio (5:1) Check pH (must be 7-8) NoReact->Fix3

Caption: Rapid troubleshooting logic for common CuAAC failures with trehalose derivatives.

References

  • Swarts, B. M., et al. (2012).[6] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Urban, D., et al. (2017). Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues. Journal of Visualized Experiments, (120), e55132.

Sources

Non-specific binding of 6,6'-Diazido-6,6'-dideoxytrehalose in cells.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Signal-to-Noise Challenge

Welcome to the technical support center for TreAz metabolic labeling. As researchers, we often turn to TreAz to visualize the dynamics of the mycobacterial mycomembrane, specifically the Antigen 85 (Ag85) complex-mediated mycolylation pathways.

However, a recurring issue reported by users is "non-specific binding." It is critical to distinguish between two distinct failure modes:

  • Metabolic Off-Targeting: Is the sugar being metabolized by non-target cells? (Rare in mammalian contexts).[1]

  • Physical Retention/Sticking: Is the probe or the detection reagent sticking to hydrophobic cellular components? (Common).[1]

This guide deconstructs these issues with self-validating protocols to ensure your fluorescence signal represents genuine biological activity.

Module 1: Diagnostic Framework

Before altering your protocol, use this diagnostic logic to pinpoint the source of your background signal.

The "Sticky" Variable Analysis
VariableBiological MechanismCommon Artifact Source
TreAz (The Probe) Incorporated via Ag85 complex into Trehalose Monomycolate (TMM) and Dimycolate (TDM).[1][2][3]High concentrations (>100 µM) can lead to passive cytosolic trapping in mammalian cells due to incomplete washout.[1]
Mammalian Cells Do not possess Ag85 or mycolyltransferases. They cannot metabolically incorporate TreAz into glycolipids.Signal here is almost exclusively fluorophore non-specific binding or passive pinocytosis of the sugar.
Click Reagent (e.g., DBCO) Reacts with azide via SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition).[1][2]High Risk. DBCO moieties are hydrophobic and bind avidly to serum albumin and lipid bilayers, creating "rim" staining.
Wash Buffer Removes unbound probe.Insufficient BSA (Bovine Serum Albumin) in the wash buffer fails to sequester hydrophobic click reagents.
Troubleshooting Logic Flow

TreAz_Troubleshooting Start Observation: High Background Signal Control_Check Check Negative Control (No TreAz, Only Click Reagent) Start->Control_Check Signal_In_Control Is there signal in the Negative Control? Control_Check->Signal_In_Control Yes_Signal Issue: Fluorophore Sticking Signal_In_Control->Yes_Signal Yes No_Signal Issue: TreAz Retention Signal_In_Control->No_Signal No Sol_Wash Solution: Increase BSA in Wash Switch to Sulfonated Dye Yes_Signal->Sol_Wash Sol_Conc Solution: Titrate TreAz Down (Try 25 µM vs 100 µM) No_Signal->Sol_Conc

Figure 1: Diagnostic decision tree for isolating the source of non-specific fluorescence.

Module 2: The Chemistry of Background Noise

The most common error in TreAz experiments is attributing background signal to the sugar when it is actually the Click chemistry reporter .

The Hydrophobicity Trap (DBCO vs. Biotin)

Many researchers use DBCO-functionalized fluorophores (e.g., DBCO-Cy5) for copper-free click chemistry.[1][2]

  • The Problem: DBCO is bulky and hydrophobic. It intercalates into cell membranes and binds to hydrophobic pockets in proteins.

  • The Evidence: In mammalian cells (negative control), DBCO-Cy5 alone often stains the plasma membrane and endosomes, mimicking a "positive" result.

Optimized Click Protocol (Low Background)

Objective: Minimize non-specific adhesion of the alkyne partner.

  • Pulse: Incubate cells with TreAz (25–50 µM) for 30–60 mins (Bacteria) or overnight (if testing metabolic uptake limits).

  • Wash 1: 2x Wash with PBS + 0.5% BSA .

    • Why? BSA acts as a scavenger, binding free hydrophobic molecules.

  • Labeling (The Critical Step):

    • React with 5–10 µM Alkyne-Fluorophore.[1][2]

    • Recommendation: Use picolyl-azide or sulfonated dyes (e.g., Sulfo-Cy5-Alkyne) rather than standard DBCO-Cy5 to increase water solubility and reduce membrane sticking.[1][2]

  • Wash 2 (The "Back-Exchange"):

    • Wash 3x with PBS + 1% BSA .[1]

    • Incubate the final wash for 10 minutes at room temperature to allow BSA to sequester loosely bound fluorophores.

Module 3: Biological Validation Protocols

To publish TreAz data, you must prove the signal is metabolically specific.

Experiment A: The Competition Assay (Gold Standard)

If TreAz labeling is specific (Ag85-mediated), it should be out-competed by native Trehalose.[1][2]

Protocol:

  • Group 1: TreAz (25 µM).

  • Group 2: TreAz (25 µM) + Native Trehalose (250 µM) [10x Excess].

  • Readout: Group 2 should show significantly reduced fluorescence (50–80% reduction) compared to Group 1.

    • Result: If Group 2 signal remains high, your binding is non-specific (physical trapping).[1]

Experiment B: The Mammalian Negative Control

Since mammalian cells lack the Ag85 complex, they serve as the ultimate negative control for metabolic incorporation [1].

Workflow Visualization:

Specificity_Check TreAz TreAz Input Mtb Mycobacteria (Has Ag85 Complex) TreAz->Mtb Mammal Mammalian Cell (No Ag85) TreAz->Mammal Incorp Metabolic Incorporation (Mycomembrane) Mtb->Incorp Enzymatic Trapping Passive Diffusion / Non-Specific Sticking Mtb->Trapping Physical Mammal->Trapping Physical Only Signal True Signal Incorp->Signal Noise Background Noise Trapping->Noise

Figure 2: Biological specificity pathways.[1][2] Mammalian cells should only exhibit the "Noise" pathway.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see punctate staining in my mammalian cells (HeLa/CHO) treated with TreAz. Is this metabolic incorporation? A: Highly unlikely. Mammalian cells do not possess the trehalose mycolyltransferase enzymes required to process TreAz [1]. Punctate staining usually indicates endosomal trapping of the probe or the fluorophore.

  • Fix: Perform a "pulse-chase" experiment. Wash the cells and incubate in probe-free media for 1 hour before the Click reaction to allow efflux of unmetabolized sugar.

Q2: My bacteria are glowing, but so is the plastic of the well plate. A: Azide-Alkyne reagents are often lipophilic and stick to polystyrene.

  • Fix: Transfer your bacterial suspension to a fresh, blocked (BSA-treated) tube/plate after the Click reaction but before imaging.[1] Never image in the same vessel where the Click reaction occurred.

Q3: Can I use Copper-Catalyzed Click (CuAAC) instead of Copper-Free (DBCO)? A: Yes, and it often yields lower background because the alkyne reagents are smaller and less hydrophobic than DBCO.[1] However, Copper is toxic to live bacteria and cells.

  • Guidance: If your cells are fixed, use CuAAC. If live imaging is required, stick to DBCO but optimize the wash steps rigorously.

Q4: What is the optimal concentration? A: Swarts et al. (2012) demonstrated robust labeling at 25 µM [1]. Going above 100 µM yields diminishing returns and linearly increases non-specific background.

References

  • Swarts, B. M., Holsclaw, C. M., Jewett, J. C., Alber, M., Fox, D. M., Siegrist, M. S., ...[1][2] & Bertozzi, C. R. (2012).[1][4] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126. [Link]

  • Patterson, D. M., Nazarova, L. A., Xie, B., Kamber, D. N., & Prescher, J. A. (2014).[1] Functionalized cyclopropenes as bioorthogonal chemical reporters. Journal of the American Chemical Society, 134(45), 18638-18643.[1] [Link]

  • Foley, H. N., Stewart, J. A., Kavunja, H. W., Rundell, S. R., & Swarts, B. M. (2016).[1][5] Bioorthogonal Chemical Reporters for Selective In Situ Probing of Mycomembrane Components in Mycobacteria. Angewandte Chemie International Edition, 55(6), 2053-2057.[1][2][5] [Link][1]

Sources

Technical Support Center: Trehalose Analogs & Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to address specific toxicity and performance issues users encounter with 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz) .

Product: this compound (6,6'-TreAz)

Application: Metabolic Labeling of Mycobacteria (M. tuberculosis, M. smegmatis, M. bovis BCG)

Part 1: The "Red Flag" Directive (Read This First)

Are you using 6,6'-TreAz for metabolic labeling? If you are observing growth arrest or low labeling efficiency , you may be using the wrong analog for your specific goal.

  • 6-Azido-trehalose (6-TreAz): The standard probe for labeling. It retains one free 6-hydroxyl group, allowing Antigen 85 (Ag85) to mycolylate it and anchor it into the mycomembrane.

  • 6,6'-Diazido-trehalose (6,6'-TreAz): Often acts as a competitive inhibitor or "dead-end" substrate. Because both 6-positions are blocked by azides, Ag85 cannot transfer a mycolic acid to this molecule. It cannot be converted into Trehalose Monomycolate (TMM) or Dimycolate (TDM).

Immediate Action: If your goal is high-intensity labeling with minimal toxicity, verify if you intended to use the mono-azido (6-TreAz) variant. If you must use the di-azido form, proceed to the troubleshooting section below regarding concentration limits.

Part 2: Troubleshooting Guide & FAQs

Issue 1: "My bacterial cultures stop growing after adding the probe."

Diagnosis: Mechanism-Based Toxicity (Pathway Blockade). Unlike standard fluorophores, 6,6'-TreAz is a structural analog of trehalose. High concentrations do not just "stain" the cell; they compete with native trehalose for the LpqY-SugABC transporter and the Ag85 active site . Since 6,6'-TreAz cannot be mycolylated, it effectively shuts down cell wall biosynthesis, acting like an antibiotic.

Solutions:

  • Lower the Concentration:

    • Standard Labeling: 25–50 µM.

    • Toxicity Threshold: >100 µM often induces bacteriostasis in M. smegmatis.

    • Action: Titrate down to 10 µM. If signal is too low, you must switch to 6-TreAz.

  • Check Carbon Source:

    • If growing in media where trehalose is the sole carbon source, 6,6'-TreAz will starve the bacteria. Ensure media contains Glycerol/ADC.

Issue 2: "I see loss of viability during the click reaction (after labeling)."

Diagnosis: Copper Toxicity (Cu(I)). The probe itself is likely not the culprit here. The Copper(I) catalyst used in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is highly toxic to mycobacteria, generating reactive oxygen species (ROS) that compromise membrane integrity.

Solutions:

  • Use a Protective Ligand (Mandatory): Never use CuSO₄/Ascorbate alone. You must use THPTA or BTTES ligands.

    • Ratio: Maintain a Ligand:Copper ratio of at least 5:1 (e.g., 500 µM THPTA : 100 µM Cu).

  • Switch to SPAAC (Copper-Free):

    • Use DBCO-functionalized dyes (e.g., DBCO-Cy5). This eliminates copper entirely, though background fluorescence may be slightly higher due to the hydrophobicity of the DBCO ring.

Issue 3: "My cells are labeled, but they look lysed or morphologically altered."

Diagnosis: Osmotic Stress & Cell Wall Defects. Incorporation of azido-trehalose analogs can destabilize the mycomembrane. If 6,6'-TreAz is taken up, it cannot form TDM ("cord factor"). A reduction in TDM weakens the outer membrane, making cells hypersensitive to detergents in your wash buffer.

Solutions:

  • Gentler Wash Steps: Avoid vigorous vortexing. Use 0.05% Tween-80 or Tyloxapol instead of higher concentrations.

  • Fix Before Click: If live-cell imaging is not strictly required, fix the cells with 4% Paraformaldehyde (PFA) before performing the click reaction. This preserves morphology and prevents copper toxicity.

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates why 6,6'-TreAz causes toxicity/inhibition compared to the mono-azido variant.

TrehaloseMechanism Trehalose Native Trehalose (2x Free 6-OH) Ag85 Antigen 85 Complex (Mycolyl Transferase) Trehalose->Ag85 Substrate MonoTreAz 6-TreAz (Mono) (1x Free 6-OH) MonoTreAz->Ag85 Substrate DiTreAz 6,6'-TreAz (Di) (NO Free 6-OH) DiTreAz->Ag85 Competitor TMM Trehalose Monomycolate (Precursor) Ag85->TMM Native Path LabeledTMM Azide-Labeled TMM (Incorporated) Ag85->LabeledTMM Successful Labeling Block Reaction Blocked (No Mycolylation) Ag85->Block 6,6'-TreAz cannot react TDM Trehalose Dimycolate (Cell Wall Integrity) TMM->TDM Native Path LabeledTMM->TDM Partial Incorp. Toxicity Growth Arrest / Cell Wall Defect Block->Toxicity

Caption: Mechanism of Action. 6-TreAz (Blue) can be processed into the cell wall. 6,6'-TreAz (Red) blocks the pathway, leading to toxicity.

Part 4: "Safe-Labeling" Protocol (Self-Validating)

This protocol minimizes toxicity and ensures signal specificity.

Materials
  • Probe: 6-TreAz (Recommended) or 6,6'-TreAz (Only if studying inhibition).

  • Media: 7H9 supplemented with ADC and Glycerol (avoid Glucose if possible to maximize uptake).

  • Click Reagents: CuSO4, THPTA (Ligand), Sodium Ascorbate, Azide-Fluorophore.

Workflow
StepActionCritical Checkpoint (Validation)
1. Pulse Inoculate bacteria at OD₆₀₀ 0.3. Add 25 µM TreAz. Incubate 12–16h.[1][2]Control: Run a DMSO-only control. If OD of TreAz sample is <80% of DMSO control, concentration is too high.
2. Wash Centrifuge (3000xg, 5 min). Wash 2x with PBS + 0.05% BSA.BSA prevents non-specific sticking of the dye to the tube walls or dead cells.
3. Fixation (Optional) Resuspend in 4% PFA for 15 min. Wash 2x PBS.Safety: Mandatory if moving samples out of BSL-2/3. Also prevents Cu-toxicity.
4. Click Prepare Master Mix: PBS, 10 µM Dye, 1 mM CuSO4, 5 mM THPTA , 5 mM Na-Ascorbate. Add to cells.Order of Addition: Mix CuSO4 + THPTA first before adding to the rest. This forms the protective complex.
5. Incubate 30–60 min at Room Temp, protected from light.Do not exceed 60 min if cells are live.
6. Wash Wash 3x with PBS + 0.05% Tween-80.Thorough washing removes background "sticky" dye.

Part 5: References & Authoritative Grounding

  • Swarts, B. M., et al. (2012). "Probing the mycobacterial trehalome with bioorthogonal chemistry." Journal of the American Chemical Society. Describes the fundamental synthesis and application of TreAz probes, establishing the difference in incorporation efficiency between analogs.

  • Backus, K. M., et al. (2011). "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis." Nature Chemical Biology. Discusses the substrate tolerance of Ag85 and the potential for inhibition by bulky analogs.

  • Plescia, J., et al. (2005). "Toxicity of copper-catalyzed click chemistry in live cells." Bioconjugate Chemistry. Establishes the requirement for ligands (THPTA/BTTES) to prevent copper-induced ROS damage.

  • Shen, L., et al. (2023). "Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC." PNAS. Structural basis for how these analogs enter the cell and why 6-position modifications are critical.

Sources

How to reduce background fluorescence in imaging experiments with 6,6'-Diazido-6,6'-dideoxytrehalose.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Fluorescence in 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) Experiments

Status: Active Guide Department: Bioorthogonal Chemistry & Microbiology Applications Last Updated: February 14, 2026

Executive Summary & Mechanism

This compound (TreAz ) is a metabolic probe that hijacks the Ag85 pathway in mycobacteria (and corynebacteria), incorporating an azide handle into the trehalose monomycolate (TMM) and dimycolate (TDM) of the mycomembrane.

Unlike solvatochromic probes (e.g., DMN-Tre) which turn "on" only in hydrophobic environments, TreAz requires a secondary Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC) reaction to attach a fluorophore.

The Core Problem: High background in TreAz experiments almost invariably stems from the secondary detection step , not the metabolic incorporation itself. The hydrophobic nature of the mycobacterial cell wall avidly binds unreacted fluorophores, and copper catalysts can precipitate or cause oxidative damage, leading to artifacts.

Optimized Experimental Workflow

The following workflow integrates specific background-reducing steps (highlighted in Bold ) that differ from standard protocols.

Phase A: Metabolic Labeling
  • Inoculation: Inoculate mycobacteria (e.g., M. smegmatis, M. tuberculosis) in 7H9 media.

  • Pulse: Add TreAz (typically 25–100 µM) at early log phase (OD₆₀₀ ~0.3–0.5).

  • Incubation: Incubate for 30 min to 12 hours (species dependent).

  • Wash 1: Spin down and wash 2x with PBS to remove unincorporated sugar.

Phase B: The "Click" Reaction (Critical Step)

Recommended: CuAAC with THPTA Ligand. Avoid simple Copper/Ascorbate mixtures without ligands.

  • Prepare Click Cocktail (Fresh):

    • PBS (Solvent)

    • CuSO₄ (100 µM)

    • THPTA Ligand (500 µM) Note: Maintain 1:5 Cu:Ligand ratio to prevent copper precipitation.

    • Sodium Ascorbate (2.5 mM) Add last.

    • Alkyne-Fluorophore (10–20 µM) Use sulfonated dyes (e.g., Sulfo-Cy3/Cy5) for lower background.

  • Reaction: Resuspend bacteria in the cocktail. Incubate for 30–60 minutes at Room Temperature (RT), protected from light.

Phase C: Background Reduction Washes
  • The "Scavenger" Wash: Pellet cells. Resuspend in PBS + 1% BSA (Bovine Serum Albumin) . Incubate for 5–10 minutes.

    • Why? BSA acts as a "sponge" for hydrophobic fluorophores stuck to the waxy cell wall.

  • Standard Wash: Pellet and wash 2x with PBS + 0.05% Tween-80.

  • Fixation (Optional but recommended): Fix with 4% Paraformaldehyde (PFA) for 15 mins after the click reaction to preserve morphology.

Visualizing the Protocol & Troubleshooting Logic

Diagram 1: Optimized Signaling & Workflow

This diagram illustrates the metabolic pathway and the critical intervention points for noise reduction.

TreAz_Workflow cluster_0 Metabolic Phase cluster_1 Detection Phase (Noise Risk) cluster_2 Optimization TreAz TreAz Input Ag85 Ag85 Pathway (Mycomembrane) TreAz->Ag85 Uptake TMM Azide-TMM/TDM (Cell Wall) Ag85->TMM Incorporation Click CuAAC Reaction (Cu + Ligand + Dye) TMM->Click Labeling Wash BSA Scavenger Wash (CRITICAL STEP) Click->Wash Stained Cells Noise Background Sources: 1. Hydrophobic Dye Sticking 2. Copper Precipitates Noise->Click Image High SNR Imaging Wash->Image Clean Signal

Caption: TreAz metabolic incorporation followed by CuAAC labeling. The BSA Wash step is the primary filter for removing non-specific background noise.

Diagram 2: Troubleshooting Logic Tree

Use this decision tree to diagnose specific image artifacts.

Troubleshooting_Tree Start Problem: High Background Type Identify Artifact Type Start->Type Precipitate Bright punctate spots (outside cells) Type->Precipitate Haze Uniform glow (entire field/cell) Type->Haze Bleaching Signal fades rapidly Type->Bleaching Sol_Ligand Solution: Increase Ligand:Cu ratio (5:1) Use THPTA or BTTAA Precipitate->Sol_Ligand Sol_Wash Solution: Add 1% BSA Wash step Switch to Sulfo-Dyes Haze->Sol_Wash Sol_Mount Solution: Use Antifade Mountant Check Copper removal Bleaching->Sol_Mount

Caption: Decision matrix for diagnosing common fluorescence issues in TreAz experiments.

Troubleshooting Guide: Symptom & Solution

SymptomProbable CauseCorrective Action
High Cytosolic Background Dye entering compromised cells or incomplete washing.1. Ensure cells are live during the click reaction (if possible) or fix after clicking.2. Perform the BSA Scavenger Wash (1% BSA in PBS) for 15 mins.
Bright "Speckles" Outside Cells Copper precipitation / Dye aggregation.1. Use THPTA or BTTAA ligands. Do not use naked CuSO₄.2. Pre-mix CuSO₄ and Ligand before adding to the reaction mix.3. Filter dye stock solutions (0.2 µm).
Weak / No Signal Inefficient Click reaction or Copper toxicity affecting metabolism.1. Fresh Ascorbate: Sodium ascorbate oxidizes rapidly. Make fresh daily.2. Anaerobic: Flush reaction tubes with N₂ or fill tubes completely to limit oxygen (O₂ kills the Cu(I) catalyst).
High Autofluorescence (Green) Intrinsic bacterial fluorescence or media residue.1. Switch to Far-Red dyes (e.g., Cy5-Alkyne, Alexa 647-Alkyne). Mycobacteria autofluoresce strongly in Green/Blue channels.2. Wash cells with PBS to remove 7H9 media before imaging.

Frequently Asked Questions (FAQ)

Q1: Can I fix the cells before the click reaction?

  • Yes, but with caution. Fixing with PFA before the click reaction is standard for safety when working with M. tuberculosis. However, fixation permeabilizes the membrane, allowing the fluorophore to enter the cytosol and bind non-specifically to internal hydrophobic pockets.

  • Recommendation: If you must fix first, increase the BSA concentration in your wash buffer to 3% and extend the wash time.

Q2: Why use THPTA over TBTA?

  • TBTA is poorly water-soluble and requires DMSO, which can damage cell envelopes and increase background. THPTA is water-soluble, protects biomolecules from oxidative damage by copper, and allows for faster reactions at lower copper concentrations [3].

Q3: I've heard of DMN-Tre. Should I switch?

  • DMN-Tre is a solvatochromic probe that becomes fluorescent only when incorporated into the mycomembrane, effectively eliminating the need for washing [2].

  • Verdict: If your experiment allows, DMN-Tre is superior for low-background live imaging. However, TreAz remains essential if you need to perform post-labeling pull-downs (enrichment) or if you require specific fluorophores (e.g., Near-IR) that are not available as DMN-conjugates.

Q4: Can I use DBCO-dyes (Copper-free click) to reduce background?

  • Yes (SPAAC reaction). Using DBCO-functionalized dyes eliminates the need for copper.

  • Trade-off: DBCO is bulky and quite hydrophobic. It often has higher non-specific binding to the mycobacterial cell wall than small alkyne dyes. If you use DBCO, the BSA wash step is mandatory .

References

  • Swarts, B. M. , et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126.

  • Kamariza, M. , et al. (2018). Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe.[1] Science Translational Medicine, 10(430).

  • Hong, V. , et al. (2009).[2] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Patterson, D. M. , et al. (2014). Finding the Right (Bio)orthogonal Chemistry. ACS Chemical Biology, 9(3), 592–605.

Sources

Technical Support Center: 6,6'-Diazido-6,6'-dideoxytrehalose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide Ticket ID: TRE-AZ-006 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Introduction

Welcome to the technical support center for 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) . As a Senior Application Scientist, I understand that this compound is a critical metabolic probe for studying mycobacterial cell walls (via the Ag85 pathway) and a versatile scaffold for "click" chemistry.[3]

However, its amphiphilic nature—being less polar than native trehalose but still highly water-soluble—creates a "purification valley of death."[3] This guide addresses the specific challenges of separating regioisomers, removing hazardous azide salts, and eliminating stubborn byproducts like triphenylphosphine oxide (TPPO).[3]

Part 1: Safety Protocol (The Azide Directive)

Before touching any glassware, verify your safety compliance.[3] Azides are energy-rich functional groups.

Q: Is this compound explosive? A: While 6,6'-Diazido-trehalose (C₁₂H₂₀N₆O₉) is generally stable at room temperature, it has a Carbon-to-Nitrogen (C/N) ratio of 2:1 , which is below the "universally safe" threshold of 3:1.[1][2][3]

  • Risk: It is potentially shock-sensitive and thermally unstable.[1][2][4]

  • Mandatory Restrictions:

    • No Metal Spatulas: Metal ions can form heavy metal azides (e.g., copper azide), which are primary explosives.[3] Use Teflon or ceramic tools only.

    • No Rotary Evaporation to Dryness with Heat: Do not heat the water bath above 40°C. Never concentrate the pure solid to absolute dryness on a rotovap; stop when it is a wet slurry.

    • Solvent Compatibility: Never use chlorinated solvents (DCM/CHCl₃) with sodium azide during the synthesis phase, as this forms di-azidomethane (highly explosive).[3]

Part 2: Purification Workflow & Strategy

The most common failure point is attempting to purify the free sugar mixture on standard silica gel. The polarity differences between the mono-azide and di-azide are insufficient to prevent co-elution and streaking.[1][2]

Recommendation: If your crude purity is <80%, we strongly advise the Acetylation Detour (Route B below).[3]

Workflow Diagram

TrehalosePurification Start Crude Reaction Mixture (Trehalose + NaN3/PPh3) Check Check Purity (TLC/NMR) Start->Check RouteA Route A: Direct Purification (Free Sugar) Check->RouteA High Purity (>85%) RouteB Route B: Acetylation Detour (Recommended) Check->RouteB Low Purity / Complex Mix StepA1 C18 Reverse Phase HPLC (H2O/MeOH gradient) RouteA->StepA1 StepB1 Acetylation (Ac2O/Pyridine) RouteB->StepB1 Final Pure 6,6'-Diazido-trehalose StepA1->Final StepB2 Silica Flash Column (Hexane/EtOAc) StepB1->StepB2 Easy Separation StepB3 Zemplén Deacetylation (NaOMe/MeOH) StepB2->StepB3 StepB3->Final

Caption: Decision tree for purification. Route B (Acetylation) allows for easy silica separation of regioisomers, while Route A requires Reverse Phase chromatography.[3]

Part 3: Troubleshooting Guides

Module 1: The Separation Struggle (Regioisomers)

User Issue: "I cannot separate the 6-monoazido impurity from the 6,6'-diazido product. They co-elute on my column."

Root Cause: On normal phase silica, the free hydroxyl groups dominate the interaction, masking the subtle polarity difference caused by the azide substitution.[3]

Protocol 1: The "Acetylation Detour" (High Purity) This is the gold standard for removing mono-azides and unreacted trehalose.

  • Acetylate: Treat the crude mixture with Acetic Anhydride and Pyridine (1:1).

  • Separate: The per-O-acetylated derivatives have distinct Rf values on silica gel (Hexane:EtOAc 6:4).

    • Rf (Trehalose Octaacetate):[1][2][3] ~0.30[1][2]

    • Rf (Mono-azide Heptaacetate):[1][2][3] ~0.45[1][2][5][6]

    • Rf (Di-azide Hexaacetate):[1][2][3] ~0.60[1][2]

  • Deprotect: Use Zemplén conditions (catalytic NaOMe in MeOH) to remove acetates quantitatively.

  • Clean: Neutralize with Amberlite IR-120 (H+) resin to remove Na+, filter, and concentrate.[3]

Protocol 2: Direct Purification (Reverse Phase) If you cannot acetylate, you must use C18 silica.[3]

  • Column: C18 Flash Cartridge or Prep-HPLC.[1][2]

  • Mobile Phase: Water (A) / Methanol (B).[3]

  • Gradient: 0% B for 5 mins (salt removal), then 0-20% B over 20 mins. The diazide elutes later than the mono-azide due to the lipophilic nature of the azide group.

Module 2: Impurity Removal (TPPO & Salts)

User Issue: "I used the Appel reaction (PPh3/CBr4/NaN3). My product is contaminated with a white solid (Triphenylphosphine oxide - TPPO) that won't leave."

Root Cause: TPPO is notoriously difficult to remove because it streaks on silica and has solubility similar to many organic intermediates.

Solution: The ZnCl₂ Precipitation Method TPPO forms a crystalline complex with Zinc Chloride that precipitates out of solution.

  • Dissolve the crude mixture (containing TPPO) in Ethanol or EtOAc.

  • Add 2.0 equivalents of ZnCl₂ (relative to expected PPh3 used).[7]

  • Stir at room temperature for 2 hours.

  • Filter the resulting white precipitate (TPPO-ZnCl₂ complex).

  • Concentrate the filtrate. The bulk of TPPO will be gone.

Alternative (Solubility): The free sugar (TreAz) is water-soluble; TPPO is water-insoluble.[1][2][3]

  • Suspend the crude solid in water .

  • Filter through a 0.22 µm filter. The TPPO remains on the filter; the TreAz passes through.

  • Lyophilize the aqueous filtrate.

Module 3: Visualization & Analysis

User Issue: "I ran a TLC plate, but I don't see any spots under UV light."

Root Cause: Trehalose derivatives lack a chromophore. Azides have a weak absorbance (~210 nm) that is often swamped by solvent cutoffs.[3]

Visualization Protocol: You must use a destructive stain (charring).

  • Stain Recipe: 5% Sulfuric Acid (H₂SO₄) in Ethanol OR Anisaldehyde stain.[3]

  • Procedure: Dip the dried TLC plate into the stain, wipe the back, and heat with a heat gun at ~200°C until spots appear.[3]

  • Appearance:

    • Trehalose backbone: Black/Brown spots.

    • Azides: Often char faster/darker.

Confirmation Data (Reference Values):

ParameterValue / CharacteristicNotes
Appearance White amorphous solidHygroscopic
Solubility H₂O (High), DMSO, MeOHInsoluble in Et₂O, Hexane
IR Spectrum Strong peak at ~2100 cm⁻¹ Diagnostic for Azide (-N₃) stretch
¹H NMR H-1 doublet at 5.2 ppm (J3.6 Hz)Anomeric proton
¹³C NMR C-6 signal shifts to ~51 ppm Upfield from native C-6 (~61 ppm)

References

  • Swarts, B. M., et al. (2012).[3] "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society, 134(32), 13123–13126.[3]

    • Grounding: Establishes the utility and synthesis context of 6-TreAz.
  • Safety of Azides. (2013).[4] "Safe Handling of Azides."[8][9][10] University of Pittsburgh Safety Manual.

    • Grounding: Safety protocols for C/N ratios and halogenated solvents.[4][9]

  • Bates, R. W., et al. (2002).[3] "The removal of triphenylphosphine oxide from reaction mixtures." Tetrahedron, 58(29), 5957-5978.[1][2][3]

    • Grounding: Source for the ZnCl₂ precipitation method for TPPO removal.[7][11][12]

  • Backus, K. M., et al. (2011).[3] "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis." Nature Chemical Biology, 7, 228–235.[3]

    • Grounding: Validates the metabolic labeling applic

Sources

Technical Support: 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) Stability & Handling

[1][2][3]

Critical Stability Dashboard

This dashboard summarizes the physicochemical stability of 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) in solution.[1][2][3] Unlike standard trehalose, the introduction of azide groups creates specific vulnerabilities to light and reduction, despite the robust nature of the disaccharide backbone.

Stability Matrix
ParameterStability RatingCritical ThresholdsTechnical Insight
Photostability ⚠️ Low Decomposes at

nm
Alkyl azides undergo photolysis to form reactive nitrenes (

) and

gas.[1][2][3] Must store in amber vials.
pH Stability High Stable pH 3.0 – 11.0The

-1,1-glycosidic linkage is non-reducing and highly resistant to acid hydrolysis compared to sucrose.[1][2][3]
Thermal Stability ⚠️ Medium Stable < 80°C (Solution)Solid MP is ~200°C, but in solution, prolonged heat can accelerate hydrolysis or azide decomposition.[3] Avoid boiling.
Redox Stability ⚠️ Low Sensitive to Phosphines/ThiolsIncompatible with TCEP, DTT, or Triphenylphosphine unless reduction to amine is intended (Staudinger reaction).[3]
Solubility High Water, DMSO, MeOHHighly soluble in aqueous buffers. >50 mM achievable.[3]

Troubleshooting Guide

Scenario A: "My Click Reaction (CuAAC) Failed."

Symptom: No conjugation product observed by LC-MS or gel electrophoresis; starting material remains or shows mass loss of 26 Da.[1][2]

  • Diagnosis 1: Photolytic Degradation [1][2][3][4]

    • Mechanism:[1][2][3][5][6] Exposure to ambient lab light (fluorescent UV) causes the azide to release

      
      , forming a nitrene which rearranges or reacts with water/solvent.[3]
      
    • Confirmation: Check MS for [M-26]+ or [M-28]+ peaks (loss of

      
      ).[1][2][3]
      
    • Solution: Always wrap reaction vessels in foil. Prepare stock solutions in amber glass.

  • Diagnosis 2: Copper Catalyst Poisoning

    • Mechanism:[1][2][3][5][6] Trehalose can act as a weak ligand. If phosphate buffers (PBS) are used, copper phosphates precipitate, stopping the catalysis.[3]

    • Solution: Switch to HEPES or Tris buffer. Increase Cu(I) concentration or use a stabilizing ligand like THPTA.[2][3]

Scenario B: "The Solution Turned Yellow/Brown."

Symptom: Clear aqueous stock solution develops color over time.

  • Diagnosis: Staudinger-Type Reduction or Contamination [1][2][3]

    • Mechanism:[1][2][3][5][6] Trace reducing agents (e.g., thiols from previous experiments in shared glassware) reduce the azide to an amine (

      
      ), which can oxidize/polymerize.[1][2][3]
      
    • Solution: Dedicate glassware for azide work. Verify purity via TLC (see Protocol 4.1).[2][3]

Scenario C: "Precipitation in Storage."

Symptom: White crystals form in frozen stock (-20°C).[1][2][3]

  • Diagnosis: Eutectic Crystallization

    • Mechanism:[1][2][3][5][6] Trehalose crystallizes efficiently. Repeated freeze-thaw cycles promote crystal growth, potentially excluding the azide from solution or causing local concentration spikes.[2][3]

    • Solution: Aliquot stocks to single-use volumes. Store at -80°C to prevent crystal growth, or keep at 4°C for short-term (<2 weeks).

Validated QC Protocols

Protocol 4.1: Thin Layer Chromatography (TLC) Integrity Check

Standard sulfuric acid charring is effective for the sugar backbone, but the Triphenylphosphine stain is specific for the intact azide.

Materials:

  • Silica Gel 60

    
     plates.[2][3]
    
  • Mobile Phase: n-Butanol : Ethanol : Water (5:3:2).[1][2][3]

  • Stain A: 10%

    
     in EtOH (General Sugar).[2]
    
  • Stain B: 1% Triphenylphosphine (

    
    ) in THF, followed by Ninhydrin (Azide Specific).[2]
    

Procedure:

  • Spot 2

    
    L of 10 mM TreAz solution.
    
  • Run solvent front to 80% of plate height.

  • For Stain B (Specificity): Dip in

    
     solution. Heat at 40°C for 10 min (Staudinger reduction converts Azide 
    
    
    Amine).[2][3] Then dip in Ninhydrin and heat at 110°C.
  • Result: A purple spot (

    
    ) confirms intact azide.[1][2][3] If no purple spot appears but Stain A shows a spot, the azide has degraded.[3]
    
Protocol 4.2: NMR Verification (H-6 Shift)

The substitution of -OH with

123

Solvent:

Key Signals (500 MHz):
  • Anomeric Proton (H-1): Doublet at

    
     ppm (
    
    
    Hz).[1][2][3]
  • H-6/H-6' (Azide-substituted): Look for the upfield shift compared to native trehalose.[1][2][3]

    • Native Trehalose H-6:

      
       ppm.
      
    • TreAz H-6:

      
       ppm (multiplet).[1][2][3]
      
  • Logic: If the integral of the 3.40-3.60 ppm region is reduced or signals reappear at 3.85 ppm, hydrolysis or substitution has occurred.[3]

Visualized Workflows

Diagram 1: Stability & Degradation Pathways

This diagram illustrates the two primary degradation routes: Photolysis (Azide-specific) and Hydrolysis (Backbone-specific).[1][2][3]

TreAz_StabilityTreAz6,6'-Diazido-Trehalose(Intact)UVUV Light / Ambient Light(< 300nm)TreAz->UVExposureAcidAcidic pH (< 3.0)High HeatTreAz->AcidExposureNitreneReactive Nitrene(R-N:)UV->Nitrene-N2 GasDegradation1Ring Expansion /Rearrangement ProductsNitrene->Degradation1FastHydrolysisHydrolysis ofGlycosidic BondAcid->HydrolysisSlowGlucoseAz6-Azido-6-deoxy-glucose(Monomers)Hydrolysis->GlucoseAzBreakdownSafeSafe Storage:Amber Vial, -20°C, pH 7Safe->TreAzMaintains Integrity

Caption: Figure 1. Degradation pathways of Trehalose Diazide. The azide group is the primary point of failure via photolysis (top path), while the trehalose backbone is resistant to hydrolysis except under extreme conditions (bottom path).

Diagram 2: Troubleshooting Decision Tree

A logical flow for diagnosing experimental failures involving TreAz.

TroubleshootingStartIssue: Click Reaction FailedCheckColorIs solution colored?Start->CheckColorYesColorContamination/ReductionCheckColor->YesColorYes (Yellow/Brown)NoColorCheck TLC/MSCheckColor->NoColorNo (Clear)MassCheckMass Spectrum AnalysisNoColor->MassCheckM_minus_26Peak [M-26]FoundMassCheck->M_minus_26M_intactMass Correct(M+Na)MassCheck->M_intactPhotoDiagnosis:Photolysis (Light Damage)M_minus_26->PhotoAzide lossCatalystDiagnosis:Catalyst PoisoningM_intact->CatalystReagents OK

Caption: Figure 2. Diagnostic workflow for identifying the root cause of reaction failure. Mass spectrometry is the definitive method for distinguishing between azide degradation and catalyst failure.

Frequently Asked Questions (FAQ)

Q: Can I autoclave 6,6'-Diazido-trehalose solutions? A: No. While the trehalose backbone can survive autoclaving (121°C), the azide group carries a risk of thermal decomposition and pressure buildup (release of

31230.22 

m filtration

Q: Is TreAz compatible with DTT or TCEP? A: No. Phosphines (TCEP) and thiols (DTT) will reduce the azide to an amine (Staudinger reduction or thio-reduction).[1][2][3] If you need to keep a protein reduced during a Click reaction, use TCEP only if you are performing a specific ligation that accounts for this, or wash the reducing agent away before adding the azide.[3]

Q: What is the maximum solubility in water? A: TreAz retains the high solubility of trehalose. Solutions of 50 mM to 100 mM are easily prepared in water. For "Click" chemistry involving hydrophobic partners, a co-solvent system of Water:DMSO (9:[3]1) or Water:tBuOH (1:[1][2]1) is recommended to maintain solubility of the reactants.

Q: How do I dispose of unused TreAz? A: Although 6,6'-Diazido-trehalose has a favorable C/N ratio (

12123

References

  • Photostability of Azides

    • Title: Unexpected photolytic decomposition of alkyl azides under mild conditions.[4]

    • Source:Chemical Communications, 2007.[2][3]

    • URL:[Link]

  • Trehalose Hydrolysis Kinetics

    • Title: Hydrolysis of Trehalose and Other Disaccharides in Acidic Solution.
    • Source:Journal of Physical Chemistry B, 2010 (General reference for glycosidic stability).[3]

    • URL:[Link][1][2][3]

  • Synthesis & Characterization

    • Title: Chemoenzymatic synthesis of 6,6′-diazido-6,6′-dideoxytrehalose analogues.[1][2][3]

    • Source:Carbohydrate Research, 2005.[3]

    • URL:[Link][1][2][3]

  • Azide Safety Guidelines

    • Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
    • Source:Angewandte Chemie International Edition, 2005.[2][3]

    • URL:[Link][1][2][3]

How to confirm the incorporation of 6,6'-Diazido-6,6'-dideoxytrehalose into the cell envelope.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirmation of 6,6'-Diazido-6,6'-dideoxytrehalose Incorporation into the Cell Envelope
Executive Summary & Critical Technical Note

User Alert: You are inquiring specifically about This compound (6,6'-TreAz) . As a Senior Application Scientist, I must clarify a critical distinction in metabolic fate compared to the mono-substituted analog (6-TreAz ).

  • 6-Azido-trehalose (6-TreAz): Contains one free 6-hydroxyl group. It is a substrate for the Antigen 85 (Ag85) complex, which esterifies it with mycolic acids. It incorporates into the mycomembrane as Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM) analogues.[1]

  • 6,6'-Diazido-trehalose (6,6'-TreAz): Both 6-hydroxyl positions are replaced by azides.[2] Since Ag85 requires a primary alcohol at the 6-position to transfer mycolic acids, 6,6'-TreAz cannot be mycolylated .

Therefore, 6,6'-TreAz will NOT incorporate into the covalent mycolyl-arabinogalactan matrix or the TMM/TDM glycolipid layer. Instead, it acts as a probe for the LpqY-SugABC transporter and will accumulate in the cytosol/periplasm , or act as a competitive inhibitor.

This guide provides the protocols to detect the molecule via Click Chemistry (CuAAC) and, crucially, how to use Subcellular Fractionation and Microscopy to confirm its specific localization (or lack thereof) in the envelope.

Mechanism of Action & Expected Fate

The following diagram illustrates the divergent pathways of mono- vs. di-azido trehalose analogs.

TrehaloseFate Extracellular Extracellular Medium (TreAz added) Transporter LpqY-SugABC Transporter Extracellular->Transporter Uptake Cytosol Cytosol (Intracellular Accumulation) Transporter->Cytosol Import Cytosol->Cytosol 6,6'-TreAz Accumulates (Soluble Fraction) Ag85 Ag85 Complex (Mycolyl Transferase) Cytosol->Ag85 6-TreAz (Mono-azido) Substrate Cytosol->Ag85 6,6'-TreAz (Di-azido) NOT A SUBSTRATE Mycomembrane Mycomembrane (TMM/TDM Incorporation) Ag85->Mycomembrane Esterification (Cell Wall) Ag85->Mycomembrane Blocked

Figure 1: Divergent metabolic fates. 6,6'-TreAz enters the cell but is chemically blocked from mycomembrane incorporation due to the lack of nucleophilic primary hydroxyls.

Experimental Protocol: Detection & Localization

To confirm where the 6,6'-TreAz is located, you must perform a CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction followed by either fluorescence microscopy or lipid extraction.

Phase A: Metabolic Labeling
  • Culture: Grow Mycobacterium smegmatis (or M. tb) to Log phase (OD₆₀₀ ~0.5–0.8).

  • Incubation: Add 6,6'-TreAz (25–100 µM final concentration).

    • Control: Incubate a separate sample with 6-TreAz (Positive Control for envelope) and No Probe (Negative Control).

  • Duration: Incubate for 1–4 hours at 37°C with shaking.

Phase B: Click Chemistry (Staining)

Standard protocol for flow cytometry or microscopy.

  • Wash: Pellet cells (3500 x g, 5 min) and wash 2x with PBS + 0.05% Tween 80 (PBST) to remove unincorporated probe.

  • Fixation (Optional but Recommended): Fix with 4% Paraformaldehyde (PFA) for 15 min if working with BSL3 pathogens. Wash 2x with PBS.

  • Click Reaction Mix: Prepare fresh in PBS:

    • Alkyne-Fluorophore (e.g., Alkyne-488): 10–20 µM

    • CuSO₄: 1 mM

    • THPTA (Ligand): 1.5 mM (Premix CuSO₄ and THPTA before adding)

    • Sodium Ascorbate: 5 mM (Add last)

  • Stain: Resuspend cells in Click Mix. Incubate 30–60 min in dark at RT.

  • Wash: Wash 3x with PBST to remove excess dye.

Phase C: Biochemical Confirmation (Lipid Extraction)

This is the definitive step to prove 6,6'-TreAz is NOT in the lipids.

  • Extraction: Pellet labeled bacteria. Resuspend in Chloroform:Methanol (2:1).

  • Separation: Vortex and centrifuge.

    • Organic Phase (Bottom): Contains mycolated lipids (TMM/TDM).[1][3][4]

    • Aqueous Phase (Top/Interface): Contains cytosolic soluble sugars (unmetabolized TreAz).

  • Analysis: Spot the Organic Phase on a TLC plate.

    • Run solvent: Chloroform:Methanol:Water (65:25:4).

    • Visualize: Fluorescence scanner.

    • Result: 6-TreAz will show bands matching TMM/TDM. 6,6'-TreAz should show NO signal in the organic lipid fraction.

Troubleshooting Guide

Use this logic tree to diagnose unexpected results.

Troubleshooting Start Issue: Unexpected Fluorescence Pattern NoSignal No Signal Detected Start->NoSignal DiffuseSignal Diffuse/Cytosolic Signal Start->DiffuseSignal PeripheralSignal Peripheral/Ring Signal Start->PeripheralSignal CheckReagents Check Click Reagents (Ascorbate oxidizes quickly) NoSignal->CheckReagents CheckTransport Check LpqY Mutants (Is transporter active?) NoSignal->CheckTransport ExpectedResult EXPECTED for 6,6'-TreAz (Trapped in cytosol) DiffuseSignal->ExpectedResult Contamination Probe Contamination? (Did you use 6-TreAz?) PeripheralSignal->Contamination Nonspecific Non-specific Dye Binding (Wash with BSA) PeripheralSignal->Nonspecific

Figure 2: Troubleshooting logic. Note that for 6,6'-TreAz, diffuse signal is the biological expectation, not an error.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
No Fluorescence Oxidized Ascorbate Sodium Ascorbate must be fresh (white powder, not yellow). Prepare solution immediately before use.
No Fluorescence High Native Trehalose Culture media containing high glucose/trehalose can compete for uptake. Use minimal media or lower carbon source concentration.
High Background Sticky Fluorophore Hydrophobic dyes (e.g., TAMRA) stick to the mycomembrane. Wash with 1% BSA in PBS after the click reaction.
Cell Lysis Copper Toxicity Some strains are sensitive to Copper. Use a Copper-free click reagent (DBCO-fluorophore) instead.
Signal is Cytosolic Correct Biology As noted, 6,6'-TreAz cannot be mycolylated. Cytosolic accumulation confirms uptake but verifies lack of envelope incorporation.
Frequently Asked Questions (FAQs)

Q1: Can I use 6,6'-TreAz to image the cell wall septa? A: No. Septal labeling requires the probe to be incorporated into the peptidoglycan or mycomembrane matrix (like HADA for peptidoglycan or 6-TreAz for mycomembrane). 6,6'-TreAz will provide a "whole cell" soluble stain or accumulate in the periplasmic space, failing to resolve septal structures clearly.

Q2: Why does my 6,6'-TreAz sample show some membrane association? A: This is likely non-covalent association. The trehalose transporter (LpqY-SugABC) is a membrane complex. High concentrations of the probe might be bound to the transporter or trapped in the periplasm. A rigorous organic solvent extraction (Chloroform/Methanol) will wash this away, whereas true TMM/TDM (from 6-TreAz) would partition into the organic phase.

Q3: Is 6,6'-TreAz toxic? A: It can be. Because it occupies the transporter and potentially inhibits trehalose recycling enzymes (like trehalase) without being metabolizable, it can act as a bacteriostatic agent at high concentrations (>1 mM).

Q4: I need to prove it is NOT in the TMM. What is the gold standard? A: Thin Layer Chromatography (TLC) of lipid extracts.[4]

  • Extract lipids from 6,6'-TreAz treated cells.

  • Extract lipids from 6-TreAz treated cells (Positive Control).

  • React the TLC plate with the alkyne-fluorophore.

  • Result: The Positive Control will show fluorescent spots at the Rf values of TMM and TDM. The 6,6'-TreAz sample should show no fluorescent lipid spots .

References
  • Swarts, B. M., et al. (2012).[1][5][6] "Probing the Mycobacterial Cell Envelope with Bioorthogonal Chemistry." Journal of the American Chemical Society.[6]

    • Establishes the baseline for 6-TreAz incorpor
  • Backus, K. M., et al. (2011).[1] "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis."[3][6][7] Nature Chemical Biology.

    • Foundational work on trehalose analog uptake p
  • Shen, L., et al. (2023). "Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC." Proc. Natl. Acad. Sci. U.S.A.

    • Specifically discusses 6,6'-di-azido-trehalose (YB-04)

Sources

Validation & Comparative

Comparative Guide: 6,6'-Diazido-6,6'-dideoxytrehalose vs. Trehalose Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz) against its mono-substituted counterpart (6-TreAz ) and other established trehalose analogs like FITC-Trehalose and DMN-Trehalose .[1]

Mechanistic Probes vs. Metabolic Labels in Mycobacterial Research

Executive Summary

This compound (6,6'-TreAz) is a


-symmetric analog of trehalose where both primary hydroxyl groups at the C6 and C6' positions are replaced by azide moieties.[1][2] Unlike its mono-azido counterpart (6-TreAz ), which is the gold standard for imaging the mycobacterial mycomembrane, 6,6'-TreAz acts primarily as a transporter probe and metabolic inhibitor. [1]

Because the Antigen 85 (Ag85) complex requires a free C6-hydroxyl to transfer mycolic acids, 6,6'-TreAz cannot be processed into Trehalose Monomycolate (TMM) or Dimycolate (TDM). Consequently, it accumulates in the cytoplasm or competitively inhibits the Ag85 pathway, making it a powerful tool for studying the LpqY-SugABC transporter and inhibiting cell wall biosynthesis, rather than for imaging cell wall dynamics.

Mechanistic Comparison: The "Dead-End" Substrate

The utility of trehalose analogs hinges on their interaction with two key systems: the LpqY-SugABC transporter (uptake) and the Antigen 85 complex (mycolylation).

Pathway Logic[1]
  • Native Trehalose: Imported by LpqY

    
     Mycolylated at C6 by Ag85 
    
    
    
    Forms TMM
    
    
    Exported/Processed to TDM (Cell Wall).
  • 6-TreAz (Mono): Imported

    
     Mycolylated at the unmodified C6'-OH 
    
    
    
    Incorporated into Cell Wall (Click-ready).
  • 6,6'-TreAz (Di): Imported

    
    Cannot be mycolylated  (Both C6/C6' blocked) 
    
    
    
    Metabolic Dead End / Cytoplasmic Accumulation / Competitive Inhibition.[1]
Pathway Visualization

TrehalosePathways Extracellular Extracellular Space LpqY LpqY-SugABC (Transporter) Extracellular->LpqY Substrate Cytoplasm Cytoplasm LpqY->Cytoplasm Import Ag85 Antigen 85 Complex (Mycolyltransferase) Cytoplasm->Ag85 Substrate for Mycolylation CellWall Mycomembrane (TMM/TDM) Ag85->CellWall Incorporation Tre Native Trehalose Tre->LpqY Tre->Ag85 MonoTreAz 6-TreAz (Mono-Azido) MonoTreAz->LpqY MonoTreAz->Ag85 Modified TMM DiTreAz 6,6'-TreAz (Di-Azido) DiTreAz->LpqY DiTreAz->Ag85 BLOCKED (Inhibition)

Figure 1: Differential processing of trehalose analogs. Note that 6,6'-TreAz enters the cell but is blocked at the Ag85 step, preventing cell wall incorporation.

Product Performance Matrix

Feature6,6'-TreAz (Di-Azido) 6-TreAz (Mono-Azido) FITC-Trehalose DMN-Trehalose
Primary Application Transporter studies, Inhibition, Cytoplasmic trappingMetabolic Labeling (Cell Wall) Direct Imaging (No Click)Fluorogenic / Wash-free Imaging
LpqY Uptake Yes (Stimulates ATPase)Yes (High Efficiency)Variable (Bulky)Yes
Ag85 Substrate No (Competitive Inhibitor)Yes Yes (Promiscuous)Yes
Cell Wall Labeling Negligible / NoneHigh IntensityModerateHigh (Solvatochromic)
Toxicity High (Depletes TDM)Low (at imaging conc.)LowLow
Detection Method Click Chemistry (Lysate)Click Chemistry (Whole Cell)Direct FluorescenceDirect Fluorescence
Key Reference ;
Key Technical Insights
  • Inhibition vs. Imaging: 6,6'-TreAz is observed to inhibit the growth of M. tuberculosis and M. smegmatis at concentrations >1 mM by sequestering the transporter or depleting the pool of functional trehalose available for TDM synthesis.

  • Transporter Specificity: Crystallographic studies show that 6,6'-TreAz binds LpqY but induces a slightly different conformation due to the steric bulk of two azide groups, resulting in lower ATPase stimulation (~5.5-fold) compared to 6-TreAz (~12-fold).

  • Bioorthogonality: While both azido compounds are bioorthogonal, 6,6'-TreAz is best used when you need to uncouple uptake from mycolylation .[1] If you see signal with 6,6'-TreAz, it is likely cytoplasmic or non-specific, not mycomembrane-integrated.[1]

Experimental Protocols

A. Metabolic Labeling (For 6-TreAz vs. 6,6'-TreAz Specificity Check)

Use this protocol to demonstrate the lack of cell wall incorporation for 6,6'-TreAz compared to the mono-analog.[1]

Materials:

  • M. smegmatis mc²155 or M. tuberculosis H37Rv (BSL-3).[1]

  • 7H9 Middlebrook medium (ADC enriched).

  • 6-TreAz and 6,6'-TreAz (100 µM stocks in DMSO).[1]

  • Click Reagent: DBCO-Cy5 or Alkyne-488 (+ Cu/THPTA).[1]

Workflow:

  • Culture: Grow mycobacteria to mid-log phase (

    
    ).
    
  • Pulse: Aliquot 1 mL culture; add 25 µM of analog (6-TreAz or 6,6'-TreAz).

    • Control: DMSO vehicle.

  • Incubation: Incubate for 3–6 hours at 37°C with shaking.

    • Note: 6,6'-TreAz may inhibit growth if incubated >12h at high concentrations.[1]

  • Wash: Centrifuge (3000 x g, 5 min), wash 2x with PBS + 0.05% Tween-80 (PBST).

  • Click Reaction (Cu-Free):

    • Resuspend in 100 µL PBST containing 10 µM DBCO-Cy5 .

    • Incubate 30 min at RT in dark.

  • Fixation: Wash 3x with PBST. Fix with 4% Paraformaldehyde (PFA) for 15 min.

  • Analysis:

    • Fluorescence Microscopy: 6-TreAz will show distinct peripheral "halo" staining (mycomembrane).[1] 6,6'-TreAz should show minimal to no peripheral staining. [1]

    • Flow Cytometry: Quantify Mean Fluorescence Intensity (MFI). Expect >100-fold signal difference between Mono and Di variants.

B. Growth Inhibition Assay (Demonstrating 6,6'-TreAz Toxicity)

Workflow:

  • In a 96-well plate, dilute 6,6'-TreAz serially (range: 2 mM to 0 µM).

  • Inoculate with M. smegmatis (

    
    ).
    
  • Incubate for 24–48 hours.

  • Add Alamar Blue (Resazurin) to assess viability.

  • Result: 6,6'-TreAz typically exhibits an MIC (Minimum Inhibitory Concentration) in the high micromolar/low millimolar range due to TDM synthesis blockade.

Click Chemistry Workflow Visualization

The following diagram illustrates the detection workflow. Note that for 6,6'-TreAz, the "Incorporation" step is the bottleneck.

ClickWorkflow Step1 Step 1: Metabolic Pulse (Incubate Bacteria with Azide-Sugar) Step2 Step 2: Wash (Remove Unincorporated Probe) Step1->Step2 Step3 Step 3: Click Reaction (Add Alkyne-Fluorophore) Step2->Step3 Decision Which Analog? Step3->Decision ResultMono 6-TreAz: Strong Surface Fluorescence (Mycomembrane Labeled) Decision->ResultMono Mono-Azido ResultDi 6,6'-TreAz: No Surface Fluorescence (Probe Trapped Internal/Inhibits) Decision->ResultDi Di-Azido

Figure 2: Expected outcomes of Click Chemistry labeling. 6,6'-TreAz fails to generate surface signal due to lack of mycolylation.

References

  • Backus, K. M., et al. (2011). "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis." Nature Chemical Biology, 7(4), 228–235. Link

  • Swarts, B. M., et al. (2012). "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society, 134(39), 16123–16126. Link

  • Kamariza, M., et al. (2018). "Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe." Science, 360(6389), 626-630.[1] Link

  • Muraoka, D., et al. (2022). "PPE51 mediates uptake of trehalose across the mycomembrane of Mycobacterium tuberculosis." Nature Communications, 13, 757. Link

  • Liu, L., et al. (2021). "Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC." Proceedings of the National Academy of Sciences, 118(1). Link

Sources

6,6'-Diazido-6,6'-dideoxytrehalose vs. 6-Azido-6-deoxytrehalose: A Technical Comparison for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

For the vast majority of metabolic labeling applications in mycobacteria (e.g., M. tuberculosis, M. smegmatis), 6-Azido-6-deoxytrehalose (6-TreAz) is the superior reagent compared to its di-azido counterpart, 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz) .

  • Primary Driver: The uptake of trehalose analogs is gated by the LpqY-SugABC transporter. 6-TreAz is a highly efficient substrate for this transporter, whereas 6,6'-TreAz exhibits significantly reduced transport kinetics due to steric hindrance at the 6,6'-positions.

  • Outcome: 6-TreAz yields robust, high-intensity labeling at low concentrations (25–50 µM), while 6,6'-TreAz requires higher concentrations or longer incubation times for comparable signal, often with diminishing returns.

  • Recommendation: Use 6-TreAz for routine imaging, flow cytometry, and cell wall dynamics studies. Reserve 6,6'-TreAz for specialized structure-activity relationship (SAR) studies or when dual-functionalization is explicitly required (though rare in standard profiling).

Mechanistic Basis: The Recycling Pathway

To understand the performance gap, one must analyze the "Recycling Pathway" mechanism. Unlike bulky fluorophore-trehalose conjugates (e.g., FITC-Tre) which are processed extracellularly by Antigen 85 (Ag85), azido-trehalose analogs must first enter the cytoplasm to be mycolylated.

The Pathway Logic
  • Import: Exogenous trehalose analog is recognized by the LpqY solute-binding protein and transported into the cytoplasm by the SugABC permease.[1][2]

  • Activation: Inside the cytoplasm, the analog is mycolylated (likely by Pks13) to form an Azido-TMM analog.

  • Export: The Azido-TMM is transported back across the inner membrane by MmpL3 .

  • Incorporation: Extracellular Ag85 enzymes (A, B, C) transfer the mycolate from the Azido-TMM to the cell wall (Arabinogalactan or TDM), effectively "painting" the mycomembrane with azides.

Transporter Specificity (The Bottleneck)

Structural studies and ATPase activity assays confirm that LpqY is highly sensitive to modifications at the 6-position.

  • 6-TreAz: Stimulates LpqY-SugABC ATPase activity ~12-fold.[2] It fits snugly in the binding pocket, mimicking native trehalose.

  • 6,6'-TreAz: Stimulates ATPase activity only ~5.5-fold.[2] The presence of a second azide group creates steric clashes, drastically reducing uptake efficiency.

Ag85_Pathway Exo Exogenous Azido-Trehalose LpqY LpqY-SugABC (Importer) Exo->LpqY High Efficiency (6-TreAz) Low Efficiency (6,6'-TreAz) Cyto Cytoplasm: Conversion to TMM-N3 LpqY->Cyto Translocation MmpL3 MmpL3 (Exporter) Cyto->MmpL3 TMM-N3 Ag85 Antigen 85 Complex (Cell Wall Assembly) MmpL3->Ag85 Periplasmic Space Wall Mycomembrane (Labeled TDM/AGM) Ag85->Wall Incorporation

Figure 1: The metabolic route for azido-trehalose incorporation. The critical bottleneck is the initial LpqY-mediated uptake.

Performance Comparison Matrix

The following data summarizes the operational differences between the two analogs.

Feature6-Azido-6-deoxytrehalose (6-TreAz)This compound (6,6'-TreAz)
Uptake Efficiency High (Primary substrate mimic)Low (Steric hindrance at LpqY)
Labeling Intensity High (Robust signal at 25 µM)Low to Moderate (Requires >100 µM)
Toxicity (MIC) Bacteriostatic at >1 mM (Inhibits TreS)Lower apparent toxicity (due to poor uptake)
Solubility High in water/mediaHigh in water/media
Click Kinetics Standard (SPAAC/CuAAC)Standard (Potentially 2x sites, but density limited by uptake)
Primary Application Standard metabolic labeling SAR studies; Negative control for transporter specificity
Scientific Insight: Toxicity vs. Utility

While 6-TreAz can inhibit bacterial growth at high concentrations (>1 mM) by blocking the TreS-mediated conversion of trehalose to maltose (the "Trehalose Catalytic Shift"), this is irrelevant for labeling, which typically occurs at 25–100 µM . At these labeling concentrations, 6-TreAz is non-toxic and does not perturb cell wall physiology.

Validated Experimental Protocol

This protocol is optimized for 6-TreAz but applies to 6,6'-TreAz (with noted concentration adjustments). It utilizes a two-step labeling strategy: metabolic incorporation followed by a bioorthogonal "Click" reaction.

Materials
  • 6-TreAz Stock: 100 mM in sterile water or DMSO (store at -20°C).

  • Mycobacterial Strain: M. smegmatis mc²155 or M. tuberculosis H37Rv.[3]

  • Media: 7H9 broth supplemented with ADC/OADC.

  • Click Reagent: DBCO-Fluorophore (e.g., DBCO-Cy5 or DBCO-Alexa488) for Copper-free Click (SPAAC).

    • Note: CuAAC (Copper-catalyzed) can be used but is toxic to live bacteria; SPAAC is preferred for live-cell imaging.

Step-by-Step Workflow
  • Culture Preparation:

    • Inoculate mycobacteria in 7H9 media. Grow to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Critical: Avoid using high concentrations of glucose or glycerol if possible, as they can repress trehalose uptake, though standard 7H9 is usually acceptable.

  • Metabolic Labeling (Pulse):

    • Aliquot 1 mL of culture into a sterile tube.

    • Add 6-TreAz to a final concentration of 25–50 µM .

    • (For 6,6'-TreAz, increase concentration to 100–200 µM to compensate for poor uptake).

    • Incubate at 37°C with shaking for 3–12 hours . (Overnight labeling is also common but may label the entire septal network).

  • Wash Step (Critical):

    • Centrifuge cells (3,000 x g, 5 min).

    • Discard supernatant. Resuspend pellet in PBS + 0.05% Tween-80 (PBST).

    • Repeat wash 2 times .[3]

    • Why: This removes unincorporated azido-sugar that would react with the dye, causing high background.

  • Click Reaction (Chase):

    • Resuspend cells in 100 µL PBST.

    • Add DBCO-Fluorophore (Final conc: 5–10 µM).

    • Incubate for 30–60 minutes at Room Temperature (protected from light).

  • Final Wash & Fixation:

    • Wash cells 3x with PBST to remove excess dye.

    • Fix with 4% Paraformaldehyde (PFA) for 15 mins (mandatory for BSL-3 M. tuberculosis).

    • Resuspend in PBS for imaging (Microscopy) or FACS buffer (Flow Cytometry).

Protocol_Flow Culture Mid-Log Culture (OD 0.5) Pulse Pulse: Add 6-TreAz (25-50 µM, 3-12h) Culture->Pulse Wash1 Wash 3x (PBS-Tween) Pulse->Wash1 Click Click Reaction (DBCO-Dye, 30m) Wash1->Click Wash2 Wash 3x (Remove Dye) Click->Wash2 Analyze Analysis (Microscopy/FACS) Wash2->Analyze

Figure 2: Optimized workflow for two-step metabolic labeling of mycobacteria.

Troubleshooting & Optimization

IssueProbable CauseSolution
Weak Signal Poor uptake or competition.1. Switch from 6,6'-TreAz to 6-TreAz .2. Ensure culture is in log-phase (stationary cells recycle less trehalose).3. Reduce glucose in media (glucose represses SugABC).
High Background Insufficient washing.Increase wash steps after the Click reaction. Use PBS with Tween-80 (detergent helps remove sticky dye).
Toxicity/Clumping Concentration too high.Do not exceed 100 µM for 6-TreAz. If using CuAAC, ensure copper catalyst is chelated or switch to SPAAC (DBCO).
No Septal Labeling Labeling time too long.Shorten pulse time to <1 generation time (e.g., 2-3 hours for M. smegmatis) to see polar/septal incorporation.

References

  • Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society.

  • Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis detection. Nature Chemical Biology.

  • Kalscheuer, R., et al. (2010). The trehalose-specific ABC transporter LpqY-SugABC is required for growth of Mycobacterium smegmatis on trehalose. Journal of Bacteriology.

  • Furze, C. M., et al. (2021). Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC. Proceedings of the National Academy of Sciences.

Sources

In-Depth Technical Guide: Cross-Reactivity and Specificity of 6,6'-Diazido-6,6'-dideoxytrehalose (6-TreAz)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,6'-Diazido-6,6'-dideoxytrehalose (6-TreAz) is a bioorthogonal metabolic probe designed for the specific labeling of the mycobacterial "trehalome"—the suite of trehalose-containing glycolipids essential for the survival and virulence of Mycobacterium tuberculosis (Mtb) and related species.[1][2][3] Unlike generic metabolic probes (e.g., 2-NBDG for glucose), 6-TreAz exploits the unique enzymatic machinery of the Antigen 85 (Ag85) complex and the LpqY-SugABC transporter system, rendering it highly specific to Actinobacteria.

This guide analyzes the cross-reactivity profile of 6-TreAz, contrasting it with alternative labeling strategies (FITC-Trehalose, DMN-Tre) and detailing its behavior in complex biological systems, such as macrophage infection models.

Mechanism of Action: The Basis of Specificity

The specificity of 6-TreAz stems from its structural mimicry of native trehalose, allowing it to hijack the mycobacterial salvage pathways. Its "Trojan Horse" mechanism operates in three distinct phases:

  • Active Transport: 6-TreAz is recognized by the LpqY-SugABC ABC transporter, a high-affinity uptake system exclusive to mycobacteria and closely related corynebacteria. This step is the primary specificity filter; mammalian cells lack this transporter.

  • Metabolic Incorporation: Once cytosolic, 6-TreAz acts as a substrate for mycolyltransferases (Ag85 complex). It is esterified with mycolic acids to form 6-Azido-Trehalose Monomycolate (Az-TMM) and subsequently 6,6'-Diazido-Trehalose Dimycolate (Az-TDM) .

  • Mycomembrane Insertion: These azido-glycolipids are translocated and inserted into the outer mycomembrane, presenting the azide handle on the cell surface for bioorthogonal ligation (e.g., Cu-free click chemistry).

Pathway Visualization

The following diagram illustrates the specific metabolic route of 6-TreAz compared to the exclusion in mammalian pathways.

TreAz_Pathway cluster_mammal Mammalian Host Cell (Macrophage) cluster_myco Mycobacterium Host_Trehalase Trehalase Enzyme No_Uptake No Trehalose Transporter TreAz_Ext 6-TreAz (Extracellular) TreAz_Ext->Host_Trehalase Resistant to Hydrolysis LpqY LpqY-SugABC Transporter TreAz_Ext->LpqY Specific Uptake TreAz_Cyto 6-TreAz (Cytosolic) LpqY->TreAz_Cyto Translocation Ag85 Ag85 Complex (Mycolyltransferase) TreAz_Cyto->Ag85 Esterification TMM Azido-TMM Ag85->TMM TDM Azido-TDM (Mycomembrane) TMM->TDM Cell Wall Insertion

Caption: 6-TreAz metabolic fate. Specific uptake by LpqY-SugABC drives labeling in Mycobacteria, while resistance to mammalian trehalase prevents off-target host labeling.

Cross-Reactivity Profile

A critical concern in metabolic labeling is the "metabolic spillover" where the probe enters host pathways. For trehalose analogs, the primary risk is hydrolysis by mammalian trehalase , which would release 6-azido-glucose . 6-azido-glucose is a known substrate for the hexosamine biosynthetic pathway, leading to off-target labeling of host proteins (O-GlcNAcylation).

Mammalian Cross-Reactivity
  • Trehalase Stability: Unlike native trehalose, 6-TreAz is resistant to hydrolysis by mammalian (porcine kidney) trehalase. The modification at the 6,6'-positions provides steric hindrance that blocks the enzyme's active site.

  • Implication: This resistance ensures that 6-TreAz remains intact in the host cytosol (if it enters passively) and is not degraded into reactive monosaccharides. Consequently, 6-TreAz exhibits negligible background labeling of mammalian cells (e.g., macrophages, HeLa cells) even at concentrations up to 100 µM.

Bacterial Cross-Reactivity
  • Target Spectrum: Specific to Mycobacterium (e.g., M. tuberculosis, M. smegmatis, M. bovis BCG) and Corynebacterium species (e.g., C. glutamicum).

  • Non-Target Bacteria: Gram-negative bacteria (e.g., E. coli, P. aeruginosa) and other Gram-positives (S. aureus) lack the specific trehalose mycolyltransferase machinery and the LpqY transporter, resulting in minimal to no labeling.

Comparative Analysis: 6-TreAz vs. Alternatives

When selecting a probe for trehalose metabolism, researchers must weigh specificity against ease of use and penetration depth.

Feature6-TreAz (Bioorthogonal) FITC-Trehalose (Direct Conjugate) DMN-Tre (Solvatochromic) 14C-Trehalose (Radiolabel)
Mechanism Metabolic incorporation (LpqY dependent)Extracellular incorporation (Ag85 promiscuity)Metabolic incorporation (Ag85 dependent)Metabolic incorporation
Cell Entry Cytosolic & Cell Wall (Deep penetration)Cell Wall Only (Limited penetration)Cell WallCytosolic & Cell Wall
Labeling Step Two-step (Incubation + Click Reaction)One-step (Incubation only)One-step (Fluorogenic, No Wash)One-step
Specificity High (Requires LpqY + Ag85)Moderate (Ag85 only)High (Ag85 + hydrophobic env.)High
Host Background Low (Trehalase resistant)Low (No uptake)Very Low (Dark in aqueous media)N/A (Scintillation counting)
Primary Use Pulse-chase, Deep mycomembrane imagingSurface labeling, Flow cytometryHigh-throughput screening, DiagnosticsQuantitative mass balance

Key Insight: Choose 6-TreAz when you need to image the entire trehalome (cytosolic precursors + cell wall) or perform pulse-chase experiments to track glycolipid dynamics. Choose FITC-Tre for simple surface detection where cell permeability is not required.

Experimental Protocols

A. Metabolic Labeling & Click Chemistry Workflow

This protocol is optimized for M. smegmatis or M. tuberculosis in liquid culture or macrophage infection models.

Reagents:

  • 6-TreAz stock (100 mM in DMSO).

  • DBCO-Fluorophore (e.g., DBCO-Cy5) or Azide-Fluorophore + Copper Catalyst (for CuAAC). Note: DBCO (Copper-free) is recommended for live-cell imaging to avoid copper toxicity.

  • Wash Buffer: PBS + 0.05% Tween-80 (PBST).

Step-by-Step Protocol:

  • Pulse Labeling:

    • Inoculate mycobacterial culture (log phase, OD600 ~0.5) with 25–100 µM 6-TreAz .

    • Control: Incubate a separate sample with vehicle (DMSO) only.

    • Incubate at 37°C for 3–12 hours (depending on species doubling time).

  • Wash Step (Critical):

    • Centrifuge bacteria (3000 x g, 5 min).

    • Wash 2x with PBST to remove unincorporated 6-TreAz.

    • Note: Failure to wash thoroughly can lead to high background during the click reaction.

  • Click Reaction (Copper-Free):

    • Resuspend bacteria in media/buffer containing 10–20 µM DBCO-Fluorophore .

    • Incubate for 30–60 minutes at room temperature in the dark.

  • Final Wash & Fixation:

    • Wash 3x with PBST to remove excess dye.

    • (Optional) Fix with 4% Paraformaldehyde (PFA) for 15 min if imaging outside BSL-3.

  • Imaging:

    • Analyze via Fluorescence Microscopy or Flow Cytometry.[4][5]

B. Workflow Visualization

Workflow Start Log-Phase Culture (OD600 ~0.5) Incubation Incubate with 6-TreAz (25-100 µM, 3-12h) Start->Incubation Wash1 Wash 2x PBST (Remove Free Probe) Incubation->Wash1 Click Click Reaction (DBCO-Fluorophore, 30 min) Wash1->Click Wash2 Wash 3x PBST (Remove Excess Dye) Click->Wash2 Analysis Fluorescence Microscopy or Flow Cytometry Wash2->Analysis

Caption: Optimized 6-TreAz labeling workflow. The intermediate wash (Wash 1) is critical to prevent non-specific fluorophore staining.

Troubleshooting & Specificity Controls

To validate that the signal is derived from specific metabolic incorporation, the following controls are mandatory:

  • Competition Assay: Co-incubate cells with 6-TreAz (25 µM) and excess native Trehalose (1–5 mM).

    • Expected Result: Significant reduction in fluorescence signal as native trehalose outcompetes 6-TreAz for the LpqY transporter and Ag85 enzymes.

  • Transporter Mutants: Use ΔlpqY or ΔsugC mutants.

    • Expected Result: Near-complete loss of signal for 6-TreAz (confirming cytoplasmic entry requirement), whereas FITC-Trehalose (extracellular incorporation) signal remains largely unchanged.[1]

  • No-Click Control: Incubate with 6-TreAz, wash, but omit the DBCO-dye.

    • Expected Result: No fluorescence (rules out autofluorescence).

References

  • Swarts, B. M., et al. (2012).[6][7] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society.[6] Link

  • Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis detection.[1][2][3][6] Nature Chemical Biology. Link

  • Kamariza, M., et al. (2018). Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe. Science Translational Medicine. Link

  • Dhaene, S., et al. (2020).[8] Synthesis, trehalase hydrolytic resistance and inhibition properties of 4- and 6-substituted trehalose derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Urbanek, B. L., et al. (2019). Chemoenzymatic Synthesis of Trehalose Analogues: Rapid Access to Chemical Probes for TB. ChemBioChem. Link

Sources

Confirming Metabolic Labeling of Mycobacteria: A Technical Guide to Mass Spectrometry Analysis of TreAz

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis to Confirm 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) Labeling Content Type: Publish Comparison Guide

Executive Summary

Metabolic labeling of mycobacteria with This compound (TreAz) is a powerful strategy to probe the "trehalome"—the complex network of trehalose-containing glycolipids essential for Mycobacterium tuberculosis (Mtb) virulence.[1][2][3] While fluorescence microscopy (via Click chemistry) is the standard for spatial localization, it fails to provide definitive structural evidence of metabolic incorporation.

This guide details the use of Mass Spectrometry (MS) as the authoritative method for validating TreAz labeling. Unlike fluorescence, which indicates presence, MS confirms the covalent integration of the azide-modified sugar into the mycomembrane's lipid architecture (Trehalose Monomycolate [TMM] and Trehalose Dimycolate [TDM]).

The Mechanism: Why Mass Spec is Necessary

To understand the analytical challenge, one must understand the biological pathway. TreAz is designed to mimic native trehalose. For successful labeling, it must be:

  • Uptaken by the bacterium (via SugABC-LpqY transporter).[4]

  • Acylated by the Antigen 85 (Ag85) complex.

  • Integrated into the outer mycomembrane as Azide-labeled TMM or TDM.

Fluorescence only proves the probe is associated with the cell. Mass spectrometry proves the Ag85 complex has accepted the analog and processed it into a glycolipid.

Diagram 1: TreAz Metabolic Incorporation Pathway

TreAz_Pathway TreAz Exogenous 6,6'-Diazido-Trehalose Cyto Cytoplasm TreAz->Cyto Uptake (SugABC-LpqY) TMM_Az TreAz-Monomycolate (TMM-Az) Cyto->TMM_Az Mycolylation Ag85 Ag85 Complex (Extracellular) TMM_Az->Ag85 Export (MmpL3) TDM_Az TreAz-Dimycolate (TDM-Az) Ag85->TDM_Az Mycolyl Transfer CellWall Mycomembrane Insertion TDM_Az->CellWall Integration

Caption: The metabolic fate of TreAz. MS analysis targets the TMM-Az and TDM-Az species to confirm Ag85-mediated processing.

Comparative Analysis: MS vs. Alternatives

While fluorescence is high-throughput, it lacks the molecular specificity of Mass Spectrometry.

FeatureFluorescence Microscopy (Click-Dye)Mass Spectrometry (MALDI/LC-MS)
Primary Output Spatial localization (Where is it?)Structural confirmation (What is it?)
Specificity Low (Background fluorescence, non-specific binding)High (Exact mass & fragmentation pattern)
Metabolic Proof Inferential (Assumes retention = incorporation)Definitive (Detects lipid-conjugated analog)
Sensitivity High (Single cell detection)Moderate (Requires bulk lipid extraction)
Throughput HighLow to Medium
Structural Insight NoneReveals lipid tail heterogeneity (

)

Critical Insight: Use fluorescence for screening conditions and MS for validating the probe's mechanism of action.

Technical Deep Dive: The Mass Spectrometry Strategy

The confirmation of this compound labeling relies on detecting the specific mass shift relative to native trehalose glycolipids.

A. The Mass Shift Calculation

Native Trehalose (


) has a molecular weight (MW) of 342.30 Da .
this compound (

) replaces two hydroxyl groups (-OH, 17 Da each) with two azide groups (-N3, 42 Da each).
  • Net Mass Shift:

    
    .
    

Therefore, in the lipid extract, every TDM species (e.g., TDM with


 mycolic acids) will appear shifted by +50 m/z  compared to the native control.
B. Instrumentation Choice
  • MALDI-TOF/TOF: The gold standard for mycobacterial glycolipids. It tolerates the heterogeneity of mycolic acids well and produces singly charged ions

    
    , making the complex lipid envelope easier to interpret.
    
  • LC-QTOF: Useful for higher resolution but requires careful chromatographic separation of the highly hydrophobic TDM species.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to isolate glycolipids and validate the presence of the azide functionality.

Phase 1: Metabolic Labeling & Extraction
  • Culture: Grow M. smegmatis or M. tuberculosis to mid-log phase (

    
    ).
    
  • Pulse: Add 6,6'-Diazido-trehalose (25–100 µM) to the media. Incubate for 12–24 hours.

    • Control: Culture parallel samples with native Trehalose or vehicle (DMSO).

  • Harvest: Pellet cells (3500 x g, 10 min) and wash 3x with PBS to remove free probe.

  • Lipid Extraction: Perform a chloroform:methanol extraction (2:1 v/v).

    • Vortex 15 min, centrifuge, and collect the organic (lower) phase.

    • Note: TDM/TMM are found in the organic phase or the interface depending on the specific variation (Folch vs. Bligh-Dyer). For TDM, simple

      
       extraction is usually sufficient.
      
Phase 2: The "Click-Shift" Validation (Optional but Recommended)

Direct analysis of azides can be difficult due to thermal instability. A "Click-Shift" assay provides irrefutable proof.

  • Take an aliquot of the lipid extract.

  • React with a small, mass-defined alkyne (e.g., BCN-alcohol, MW ~150) using copper-free click chemistry.

  • Expected Result: The +50 Da peak should disappear and shift further by the mass of the alkyne. This proves the +50 Da species contained a chemically active azide.

Phase 3: MALDI-TOF Analysis
  • Matrix: 2,5-Dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% TFA.

  • Spotting: Mix lipid extract 1:1 with matrix on the steel target plate.

  • Acquisition: Operate in Reflectron Positive Mode .

  • Target Zone: Look for the TMM envelope (m/z 1300–1600) and TDM envelope (m/z 2400–2800).

Diagram 2: Experimental Workflow

MS_Workflow Culture Mycobacterial Culture + TreAz (100 µM) Extract Lipid Extraction (CHCl3:MeOH 2:1) Culture->Extract Split Split Sample Extract->Split Direct Direct Analysis (Look for +50 Da shift) Split->Direct Click Click Reaction (+ Alkyne Reagent) Split->Click MS1 MALDI-TOF MS Result: TDM + 50 Da Direct->MS1 MS2 MALDI-TOF MS Result: TDM + 50 + Alkyne Click->MS2

Caption: Analytical workflow comparing direct detection vs. chemical derivatization (Click-Shift) for validation.

Data Interpretation: What to Look For

In a successful experiment, you will observe a "mass envelope shift." Mycobacterial lipids are not single peaks; they are clusters due to varying chain lengths (


, etc.).
  • Native Control: You will see a cluster of peaks for TMM centered around m/z 1500 .

  • TreAz Sample: You will see a corresponding cluster centered around m/z 1550 (+50 Da).

  • Verification: Fragmentation (MS/MS) of the parent ion should reveal the loss of

    
     (28 Da), a characteristic signature of azide decomposition, or the loss of the modified headgroup (m/z 392) rather than the native headgroup (m/z 342).
    
References
  • Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry.[3][5][6] Journal of the American Chemical Society. [Link][5]

  • Fujiwara, N., et al. (2012). Direct molecular mass determination of trehalose monomycolate from 11 species of mycobacteria by MALDI-TOF mass spectrometry. Microbiology. [Link][7]

  • Palsuledesai, C. C., et al. (2020). Metabolic Labeling of Mycobacteria with Trehalose Azide Probes. Methods in Molecular Biology. [Link]

Sources

Control experiments for 6,6'-Diazido-6,6'-dideoxytrehalose labeling studies.

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Control Experiments for 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) Labeling Studies

Executive Summary

This technical guide outlines the critical control experiments required for validating metabolic labeling studies using This compound (and its mono-azido analogue, 6-TreAz ). These probes are bioorthogonal chemical reporters that mimic native trehalose, hijacking the mycobacterial antigen 85 (Ag85) complex and/or the LpqY-SugABC recycling pathway to label the mycomembrane (MM).

While this compound offers a minimized steric footprint compared to bulky fluorophore-conjugates, its structural modification can alter enzymatic recognition. Therefore, rigorous controls are mandatory to distinguish bona fide metabolic incorporation from non-specific binding, autofluorescence, or extracellular sticking.

Part 1: Mechanistic Basis & Probe Comparison

To design effective controls, one must understand the labeling pathway. Unlike direct stains, TreAz probes are "Trojan horses" that require active metabolism.

Mechanism of Action
  • Uptake: TreAz is transported into the cytoplasm via the LpqY-SugABC transporter (essential for 6-position modified analogues).[1][2]

  • Processing: It is mycolylated by the Ag85 complex (Ag85A, B, C) to form TreAz-Monomycolate (TMM-Az) and Dimycolate (TDM-Az).

  • Insertion: These glycolipids are transported and inserted into the mycomembrane.

  • Detection: The azide handle reacts with an alkyne-fluorophore via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

TreAz_Pathway Extracellular Extracellular Space TreAz TreAz Probe (6,6'-Diazido) LpqY LpqY-SugABC (Transporter) TreAz->LpqY Uptake Cytoplasm Cytoplasm LpqY->Cytoplasm Import Ag85 Ag85 Complex (Mycolyltransferase) Cytoplasm->Ag85 Substrate CellWall Mycomembrane (TMM-Az / TDM-Az) Ag85->CellWall Insertion Click Click Reaction (Fluorophore) CellWall->Click Detection

Caption: Figure 1. Metabolic trajectory of this compound. The probe must be actively transported and processed to label the cell wall.

Comparative Performance Table
Feature6,6'-Diazido-Trehalose (TreAz) FITC-Trehalose (FITC-Tre) DMN-Trehalose (DMN-Tre)
Labeling Mechanism Inside-Out: Uptake (LpqY)

Ag85 processing

Export.[2]
Outside-In: Direct extracellular Ag85 processing (no uptake).Ag85-Specific: Solvatochromic turn-on upon mycolylation.
Steric Footprint Minimal: Azide group is small (~4 Å).High: Fluorescein is bulky, alters lipid packing.Medium: DMN dye is attached but lipophilic.[3]
Pathway Specificity Requires LpqY-SugABC and Ag85 .Independent of LpqY; relies only on Ag85.Relies on Ag85.[4][5][6][7][8][9]
Background Low (requires click chemistry).High (sticky fluorophore requires extensive washing).Very Low (No-wash; fluorescence turns on in lipid environment).
Key Limitation Requires secondary "click" step (toxicity risk from Cu).Does not mimic native recycling pathway.Fluorescence can be sensitive to polarity changes.[10]

Critical Insight: The 6-position modification (mono or di) is critical for LpqY recognition. While 6-TreAz (mono) is the gold standard, the 6,6'-Diazido (di) variant follows the same recycling pathway but may exhibit different kinetics due to the modification of both primary hydroxyls.

Part 2: Critical Control Experiments

To validate that your fluorescence signal represents specific metabolic incorporation, you must run the following controls in parallel with your experimental samples.

Control 1: Metabolic Competition (The "Gold Standard")

This experiment proves that the probe is utilizing the specific trehalose pathway and not binding non-specifically to the cell surface.

  • Protocol: Co-incubate bacteria with the TreAz probe (e.g., 25 µM) and a high excess of native unlabeled trehalose (e.g., 1-10 mM).

  • Expected Result: A significant reduction (>80%) or complete abolition of fluorescence signal.

  • Interpretation: Native trehalose outcompetes TreAz for the LpqY transporter and Ag85 enzymes. If the signal remains, the probe is sticking non-specifically.

Control 2: Metabolic Viability (Heat-Kill)

This confirms that labeling requires active enzymatic processing (Ag85/LpqY) and is not a passive physical adsorption.

  • Protocol: Heat-kill bacteria (80°C for 30 min) before adding the TreAz probe.

  • Expected Result: No fluorescence signal.

  • Interpretation: Dead cells cannot transport or mycolylate the probe. If dead cells fluoresce, the probe is passively staining the cell wall (artifact).

Control 3: Chemoselectivity (No-Click & No-Probe)

These controls quantify background noise from the reagents.

  • No-Click Control: Incubate cells with TreAz, wash, then add the fluorophore-alkyne without the copper catalyst (if using CuAAC) or use a non-reactive fluorophore.

    • Purpose: Checks for non-specific binding of the dye.

  • No-Probe Control: Incubate cells with no TreAz, then perform the full click reaction.

    • Purpose: Checks for cellular autofluorescence and non-specific dye trapping.

Control 4: Pathway Validation (Mutant Strains) – Advanced

If available, use specific knockout strains to pinpoint the mechanism.

  • Strains: M. smegmatis

    
     or 
    
    
    
    (transporter deficient).[9]
  • Expected Result: 6,6'-Diazido-Trehalose should not label these mutants efficiently, whereas FITC-Tre (which doesn't need transport) will still label them.

  • Significance: This distinguishes "Inside-Out" labeling (recycling pathway) from "Outside-In" labeling.

Part 3: Validated Experimental Protocol

This workflow is optimized for M. smegmatis or M. tuberculosis using CuAAC click chemistry.

Workflow Start Log-phase Culture (OD600 ~0.5) Label Labeling: Add TreAz (25-100 µM) Incubate 1-12h @ 37°C Start->Label Wash1 Wash 3x with PBS (Remove free probe) Label->Wash1 Fix Fixation (Optional): 4% Paraformaldehyde 15 min RT Wash1->Fix Click Click Reaction: Add Alkyne-Fluorophore + CuSO4 + Sodium Ascorbate Fix->Click Wash2 Wash 3x with PBS (Remove unreacted dye) Click->Wash2 Image Fluorescence Microscopy or Flow Cytometry Wash2->Image

Caption: Figure 2.[4][6][8][9] Step-by-step workflow for TreAz metabolic labeling and detection.

Step-by-Step Methodology
  • Culture Preparation:

    • Grow mycobacteria (e.g., M. smegmatis mc²155) in 7H9 medium to mid-log phase (OD₆₀₀ 0.4–0.6).

    • Note: Avoid clumps; use Tween-80 in growth media but consider removing it during labeling if it interferes with lipid processing (though usually tolerated).

  • Metabolic Labeling:

    • Aliquot 100 µL of culture into a 96-well plate or microcentrifuge tubes.

    • Add This compound (dissolved in water or DMSO) to a final concentration of 25–100 µM .

    • Controls: Prepare parallel tubes for Competition (add 10 mM Trehalose) and Heat-Kill.

    • Incubate at 37°C with shaking for 1 hour (rapid surface labeling) to 12 hours (deep incorporation).

  • Washing & Fixation:

    • Pellet cells (3500 x g, 5 min). Wash 2x with PBS + 0.05% Tween-80 (PBST) to remove free probe.

    • Safety: If working with M. tuberculosis, fix cells with 4% Paraformaldehyde (PFA) for 30 min–1 hour at RT before the click reaction to ensure sterility.

  • Click Chemistry (CuAAC):

    • Resuspend cells in 100 µL PBS.

    • Prepare a fresh "Click Master Mix":

      • Alkyne-Fluorophore (e.g., Alk-488): 10–20 µM final.

      • CuSO₄: 1 mM final.

      • Sodium Ascorbate: 2 mM final (Add last to initiate).

      • (Optional) Ligand: TBTA or THPTA (100 µM) protects the fluorophore and accelerates the reaction.

    • Incubate for 30–60 minutes at Room Temperature in the dark.

  • Final Wash & Analysis:

    • Wash cells 3x with PBST to remove unreacted dye.

    • Resuspend in PBS or mounting medium.

    • Analyze: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry or image specifically at the cell poles/septum via Microscopy.

References

  • Swarts, B. M., et al. (2012).[11][12] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126.[11]

  • Backus, K. M., et al. (2011).[12] Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis.[4][5][12] Nature Chemical Biology, 7(4), 228–235.

  • Kalscheuer, R., et al. (2019). Trehalose-based probes for targeting and imaging mycobacteria.[1][2][3][4][8][9][10][13][14] Future Microbiology, 14(15), 1321-1324.

  • Urbanek, B. L., et al. (2019). Chemoenzymatic Synthesis of Trehalose Analogues: Rapid Access to Chemical Probes for TB. ChemBioChem, 20(20), 2613-2617.

Sources

Precision Chemical Probes for Mycobacterial Cell Wall Architecture: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mycobacterial Fortress

The mycobacterial cell envelope is a formidable barrier, intrinsically linked to the pathogenicity and drug tolerance of Mycobacterium tuberculosis (Mtb).[1][2][3] Unlike typical Gram-positive or Gram-negative bacteria, mycobacteria possess a complex MAPc structure: M ycolic acids, A rabinogalactan, P eptidoglycan, and a c apsule-like layer.[4]

For decades, studying this architecture relied on static immunostaining or electron microscopy. However, the advent of metabolic chemical probes has revolutionized the field. These small-molecule analogs hijack endogenous biosynthetic enzymes to incorporate fluorophores or bioorthogonal handles (e.g., azides, alkynes) directly into the growing cell wall.

This guide objectively reviews the performance of the two most critical classes of probes: Peptidoglycan (PG) remodeling probes and Mycomembrane (Trehalose) probes .

Peptidoglycan (PG) Probes: Tracking the Scaffold

Peptidoglycan provides the structural rigidity of the cell.[5] In mycobacteria, PG synthesis involves a unique balance between D,D-transpeptidases (PBPs) and L,D-transpeptidases (Ldts). The latter are particularly active during the stationary phase and in non-replicating persistence, making them high-value drug targets (e.g., for carbapenems).

Fluorescent D-Amino Acids (FDAAs)

FDAAs are the "gold standard" for visualizing active PG synthesis. They mimic D-alanine and are incorporated into the PG stem peptide, primarily by Ldts (exchanging the terminal D-Ala) or extracellular PBPs.

  • HADA (Blue): The smallest and most permeable FDAA. It is the preferred probe for initial screens in Mtb due to its high incorporation efficiency and minimal steric hindrance.

  • NADA (Green) & RADA (Red): Larger fluorophores (NBD and TAMRA). While excellent for multi-color pulse-chase experiments in M. smegmatis, they show reduced permeability in Mtb compared to HADA.

Dipeptide Analogs (D-Ala-D-Ala mimics)

Probes like alkDADA (alkyne-functionalized dipeptide) enter the pathway earlier. They are ligated by MurF in the cytoplasm or incorporated by transpeptidases.

  • Advantage: They can label lipid-linked precursors (Lipid I/II), offering a window into early-stage synthesis.

  • Limitation: Lower incorporation efficiency in Mtb compared to single residue FDAAs due to the strict specificity of the MurF ligase.

Mycomembrane Probes: Lighting up the Outer Shield

The mycomembrane is composed of mycolic acids, often esterified to trehalose (Trehalose Monomycolate, TMM; Trehalose Dimycolate, TDM).[4] The Antigen 85 (Ag85) complex is the gatekeeper enzyme responsible for shuttling these lipids.

Solvatochromic Probes (DMN-Tre)

DMN-Tre (4-N,N-dimethylamino-1,8-naphthalimide-Trehalose) is a "smart" probe. It is practically non-fluorescent in aqueous media but fluoresces intensely ( >700-fold increase) when incorporated into the hydrophobic mycomembrane.

  • Key Benefit: "No-wash" imaging.[6][7][8][9] Ideal for high-throughput screening and real-time kinetics.

  • Specificity: Highly specific for Actinobacteria (Mycobacteria, Corynebacteria).

Click-Chemistry Probes (TreAz / O-AlkTMM)

These probes contain an azide or alkyne handle.

  • TreAz (Azide-Trehalose): Incorporated by Ag85.[9] Requires a secondary "click" reaction (CuAAC or SPAAC) with a fluorophore.

  • Utility: Essential when the fluorophore needs to be varied (e.g., for super-resolution microscopy) or when cell fixation is required before labeling (common in BSL-3 Mtb workflows).

Comparative Performance Guide

The following table synthesizes experimental data to assist in probe selection.

FeatureHADA (FDAA) alkDADA (Dipeptide) DMN-Tre (Solvatochromic) TreAz (Click Probe)
Target Layer Peptidoglycan (PG)Peptidoglycan PrecursorsMycomembrane (Mycolates)Mycomembrane (Mycolates)
Enzymatic Target L,D-transpeptidases (Ldt)MurF / TranspeptidasesAntigen 85 Complex (Ag85)Antigen 85 Complex (Ag85)
Labeling Type Direct FluorescenceTwo-step (Click)Direct (Turn-on)Two-step (Click)
Permeability (Mtb) HighModerateHighHigh
Wash Requirement Extensive (to remove background)ExtensiveNone (Fluorogenic)Extensive
Toxicity (MIC) Low (>1 mM)LowLowLow (unless Cu used)
Best Use Case General PG morphology; Ldt activityCytoplasmic precursor trackingHigh-throughput screening; Live imagingSuper-resolution; Fixed cell imaging

Mechanistic Pathway Visualization

The diagram below illustrates the entry points of these probes into the mycobacterial cell wall biosynthetic machinery.

Mycobacterial_Cell_Wall_Probes cluster_cyto Cytoplasm cluster_mem Plasma Membrane & Periplasm cluster_wall Mycomembrane (Outer) MurF MurF Ligase Precursor Lipid II Precursor MurF->Precursor PG_Layer Mature Peptidoglycan Precursor->PG_Layer Polymerization Ldt L,D-Transpeptidases (Ldt) Ldt->PG_Layer Cross-linking Ag85 Ag85 Complex Myco_Layer Mycomembrane (TDM/Mycolates) Ag85->Myco_Layer Mycolylation TMM TMM (Trehalose Monomycolate) TMM->Ag85 Probe_alkDADA alkDADA (Dipeptide Probe) Probe_alkDADA->MurF Incorporation Probe_FDAA FDAA (HADA/NADA) (D-Amino Acid Probe) Probe_FDAA->Ldt Exchange Probe_Tre DMN-Tre / TreAz (Trehalose Probes) Probe_Tre->Ag85 Substrate Mimic

Figure 1: Metabolic incorporation points for PG (Red) and Mycomembrane (Blue) probes.

Validated Experimental Protocol: Dual-Labeling Workflow

This protocol describes the simultaneous labeling of Peptidoglycan and the Mycomembrane in M. smegmatis or M. tuberculosis.

Safety Note: All work with M. tuberculosis must be performed in a BSL-3 facility.

Materials
  • HADA: 10 mM stock in DMSO.

  • TreAz (6-Azido-Trehalose): 10 mM stock in H2O.

  • Fixative: 4% Formaldehyde (methanol-free).

  • Click Reagents: DBCO-Cy5 (Copper-free) or Alkyl-Cy5 + CuSO4/THPTA/Ascorbate (Copper-catalyzed).

Step-by-Step Methodology
  • Pulse Labeling:

    • Grow mycobacterial culture to mid-log phase (OD600 ~0.6).

    • Aliquot 1 mL of culture.

    • Add HADA (Final conc: 500 µM) and TreAz (Final conc: 100 µM).

    • Incubate at 37°C with shaking.

      • Duration: 15-30 mins for M. smegmatis (approx. 10% generation time).

      • Duration: 2-4 hours for M. tuberculosis.

  • Washing (Crucial for HADA):

    • Centrifuge (5000 x g, 5 min). Discard supernatant.

    • Resuspend in 1 mL PBS + 0.05% Tween-80 (PBST).

    • Repeat wash 2x to remove unbound HADA.

  • Fixation (BSL-3 Requirement):

    • Resuspend pellet in 4% Formaldehyde. Incubate 30 mins at RT.

    • Wash 2x with PBS to remove fixative (amines in fixative can interfere with click chemistry).

  • Click Reaction (For TreAz):

    • Option A (Copper-Free - Recommended for simplicity): Resuspend cells in 100 µL PBS. Add DBCO-Cy5 (5 µM). Incubate 30 mins at RT in dark.

    • Option B (CuAAC - Higher efficiency): Add CuSO4 (1 mM), THPTA ligand (2 mM), Sodium Ascorbate (4 mM), and Alkyne-Cy5 (10 µM). Incubate 30 mins.

  • Final Wash & Imaging:

    • Wash 2x with PBST.

    • Mount on agarose pad or poly-L-lysine slide.

    • Imaging:

      • HADA: DAPI channel (Ex 405nm / Em 450nm).

      • TreAz-Cy5: Cy5 channel (Ex 640nm / Em 670nm).

References

  • Kamariza, M., et al. (2018). Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe.[6] Science. Link

  • Kuru, E., et al. (2012).[10] In situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids.[10][11] Angewandte Chemie International Edition. Link

  • Botyanszki, Z., et al. (2018). Distinct Spatiotemporal Dynamics of Peptidoglycan Synthesis between Mycobacterium smegmatis and Mycobacterium tuberculosis. mBio. Link

  • Swarts, B. M., et al. (2012). Probing the mycobacterial trehalome with bioorthogonal chemistry. Journal of the American Chemical Society. Link

  • Garcia-Heredia, A., et al. (2018). Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria.[12] eLife. Link

Sources

Safety Operating Guide

6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) is a metabolic probe used primarily for labeling mycobacterial cell walls via Bioorthogonal Click Chemistry (CuAAC).[1][2] While the trehalose backbone provides stability, the presence of dual azide (


) functionalities mandates strict adherence to "High Energy Functional Group" protocols.

Unlike inorganic azides (e.g., Sodium Azide), TreAz is an organic azide . Its disposal logic is governed by the C/N Ratio Stability Rule , but its handling is dictated by its potential to form shock-sensitive metal azides if mishandled in plumbing systems.

Stability Assessment: The "Rule of Six"

Before disposal, researchers must understand the stability profile to assess immediate risk.[3]

  • Formula:

    
    
    
  • Stability Equation:

    
    [1][4]
    
    • 
       (Carbon) = 12[1]
      
    • 
       (Oxygen) = 9[1]
      
    • 
       (Nitrogen) = 6[1]
      
    • Calculation:

      
      [1]
      

Verdict: Since


, TreAz is thermodynamically stable under standard conditions. However, it remains an energetic precursor. Disposal via sanitary sewer (sink) is strictly prohibited. [1]

Pre-Disposal: Segregation & Compatibility

Effective disposal begins at the bench. You must segregate TreAz waste streams based on their chemical matrix.

Compatibility Matrix
ParameterCompatibilityRisk / Rationale
Acids INCOMPATIBLE Contact with acid releases Hydrazoic Acid (

)
, a highly toxic and explosive gas.[1][2][3][5][6]
Heavy Metals INCOMPATIBLE Copper, Lead, Brass. Forms Metal Azides (e.g.,

), which are extremely shock-sensitive explosives.[1][2][6][7][8]
Halogenated Solvents AVOID DCM/Chloroform.[3][6][9] Prolonged contact can form Diazidomethane , a severe explosion hazard.
Water COMPATIBLE TreAz is water-soluble.[1][2][9] Aqueous waste is safe ONLY if collected for incineration, never for the drain.

Operational Disposal Workflows

The following workflows describe the standard operating procedure (SOP) for disposing of TreAz in solid and liquid forms.

workflow A: Solid Waste (Pure Substance or Residue)

Applicability: Expired vials, lyophilized powder, contaminated weighing boats.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] DO NOT use metal containers or lids with metal liners.

  • Transfer:

    • Use plastic or ceramic spatulas only.

    • Critical: Friction from metal spatulas against ground glass or metal threads can trigger micro-detonations in azide residues.

  • Wetting (Optional but Recommended): If the powder is dry and fine, add a small volume of water or DMSO to dampen it. This desensitizes the material against static discharge.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound"[1][2][10]

    • Hazard Class: "Toxic," "Reactive."

  • Disposal: Submit for High-Temperature Incineration via your facility's EHS.[2]

Workflow B: Liquid Waste ("Click" Reaction Mixtures)

Applicability: Reaction mixtures containing TreAz, Copper(I) catalysts, and buffers.[1]

WARNING: The "Click" Hazard Standard Click Chemistry uses Copper (Cu) catalysts. Copper + Azide = Copper Azide (Explosive). You must assume any "Click" waste stream contains trace copper azides.

  • Chelation (The Safety Lock):

    • Add a chelating agent (EDTA or Thiourea) to the waste bottle before adding the waste. This binds free copper ions, preventing them from reacting with the azide.

    • Ratio: Excess EDTA (approx. 1.5 molar equivalents relative to Copper concentration).

  • Collection: Pour waste into an HDPE carboy designated "Aqueous Waste - Azide/Heavy Metal."

  • pH Control: Ensure the waste pH remains > 9.0 .

    • Add Sodium Hydroxide (NaOH) if necessary.

    • Reason: Alkaline conditions prevent the formation of volatile

      
      .
      
  • Labeling: "Aqueous Waste containing Organic Azides and Copper. pH > 9."[5][11]

Decontamination & Spill Response

For cleaning glassware or small benchtop spills, "Chemical Destruction" is preferred over simple wiping.

The Staudinger Reduction Protocol (Deactivation)

This protocol chemically converts the explosive Azide group (


) into a benign Amine group (

) using a phosphine reducing agent.[1]
  • Reagent Prep: Prepare a 10% solution of TCEP (Tris(2-carboxyethyl)phosphine) or Triphenylphosphine in a suitable solvent (Water for TCEP; Toluene/DMSO for Triphenylphosphine).[1]

  • Application:

    • Glassware: Rinse contaminated glassware with the phosphine solution. Let sit for 12 hours.

    • Spills: Cover the spill with a phosphine-soaked pad.[2]

  • Mechanism:

    • 
       (Nitrogen gas release)[1][2]
      
    • 
      [1][2]
      
  • Final Cleanup: The resulting amine-trehalose is non-explosive and can be cleaned with standard detergents.

Visual Decision Tree (DOT Diagram)

AzideDisposal Start TreAz Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Residue/Vial Liquid Liquid Solution StateCheck->Liquid Reaction Mix SolidHandling Dampen with H2O/DMSO (Desensitize) Solid->SolidHandling CopperCheck Contains Copper (Cu)? (Click Reaction) Liquid->CopperCheck SolidContainer HDPE Jar (NO Metal Spatulas) SolidHandling->SolidContainer Final Label & Submit for Incineration SolidContainer->Final NoCopper Standard Azide Waste CopperCheck->NoCopper No YesCopper Mixed Hazard: Heavy Metal + Azide CopperCheck->YesCopper Yes pHAdjust Adjust pH > 9 (Prevent HN3 Gas) NoCopper->pHAdjust Chelation Add EDTA/Thiourea (Bind Copper) YesCopper->Chelation Chelation->pHAdjust pHAdjust->Final

Caption: Operational decision tree for segregating and treating this compound waste streams. Note the critical branch for Copper-containing waste.

References

  • University of California, Santa Cruz (UCSC). (n.d.). Azide Handling and Disposal Guidelines. Environmental Health & Safety. Retrieved October 26, 2023, from [Link][1]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][6] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[1] (Establishes the context of Cu(I) catalysis and associated waste hazards).

  • Bräse, S., & Banert, K. (2010).[3] Organic Azides: Syntheses and Applications. John Wiley & Sons. (Authoritative source on the "Rule of Six" and C/N ratio stability).

  • Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. Retrieved October 26, 2023, from [Link][1]

Sources

Personal Protective Equipment & Handling Guide: 6,6'-Diazido-6,6'-dideoxytrehalose

[1][2][3]

Executive Hazard Analysis (The "Why")

Handling 6,6'-Diazido-6,6'-dideoxytrehalose requires a shift in safety culture from "routine chemical handling" to "energetic material awareness."[1] While this compound is a valuable probe for studying the mycobacterial cell wall (specifically the mycolyl-arabinogalactan-peptidoglycan complex), its azide functionality dictates the safety protocol.[1]

The Stability Equation: We validate the theoretical stability of organic azides using the Carbon/Oxygen-to-Nitrogen ratio law.[1] For this compound (

1

Interpretation: A ratio

not

2

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a barrier against both acute toxicity and potential energetic decomposition.

PPE ComponentSpecificationOperational Logic
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®)Azides are rapidly absorbed through the skin.[1] Double gloving prevents permeation if the outer glove is compromised by solvents (e.g., DMSO/DMF) often used to dissolve trehalose analogs.
Eye/Face Protection ANSI Z87.1 Chemical Goggles (Face shield required for >500mg scale)Standard safety glasses are insufficient. In the event of a "pop" or rapid decomposition, goggles seal the eyes from projectile particulates and aerosols.
Body Protection Flame-Resistant (FR) Lab Coat + 100% Cotton UndergarmentsSynthetic fabrics (polyester/nylon) can melt into skin during a thermal event.[1] Cotton/FR materials char but do not melt.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Always handle solid powder in a certified chemical fume hood to prevent inhalation of dust. Azide dusts are potent respiratory irritants.

Operational Protocol: The "Zero-Metal" Workflow[1]

Crucial Directive: Organic azides must never come into contact with heavy metals (Copper, Lead, Mercury) or halogenated solvents (DCM, Chloroform).[1][3]

Step 1: Storage & Retrieval[1][6]
  • Environment: Store at -20°C in an amber vial (light sensitive).

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, which can hydrolyze the compound or alter weighing accuracy.

Step 2: Weighing & Solubilization[1]
  • Tools: Use plastic or ceramic spatulas only .

    • Why? Metal spatulas can generate friction heat (shock sensitivity) and, over time, trace metal contamination can catalyze the formation of heavy metal azides (primary explosives) [2].

  • Solvent Selection: Dissolve in water, DMSO, or DMF.

    • Strict Prohibition:Do NOT use Dichloromethane (DCM) or Chloroform. [1][3][4]

    • Mechanism:[1][5][6][7] Azides react with halogenated solvents to form di- and tri-azidomethane, which are extremely unstable and explosive liquids [3].[3][4]

Step 3: Reaction Setup
  • Shielding: For reactions >1g, use a portable blast shield inside the fume hood.

  • Light: Wrap reaction vessels in aluminum foil to prevent photodecomposition.

Visual Workflow (Graphviz)[1]

HandlingWorkflowStorageStorage(-20°C, Amber Vial)EquilibrateEquilibrate to RT(Prevent Condensation)Storage->EquilibrateWeighingWeighing(PLASTIC Spatula Only)Equilibrate->Weighing Anti-static gun recommendedSolventSolubilization(DMSO/Water - NO DCM!)Weighing->Solvent Avoid Metal ContactReactionReaction(Shielded, Dark)Solvent->Reaction

Figure 1: Safe handling workflow emphasizing temperature control and material compatibility.[1][8]

Waste Disposal & Deactivation[1][9][11][12]

The "Zero-Drain" Rule: Never pour azide solutions down the sink.[7][9] Laboratory plumbing often contains copper or lead solder. Azides react with these metals to form Copper Azide (


Deactivation Protocol (Quenching)

For trace amounts or small spills, chemical deactivation is preferred over simple waste collection.

  • Preparation: Place the azide waste in a beaker in the fume hood.

  • Reagent: Add an excess of 10% Sodium Nitrite (

    
    ) solution.
    
  • Acidification: Slowly add 20% Sulfuric Acid (

    
    ) or Hydrochloric Acid (
    
    
    ) until pH < 2.
    • Mechanism:[1][5][6][7] This generates Nitrous Acid (

      
      ) in situ, which converts the azide group into benign Nitrogen gas (
      
      
      ) and Nitrous Oxide (
      
      
      ).
    • Warning: This releases toxic fumes.[5][10] Must be done in a fume hood.

  • Verification: Test with starch-iodide paper (turns blue if excess nitrite is present, indicating completion).

Disposal Decision Tree (Graphviz)[1]

WasteDisposalStartAzide Waste GeneratedTypeCheckSolid or Liquid?Start->TypeCheckSolidSolid WasteTypeCheck->SolidLiquidLiquid WasteTypeCheck->LiquidSolidActionLabel 'High Hazard'Solid Waste StreamSolid->SolidActionConcCheckConcentration?Liquid->ConcCheckHighConcHigh (>10%)ConcCheck->HighConcTraceTrace/DiluteConcCheck->TraceSegregateSegregate into'Azide Waste' Carboy(NO ACIDS/METALS)HighConc->SegregateQuenchChemical Deactivation(NaNO2 + Acid)Trace->Quench

Figure 2: Decision matrix for disposing of azide-contaminated materials.[1]

Emergency Response

  • Spill (Solid): Do not sweep (friction risk). Cover with wet paper towels to desensitize, then scoop with a plastic dustpan.

  • Exposure (Skin): Wash immediately with soap and water for 15 minutes. Azides are skin-permeable systemic toxins.[1][10]

  • Exposure (Inhalation): Move to fresh air immediately. Seek medical attention; symptoms (headache, hypotension) may be delayed.

References

  • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.
  • University of California, Santa Cruz (UCSC). (n.d.). Sodium Azide and Organic Azides: Standard Operating Procedure. Retrieved from [Link][1]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6,6'-Diazido-6,6'-dideoxytrehalose
Reactant of Route 2
6,6'-Diazido-6,6'-dideoxytrehalose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.